molecular formula C20H10N2O9 B1605674 4',5'-DINITROFLUORESCEIN CAS No. 24545-86-6

4',5'-DINITROFLUORESCEIN

Cat. No.: B1605674
CAS No.: 24545-86-6
M. Wt: 422.3 g/mol
InChI Key: RYCIBGACBRAXBM-UHFFFAOYSA-N
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Description

4',5'-DINITROFLUORESCEIN is a useful research compound. Its molecular formula is C20H10N2O9 and its molecular weight is 422.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3',6'-Dihydroxy-4',5'-dinitrospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3',6'-dihydroxy-4',5'-dinitrospiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10N2O9/c23-13-7-5-11-17(15(13)21(26)27)30-18-12(6-8-14(24)16(18)22(28)29)20(11)10-4-2-1-3-9(10)19(25)31-20/h1-8,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCIBGACBRAXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)[N+](=O)[O-])OC5=C3C=CC(=C5[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179288
Record name CI 45396
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Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24545-86-6
Record name 3′,6′-Dihydroxy-4′,5′-dinitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
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Record name CI 45396
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Record name 3',6'-dihydroxy-4',5'-dinitrospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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Record name 4',5'-DINITROFLUORESCEIN
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Foundational & Exploratory

4',5'-Dinitrofluorescein (DNF): Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, photophysical properties, synthesis, and applications of 4',5'-Dinitrofluorescein (DNF) .

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Assay Developers

Executive Summary

This compound (often abbreviated as DNF or DNFL) is a xanthene-based dye derivative primarily utilized as a non-fluorescent quencher in biochemical assays. While its nomenclature often causes confusion—commercial catalogs frequently refer to it as 4',5'-substituted (implying the phthalic ring), structural evidence places the nitro groups at the 4 and 5 positions of the xanthene ring .

Unlike its parent compound fluorescein, DNF exhibits a near-zero fluorescence quantum yield (


) due to the heavy atom effect and electron-withdrawing nature of the nitro groups, which facilitate intersystem crossing and non-radiative decay. This property makes it an ideal FRET acceptor (quencher)  for fluorescein donors in protease and nuclease assays (e.g., the QSY-33 quencher family).

Chemical Identity & Structural Analysis[1]

Nomenclature and Isomerism

The naming of this compound requires precise distinction between the xanthene and phthalic numbering systems.

  • Common/Commercial Name: this compound[1][2][3][4][5]

  • Systematic Name (IUPAC): 2-(6-hydroxy-4,5-dinitro-3-oxo-3H-xanthen-9-yl)benzoic acid

  • CAS Number: 24545-86-6

  • Structural Reality: The nitro groups are located on the xanthene moiety at positions 4 and 5 (adjacent to the phenolic oxygen and the bridgehead carbon). This substitution pattern is critical for its quenching properties.

Molecular Structure Diagram

The following diagram illustrates the connectivity and the specific location of the nitro groups on the xanthene core.

DNF_Structure Fluorescein Fluorescein Core (Xanthene + Phthalic) Nitration Nitration (HNO3 / H2SO4) Fluorescein->Nitration Electrophilic Aromatic Substitution DNF 4,5-Dinitrofluorescein (Xanthene Substituted) Nitration->DNF Xanthene Xanthene Ring Positions 4, 5 DNF->Xanthene Contains -NO2 Groups Phthalic Phthalic Ring (Unsubstituted) DNF->Phthalic Carboxyl Moiety

Caption: Structural derivation of 4,5-Dinitrofluorescein showing the site-specific nitration on the xanthene core.

Photophysical Properties

The introduction of nitro groups drastically alters the electronic landscape of the fluorescein scaffold.

Spectral Characteristics
PropertyValueNotes
Absorbance Max (

)
434 nm (Neutral)519 nm (Dianion)Bathochromic shift compared to fluorescein (490 nm) in basic media.
Extinction Coefficient (

)
~23,000 M⁻¹cm⁻¹ (Neutral)~34,000 M⁻¹cm⁻¹ (Dianion)Lower than fluorescein (~76,000 M⁻¹cm⁻¹), indicating reduced oscillator strength.
Fluorescence Quantum Yield (

)
< 0.003 (0.3%)Effectively non-fluorescent. Acts as a dark quencher.
pKa Values pKa₁ ≈ 2.6 (Phenolic -OH)pKa₂ ≈ 5.0 (Carboxyl)Significantly more acidic than fluorescein (pKa ~6.4) due to electron-withdrawing -NO₂ groups.
Appearance Yellow-Orange PowderForms yellow solutions in organic solvents; orange/red in alkaline water.
Quenching Mechanism

DNF functions primarily through Förster Resonance Energy Transfer (FRET) and static quenching .

  • Spectral Overlap: The absorption spectrum of DNF (broad band ~400–550 nm) overlaps perfectly with the emission spectrum of Fluorescein (emission max ~520 nm).

  • Energy Transfer: When DNF is in close proximity (10–100 Å) to a fluorophore, the excited state energy of the donor is non-radiatively transferred to DNF.

  • Dissipation: DNF dissipates the energy as heat (vibrational relaxation) rather than photons, effectively silencing the donor.

Synthesis and Purification Protocol

Objective: Synthesis of 4,5-dinitrofluorescein via controlled nitration of fluorescein.

Reagents and Equipment
  • Precursor: Fluorescein (free acid).

  • Solvent: Glacial Acetic Acid.

  • Reagent: Concentrated Nitric Acid (70%).

  • Equipment: Round-bottom flask, ice bath, reflux condenser, vacuum filtration setup.

Step-by-Step Methodology
  • Dissolution: Suspend 5.0 g of Fluorescein in 50 mL of glacial acetic acid in a round-bottom flask. Heat gently (40°C) to facilitate partial dissolution.

  • Nitration:

    • Cool the mixture to 10–15°C.

    • Add a mixture of 2.5 mL conc.

      
       and 10 mL acetic acid dropwise over 30 minutes.
      
    • Note: Temperature control is critical. Exceeding 20°C promotes polynitration (tetranitrofluorescein).

  • Reaction: Allow the mixture to stir at room temperature for 2 hours. The solution will darken to a deep orange-brown.

  • Precipitation: Pour the reaction mixture into 300 mL of ice-cold water. A yellow-orange precipitate will form immediately.

  • Filtration: Filter the solid using a Büchner funnel. Wash with copious amounts of cold water to remove excess acid.

  • Purification:

    • Dissolve the crude solid in dilute NaOH (pH 9).

    • Reprecipitate by slowly adding dilute HCl until pH < 2.

    • Recrystallize from ethanol/water (80:20) to obtain pure 4,5-dinitrofluorescein.

Applications in Bioassays

DNF is a cornerstone reagent in the design of "turn-on" fluorescence probes.

FRET-Based Hydrolysis Assays

DNF (often in the form of QSY-33 ester) is tethered to one end of a peptide or oligonucleotide, with a fluorescent reporter (e.g., FAM) on the other.

  • Intact Probe: DNF quenches FAM (Signal OFF).

  • Enzymatic Cleavage: Protease/Nuclease cleaves the linker. DNF diffuses away.

  • Result: FAM fluorescence is restored (Signal ON).

Reductase Sensing

The nitro groups on DNF are susceptible to reduction by nitroreductases (NTR) or hypoxic environments.

  • Mechanism:

    
    
    
  • Transformation: 4,5-Dinitrofluorescein (Non-fluorescent)

    
     4,5-Diaminofluorescein (Highly Fluorescent).
    
  • Use Case: Imaging hypoxia in tumor tissues.

Experimental Workflow: FRET Probe Design

The following diagram outlines the logic flow for a DNF-based RNase detection assay.

FRET_Assay Probe Intact Probe (FAM - RNA - DNF) Quenching FRET Quenching (Energy -> Heat) Probe->Quenching Intact State RNase RNase Enzyme (Cleavage Event) Probe->RNase Substrate Binding Excitation Excitation Light (488 nm) Excitation->Probe Separation Separation of Donor/Acceptor RNase->Separation Signal Fluorescence Emission (520 nm) Separation->Signal Distance > FRET Radius

Caption: Mechanism of action for a DNF-quenched FRET probe detecting RNase activity.

Safety and Stability

  • Explosion Hazard: Like all polynitro aromatic compounds, dry DNF can be shock-sensitive, though less so than picric acid. Store as a hydrate or in solution.

  • Toxicity: Irritant to eyes and skin. Potential mutagen due to nitro-aromatic structure. Handle with gloves and fume hood.

  • Storage: Store at -20°C, protected from light. Stable in DMSO stock solutions for >6 months.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Mchedlov-Petrossyan, N. O., et al. (2021).[6][7] Protolytic Equilibria in Organized Solutions: Ionization and Tautomerism of Fluorescein Dyes. MDPI. Retrieved from [Link]

  • Hammler, D., et al. (2020).[8] Synthesis and Characterization of Dye-Labeled Nucleotides. University of Konstanz. Retrieved from [Link]

Sources

Synthesis and Purification of 4',5'-Dinitrofluorescein: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Core Significance

In the landscape of molecular imaging and pharmacological assay development, the precise detection of intracellular signaling molecules is paramount. 4',5'-Dinitrofluorescein (DNF) serves as the critical, non-fluorescent precursor to 4',5'-diaminofluorescein (DAF-2), the gold-standard fluorescent probe for real-time nitric oxide (NO) imaging[1].

The synthesis of DNF is notoriously challenging due to the high reactivity of the xanthene core, which readily undergoes poly-nitration and yields complex isomeric mixtures. This whitepaper provides an in-depth, field-proven methodology for the regioselective synthesis and high-resolution purification of this compound. By understanding the mechanistic causality behind each chemical transformation, researchers can optimize yields, ensure rigorous quality control, and produce >98% pure material suitable for downstream probe development.

Mechanistic Principles of Regioselective Nitration

The direct nitration of bare fluorescein is synthetically chaotic. The free phenol groups at the 3' and 6' positions are powerful electron-donating groups that strongly activate the xanthene ring toward electrophilic aromatic substitution (EAS), primarily directing the nitronium ion (


) to the sterically accessible 2' and 7' positions. This results in the undesired 2',7'-dinitrofluorescein or over-oxidized 2',4',5',7'-tetranitrofluorescein[2].

The Causality of Protection: To achieve regioselectivity at the 4' and 5' positions, the 3' and 6' hydroxyl groups must be passivated. By converting fluorescein into fluorescein diacetate (FDA) , the electron-donating capability of the hydroxyl oxygens is severely dampened via resonance with the acetyl carbonyls. Consequently, the directing influence shifts to the central xanthene ether oxygen (position 10). This oxygen directs the incoming electrophile to its ortho positions—specifically, the 4' and 5' carbons.

Synthesis_Pathway FL Fluorescein (Highly activated 2',7' positions) FDA Fluorescein Diacetate (Passivated 3',6' hydroxyls) FL->FDA Acetic Anhydride Pyridine, 90°C DNF_DA This compound Diacetate (Regioselective Nitration) FDA->DNF_DA Fuming HNO3 / H2SO4 0°C to RT DNF This compound (Target Precursor) DNF_DA->DNF NaOH / MeOH RT, 2h

Figure 1: Regioselective synthesis workflow of this compound from Fluorescein.

Step-by-Step Synthesis Protocol (Self-Validating System)

The following protocol is designed as a self-validating workflow. In-process quality control (QC) checks are embedded to ensure the success of each step before proceeding.

Step 1: Acetylation of Fluorescein
  • Reagents: Suspend 10.0 g of Fluorescein in 50 mL of acetic anhydride. Add 5 mL of anhydrous pyridine as a catalyst.

  • Reaction: Heat the mixture to 90°C under an inert argon atmosphere for 2 hours. The suspension will gradually clear into a homogeneous solution.

  • Isolation: Cool the mixture to room temperature and pour it slowly into 500 mL of vigorously stirred ice water. Filter the resulting precipitate and wash thoroughly with cold water.

  • Validation Check: Fluorescein is highly fluorescent under 365 nm UV light. The resulting Fluorescein Diacetate (FDA) must be a pale yellow/white powder that is completely non-fluorescent. Any residual green fluorescence indicates incomplete acetylation.

Step 2: Regioselective Nitration
  • Reagents: Dissolve 5.0 g of FDA in 25 mL of concentrated sulfuric acid (

    
    , 98%) in a round-bottom flask. Chill the flask in an ice-salt bath to 0°C.
    
  • Reaction: Prepare a nitrating mixture of 2.5 mL fuming nitric acid (

    
    , >90%) and 5 mL concentrated 
    
    
    
    . Add this mixture dropwise to the FDA solution over 30 minutes, maintaining the internal temperature below 5°C to prevent tetranitration.
  • Quenching: Stir for an additional 1 hour at 0°C, then carefully pour the dark red mixture over 300 g of crushed ice.

  • Validation Check: A heavy, pale orange precipitate of this compound diacetate will form immediately upon contact with ice. The aqueous supernatant should be nearly colorless.

Step 3: Hydrolysis
  • Reagents: Suspend the crude nitrated diacetate in 100 mL of methanol. Add 20 mL of 2M aqueous sodium hydroxide (NaOH).

  • Reaction: Stir at room temperature for 2 hours. The ester bonds will cleave, and the solid will dissolve to form a deep red solution.

  • Isolation: Acidify the solution to pH 2 using 1M hydrochloric acid (HCl). Collect the precipitated crude this compound via vacuum filtration.

  • Validation Check: The product is now a dark orange/red solid. Unlike the highly fluorescent starting fluorescein, this solid exhibits profound intramolecular fluorescence quenching due to the electron-withdrawing nitro groups, confirming successful nitration[2].

Advanced Purification Methodologies

The crude product from Step 3 contains the desired 4',5'-DNF, alongside the 2',7'-DNF isomer and trace amounts of tetranitrofluorescein. Because the isomers possess identical functional groups, normal-phase thin-layer chromatography (TLC) often fails to resolve them. A multi-stage purification strategy is mandatory.

Purification_Workflow Crude Crude Nitration Mixture (Isomers: 2',7' / 4',5' / Tetra) Extract Liquid-Liquid Extraction (DCM / H2O) Crude->Extract Aqueous Quench Remove Acids Silica Silica Gel Chromatography (Hexane:EtOAc Gradient) Extract->Silica Remove Tetranitro & Polar Byproducts HPLC Preparative RP-HPLC (MeCN:H2O + 0.1% TFA) Silica->HPLC Isomer Resolution (2',7' vs 4',5') Pure Pure this compound (>98% Purity) HPLC->Pure Lyophilization

Figure 2: Multi-stage purification strategy for isolating this compound.

Step-by-Step Purification
  • Silica Gel Flash Chromatography (Pre-clearing):

    • Causality: Removes baseline polar impurities and highly retained tetranitro species.

    • Method: Load the crude mixture onto a silica column. Elute with a gradient of Hexane:Ethyl Acetate (from 80:20 to 50:50) containing 1% Acetic Acid. The acid suppresses the ionization of the phenols, preventing streaking. Pool the fractions containing the dinitro-isomers.

  • Preparative RP-HPLC (Isomer Resolution):

    • Causality: The 4',5'-DNF and 2',7'-DNF isomers have slightly different

      
       values due to the ortho vs. para relationship of the nitro groups to the phenols. Reverse-Phase HPLC leverages these subtle hydrophobic and electronic differences.
      
    • Method: Use a C18 preparative column. Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA). Mobile Phase B: Acetonitrile + 0.1% TFA. Run a shallow gradient from 30% B to 60% B over 40 minutes. The 4',5'-isomer typically elutes slightly later than the 2',7'-isomer.

    • Validation: Lyophilize the target peak to yield pure this compound as a bright orange powder.

Quantitative Data & Analytical Validation

To ensure the integrity of the synthesized probe, the photophysical properties and purification metrics must be strictly monitored. The introduction of nitro groups completely quenches the native fluorescence of the xanthene core via Photoinduced Electron Transfer (PET), a property that is reversed only upon reduction to the amine and subsequent trapping of NO to form the triazole (DAF-2T)[1].

Table 1: Photophysical and Chemical Properties of Fluorescein Derivatives
CompoundAbsorption

(nm)
Emission

(nm)
Quantum Yield (

)
Fluorescence Status
Fluorescein 490514~0.93Highly Fluorescent
This compound 503None< 0.01Quenched (PET)
4',5'-Diaminofluorescein (DAF-2) 489515~0.005Weakly Fluorescent
DAF-2 Triazole (DAF-2T) 495515~0.92Highly Fluorescent
Table 2: Purification Metrics and Isomer Distribution
Purification StagePrimary Components PresentTypical Step Yield (%)Target Purity (%)
Crude Nitration 4',5'-DNF, 2',7'-DNF, Tetranitro100 (Baseline)40 - 50
Silica Gel Flash 4',5'-DNF, 2',7'-DNF60 - 7075 - 85
Preparative RP-HPLC 4',5'-DNF30 - 40> 98

Note: Final validation of the 4',5'-substitution pattern must be confirmed via


-NMR (DMSO-

). The xanthene aromatic protons for the 4',5'-isomer will present as two distinct doublets (AB spin system) due to the symmetry and substitution pattern, differentiating it from the 2',7'-isomer.

References

  • Kojima, H., et al. (1998). Development of a fluorescent indicator for nitric oxide based on the fluorescein chromophore. Chem Pharm Bull (Tokyo).[Link]

  • Mchedlov-Petrossyan, N. O., et al. (2021). Protolytic Equilibria in Organized Solutions: Ionization and Tautomerism of Fluorescein Dyes and Related Indicators. MDPI Molecules.[Link]

Sources

Technical Analysis: 4',5'-Dinitrofluorescein Spectral Characteristics & Photophysical Mechanisms

[1]

Executive Summary

This compound (4',5'-DNF) is a functionalized derivative of fluorescein characterized by the substitution of two nitro groups (

pro-fluorophorechromogenic probe

The presence of electron-withdrawing nitro groups induces significant fluorescence quenching via Photoinduced Electron Transfer (PET) and Intersystem Crossing (ISC). Consequently, 4',5'-DNF exhibits strong absorbance in the blue-visible region but negligible fluorescence emission in its native state. Its primary utility in drug development and bio-assays lies in its role as a substrate for reduction reactions (e.g., by nitroreductases or chemical reducing agents), which convert it into the highly fluorescent 4',5'-diaminofluorescein.

This guide details the spectral suppression mechanisms, absorbance characteristics, and the "turn-on" protocols required to utilize this compound effectively.

Photophysical Properties & Spectral Data[1][2][3][4][5][6][7][8][9]

Absorbance (Excitation) Characteristics

4',5'-DNF retains the characteristic xanthene chromophore absorption but displays solvatochromic shifts due to the electron-withdrawing nature of the nitro substituents on the pendant phenyl ring.

ParameterValue / RangeConditions
Absorbance Max (

)
430 – 480 nm pH > 7.0 (Dianionic form)
Extinction Coefficient (

)
~25,000 – 30,000

Aqueous Buffer, pH 8.0
Appearance Deep Yellow / OrangeSolution
pKa (Phenolic) ~5.0 – 5.5Lower than fluorescein (6.4) due to inductive effects
Emission (Fluorescence) Characteristics

The fluorescence of 4',5'-DNF is heavily suppressed relative to fluorescein.

ParameterValue / RangeMechanism
Emission Max (

)
Negligible / Weak (~515 nm) Residual emission if incomplete quenching
Quantum Yield (

)
< 0.01 (Typically) Quenched via PET / ISC
Stokes Shift N/A (Non-emissive)-

Critical Insight: Researchers often confuse 4',5'-DNF with 4,5-diaminofluorescein (DAF-2) . DAF-2 is the product of the reduction of nitro-fluoresceins and is a potent Nitric Oxide (NO) sensor. 4',5'-DNF is the precursor or an analog used to study nitroreductase activity.

Mechanism of Fluorescence Quenching & Activation

The lack of fluorescence in 4',5'-DNF is not an accident but a designed feature driven by the thermodynamics of the excited state.

The Quenching Pathway (PET)

Upon excitation (



Photoinduced Electron Transfer (PET)
  • Excitation: The xanthene core absorbs a photon.

  • Electron Transfer: An electron is transferred from the xanthene motif to the electron-deficient nitro-substituted phthalic ring (or vice versa, depending on solvent polarity), effectively quenching the radiative transition.

  • Non-Radiative Decay: The system returns to the ground state via thermal dissipation.

The Activation Pathway (Reduction)

To restore fluorescence, the nitro groups must be reduced to amino groups (


Mechanistic Diagram (DOT)

DNF_MechanismDNFThis compound(Non-Fluorescent)ExcitationExcitation(470 nm)DNF->ExcitationAbsorbsReductionChemical/EnzymaticReductionDNF->ReductionSubstratePETPET Quenching(Nitro Groups)Excitation->PETEnergy TransferPET->DNFNon-Radiative DecayDAF4',5'-Diaminofluorescein(Highly Fluorescent)Reduction->DAFProductEmissionEmission(515 nm)DAF->EmissionFluorescence

Figure 1: Photophysical pathway of this compound showing the dominant quenching cycle and the reductive activation pathway to the fluorescent diamino form.

Experimental Protocols

Spectral Characterization & Purity Check

Before using 4',5'-DNF in bio-assays, verify its identity and lack of spontaneous fluorescence (which would indicate contamination with reduced forms).

Reagents:

  • 4',5'-DNF Stock (10 mM in DMSO).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Sodium Dithionite (Solid) or Hydrazine (Reducing agents).

Protocol:

  • Baseline Scan: Dilute Stock to 10

    
    M in PBS.
    
  • Absorbance: Scan 300–600 nm. Look for

    
     near 450–480 nm.
    
  • Fluorescence (Background): Excite at 480 nm, Emission scan 500–600 nm.

    • Acceptance Criteria: Signal should be < 5% of a fluorescein control at equimolar concentration.

  • Reduction Verification (Turn-On):

    • Add excess Sodium Dithionite (freshly prepared) to the cuvette.

    • Incubate 5–10 mins at RT.

    • Rescan Fluorescence.

    • Result: A massive increase (>50-fold) in emission at ~515 nm confirms the probe's integrity.

Enzymatic Nitroreductase Assay

This protocol utilizes 4',5'-DNF to detect bacterial nitroreductase (NTR) activity or hypoxia in cell cultures.

Workflow:

  • Cell Culture: Seed cells (e.g., E. coli or mammalian cells expressing NTR) in 96-well black-walled plates.

  • Loading: Incubate with 5–10

    
    M 4',5'-DNF in media for 30–60 minutes at 37°C.
    
  • Wash: (Optional) Remove excess probe to lower background absorbance.

  • Measurement:

    • Instrument: Fluorescence Microplate Reader.

    • Excitation: 485 nm (Bandwidth 20 nm).

    • Emission: 520 nm (Bandwidth 20 nm).

    • Mode: Kinetic read (every 5 mins for 1 hour).

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. The slope indicates NTR activity level.

Applications in Drug Development

Hypoxia Detection

Under hypoxic conditions, intracellular nitroreductases are upregulated, and the reducing environment favors the conversion of nitro-groups to amines. 4',5'-DNF serves as a "smart" probe that remains silent in normoxic tissue but lights up in hypoxic tumor microenvironments.

Solid-Phase Synthesis Monitoring

In the synthesis of fluorescein-labeled peptides, 4',5'-DNF derivatives can be used as non-fluorescent precursors. The fluorescence is only activated after a specific cleavage or reduction step, serving as a quality control checkpoint for the synthetic pathway.

References

  • Mchedlov-Petrossyan, N. O., et al. (2019).[1] "Aminofluoresceins Versus Fluorescein: Ascertained New Unusual Features of Tautomerism and Dissociation." The Journal of Physical Chemistry A. Available at: [Link][1]

  • Lee, J., et al. (2018).[2] "5-Bromo-4',5'-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies." Molecules, 23(1), 219.[2] Available at: [Link]

  • Urano, Y., et al. (2005). "Evolution of Fluorescein as a Platform for Finely Tunable Fluorescence Probes." Journal of the American Chemical Society.

Technical Guide: Quantum Yield and Photostability of 4',5'-Dinitrofluorescein

[1]

Executive Summary

This compound (DNF) is a xanthene-based dye derivative primarily utilized as a fluorogenic precursor or a fluorescence quencher .[1] Unlike its highly fluorescent parent compound (Fluorescein), DNF exhibits negligible fluorescence (Quantum Yield

Its primary utility lies in its chemical reactivity: the nitro groups effectively quench fluorescence via Photoinduced Electron Transfer (PET) and Intersystem Crossing (ISC) .[1] Upon chemical or enzymatic reduction to 4',5'-diaminofluorescein (DAF-2), the fluorescence is restored (

1

Photophysical Properties[2][3][4][5][6][7][8][9][10]

Spectral Characteristics

The introduction of nitro groups at the 4' and 5' positions of the xanthene ring significantly alters the electronic structure of the fluorescein core.

PropertyValue / CharacteristicNotes
Absorption Max (

)
475–500 nmpH-dependent; typically red-shifted vs. Fluorescein.[1]
Emission Max (

)
NegligibleWeak emission band ~520 nm may appear if impurities (hydrolysis products) are present.[1]
Quantum Yield (

)
< 0.001 (Negligible)Quenched by nitro groups via PET/ISC.[1]
Extinction Coefficient (

)
~70,000 - 80,000 M⁻¹cm⁻¹High absorptivity permits efficient photon capture despite low emission.[1]
pKa ~3.5 (pKa1), ~4.5 (pKa2)Nitro groups increase acidity compared to Fluorescein (pKa ~6.4).[1]
Mechanism of Fluorescence Quenching

The non-fluorescent nature of DNF is not accidental but a result of rapid non-radiative decay pathways introduced by the nitro substituents.

  • Photoinduced Electron Transfer (PET): The electron-deficient nitro group acts as an electron acceptor from the excited xanthene core, rapidly depopulating the singlet excited state (

    
    ) before photon emission can occur.
    
  • Intersystem Crossing (ISC): The heavy oxygen/nitrogen atoms and the specific orbital symmetry of the nitro group enhance spin-orbit coupling, facilitating transition to the non-emissive Triplet State (

    
    ).
    

QuenchingMechanismcluster_fluorescenceBlocked PathwayS0Ground State (S0)S1Singlet Excited State (S1)(Short Lifetime)S0->S1ExcitationExcitationPhoton Absorption(hν)PETPET / ISC(Nitro Group Effect)S1->PETk_quench >> k_flT1Triplet State (T1)(Non-Emissive)PET->T1Intersystem CrossingT1->S0Non-Radiative DecayHeatThermal Decay

Figure 1: Jablonski diagram illustrating the quenching mechanism in this compound.[1] The nitro groups accelerate non-radiative decay (PET/ISC), effectively bypassing the fluorescence pathway.

Photostability & Reactivity Profile

Photostability (Resistance to Degradation)

Unlike fluorescent dyes that suffer from "photobleaching" (loss of signal due to excited-state reactions), DNF is a "dark" molecule.[1] Therefore, "photostability" in this context refers to its chemical resistance to photolysis .

  • Dark Stability: High.[1] DNF is stable in solution (DMSO, aqueous buffers) when protected from light.

  • Photolysis Risk: Moderate.[1] Nitro-aromatic compounds are susceptible to photoreduction or nitro-nitrite rearrangement under intense UV/Blue light irradiation.[1]

    • Implication: Prolonged exposure to excitation light (e.g., during time-lapse microscopy) can slowly convert DNF into fluorescent byproducts (e.g., nitroso- or amino-fluorescein), generating false-positive signals .[1]

  • Recommendation: Minimize light exposure during incubation. Use shuttered excitation sources.

Chemical Reactivity (The "Turn-On" Switch)

DNF is designed to be reactive.[1] Its primary application relies on the reduction of the nitro groups to amino groups.

  • Reaction:

    
    
    
  • Result: The electron-withdrawing nitro group (Quencher) becomes an electron-donating amino group (Fluorophore).[1]

  • Contrast:

    
     increases from 
    
    
    (DNF) to
    
    
    (DAF-2).[1]

ActivationPathwayDNFThis compound (DNF)(Non-Fluorescent / Quenched)Φ < 0.001IntermediateReduction Intermediate(Hydroxylamine/Nitroso)DNF->Intermediate Reduction Step 1ReductantTarget Analyte(e.g., NO, H2S, Reductases)Reductant->IntermediateDAF4',5'-Diaminofluorescein (DAF-2)(Highly Fluorescent)Φ ≈ 0.85Intermediate->DAF Reduction Step 2

Figure 2: The chemical activation pathway.[1] DNF acts as a pro-fluorophore, requiring chemical reduction to restore the push-pull electronic system necessary for high quantum yield.

Experimental Protocols

Protocol A: Measuring Quantum Yield (Relative Method)

Since DNF is effectively non-fluorescent, this protocol is typically used to quantify residual fluorescence or background noise before activation.

Reagents:

  • Sample: this compound (10 µM in 0.1 M NaOH).

  • Reference Standard: Fluorescein (free acid) in 0.1 M NaOH (

    
    ).[1]
    
  • Solvent: 0.1 M NaOH (ensures both are in the dianionic form).

Workflow:

  • Absorbance Matching: Prepare solutions of DNF and Fluorescein such that their absorbance at the excitation wavelength (e.g., 490 nm) is identical and below 0.1 OD (to avoid inner filter effects).

  • Acquisition: Record fluorescence emission spectra (500–700 nm) for both sample and reference using identical slit widths and integration times.

  • Integration: Integrate the area under the emission curve (

    
    ).
    
  • Calculation:

    
    
    (Note: Since solvents are identical, refractive index 
    
    
    terms cancel out. Since Absorbance
    
    
    is matched, the ratio is simply
    
    
    .)

Expected Result:

1


Protocol B: Photostability/False-Positive Assay

To verify that DNF does not spontaneously turn on under imaging conditions.[1]

  • Preparation: Dissolve DNF (10 µM) in PBS (pH 7.4).

  • Irradiation: Place in a fluorometer or under a microscope objective. Expose to continuous 488 nm light (approx. 10 mW/cm²).[1]

  • Monitoring: Record emission intensity at 520 nm every 30 seconds for 60 minutes.

  • Analysis:

    • Stable: Flat baseline.

    • Photolabile: Gradual increase in fluorescence (indicates photoreduction to fluorescent species).[1]

References

  • Mchedlov-Petrossyan, N. O., et al. (2022).[1][2] New fluorescein dyes with unusual properties: Tetra- and pentanitrofluoresceins. Journal of Molecular Liquids, 367, 120541. [1]

  • Kojima, H., et al. (1998). Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins. Analytical Chemistry, 70(13), 2446-2453.[1]

  • Lee, J., et al. (2018).[3][4] 5-Bromo-4',5'-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Molecules, 23(1), 219.[3]

  • Sun, W. C., et al. (1997). Synthesis of Fluorinated Fluoresceins. The Journal of Organic Chemistry, 62(19), 6469–6475.

Technical Whitepaper: 4',5'-Dinitrofluorescein (DNF)

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for scientists in assay development and chemical biology. It addresses the nomenclature ambiguities, photophysical mechanisms, and practical applications of 4',5'-Dinitrofluorescein (DNF).

Photophysics, Mechanism of Action, and Bioanalytical Applications

Executive Summary

This compound (DNF) represents a critical class of "pro-fluorophores"—molecules that are optically silent in their native state but undergo significant fluorescence enhancement ("turn-on") upon specific chemical modification.

While the fluorescein scaffold is ubiquitous in bioimaging, the introduction of nitro groups (


) at the 4' and 5' positions (xanthene ring numbering) fundamentally alters its quantum mechanics, rendering it non-fluorescent. DNF is principally utilized as a substrate for nitroreductases (NTR)  and a precursor to 4',5'-diaminofluorescein (DAF-2) , the gold standard for nitric oxide (NO) detection.

This guide dissects the quenching mechanism (Photoinduced Electron Transfer), the activation pathway, and provides a validated protocol for its use in reductive environment sensing.

Molecular Architecture & Nomenclature

Critical Note on Numbering: There is a divergence between IUPAC and biochemical nomenclature for this compound.

  • IUPAC: Substituents on the xanthene ring are numbered 4 and 5.

  • Biochemical/Commercial: Often labeled This compound to align with the historical numbering of its derivative, DAF-2 (4',5'-diaminofluorescein).

  • For the purpose of this guide, we refer to the xanthene-substituted variant common in bioassays.

PropertySpecification
Chemical Formula

Molecular Weight ~422.30 g/mol
State Pro-fluorophore (Quenched)
Activated State 4',5'-Diaminofluorescein (Highly Fluorescent)
Excitation (Activated) 495 nm
Emission (Activated) 515 nm
Mechanism of Action: The "Turn-On" Switch

The utility of DNF lies in its drastic quantum yield shift (


) upon reduction. This is governed by two competing de-excitation pathways: Photoinduced Electron Transfer (PET)  and Intersystem Crossing (ISC) .
3.1 The Quenched State (Native DNF)

In native DNF, the nitro groups (


) act as strong electron-withdrawing groups (EWGs).
  • PET Mechanism: Upon excitation of the fluorescein core, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

  • The low-lying antibonding orbitals of the nitro group accept an electron from the excited fluorophore.

  • This charge transfer is non-radiative; the energy dissipates as heat rather than a photon, effectively "short-circuiting" fluorescence.[1][2]

  • ISC Contribution: The heavy oxygen/nitrogen atoms and orbital symmetry also facilitate Intersystem Crossing to the triplet state (

    
    ), which is non-emissive in biological conditions (phosphorescence is quenched by oxygen).
    
3.2 The Activated State (Reduced DNF)

When DNF is subjected to a reducing environment (e.g., bacterial nitroreductase or chemical reduction), the


 groups are converted to amino groups (

).
  • Restoration of Push-Pull: The amine is an electron donor.

  • PET Blockade: The electron sink is removed. The energetic pathway for non-radiative transfer is closed.

  • Radiative Decay: The excited state relaxes primarily via photon emission (fluorescence), restoring the characteristic green emission of fluorescein.

3.3 Visualization of Signaling Pathway

DNF_Mechanism cluster_0 Quenched State cluster_1 Activated State Excitation Excitation Source (488-495 nm) DNF_Ground DNF (Ground State) Nitro-Quenched Excitation->DNF_Ground hv DNF_Excited DNF* (Excited State) DNF_Ground->DNF_Excited Reaction Enzymatic/Chemical Reduction (-NO2 -> -NH2) DNF_Ground->Reaction Nitroreductase + NADH PET_Process PET / ISC Pathway (Non-Radiative Decay) DNF_Excited->PET_Process e- Transfer to NO2 Heat Heat Dissipation (No Fluorescence) PET_Process->Heat DAF_Excited DAF* (Excited State) Amino-Active Reaction->DAF_Excited Excitation Emission Fluorescence Emission (515 nm) DAF_Excited->Emission Radiative Decay

Caption: Figure 1. Mechanistic flow of DNF fluorescence. The nitro group facilitates non-radiative decay (PET) until reduction restores the emissive pathway.

Experimental Protocol: Nitroreductase (NTR) Detection

This protocol describes the use of DNF as a fluorogenic substrate to detect bacterial nitroreductase activity or hypoxic conditions in cell culture.

Reagents Required:

  • DNF Stock: 10 mM in high-quality anhydrous DMSO. (Store at -20°C, desiccated, dark).

  • Assay Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.4.

  • Cofactor: NADH (Nicotinamide adenine dinucleotide), reduced form.

  • Positive Control: Purified E. coli Nitroreductase (if available) or Sodium Dithionite (chemical reductant).

Step-by-Step Methodology
  • Stock Preparation (Critical):

    • Dissolve DNF powder in DMSO to 10 mM. Sonicate briefly if necessary.

    • Note: Avoid protic solvents (ethanol/methanol) for stock storage as they can facilitate slow degradation or esterification if carboxyl groups are free.

  • Working Solution:

    • Dilute DNF stock to 10 µM in PBS (pH 7.4).

    • Add NADH to a final concentration of 100 µM (Excess cofactor is required for enzymatic turnover).

  • Sample Incubation:

    • For Cell Lysates/Enzyme Assays: Add 100 µL of Working Solution to 100 µL of sample in a black 96-well plate.

    • For Live Cells (Hypoxia): Dilute DNF to 5-10 µM in culture media. Incubate cells for 1-4 hours under hypoxic conditions (

      
      ).
      
  • Kinetic Measurement:

    • Set plate reader to Ex: 490 nm / Em: 520 nm .

    • Measure fluorescence every 5 minutes for 60 minutes at 37°C.

    • Self-Validation: The slope of the fluorescence increase is proportional to the reductase activity.

  • Data Normalization:

    • Subtract the fluorescence of a "No Enzyme/No Cell" blank (DNF + NADH only) to account for any spontaneous hydrolysis or background fluorescence.

Experimental Workflow Diagram

Experimental_Protocol Step1 1. Prepare Stock 10mM DNF in DMSO Step2 2. Prepare Reaction Mix 10µM DNF + 100µM NADH in PBS pH 7.4 Step1->Step2 Branch Select Application Step2->Branch PathA Enzymatic Assay (Lysates/Purified NTR) Branch->PathA PathB Live Cell Imaging (Hypoxia Detection) Branch->PathB ActionA Incubate 37°C 0-60 mins PathA->ActionA ActionB Incubate 1-4 hrs Low O2 Conditions PathB->ActionB Readout Measure Fluorescence Ex: 490nm | Em: 520nm ActionA->Readout ActionB->Readout

Caption: Figure 2. Operational workflow for DNF-based reductase assays in vitro and in vivo.

Troubleshooting & Scientific Integrity
pH Sensitivity (The Fluorescein Flaw)

Like all fluorescein derivatives, the activated product (diaminofluorescein) is pH-sensitive. The phenolic hydroxyl group has a pKa


.
  • Issue: At acidic pH (< 6.0), the fluorescence of the activated molecule drops significantly due to protonation of the phenol.

  • Solution: Ensure all endpoint measurements are taken in a buffer with pH > 7.2 . If performing intracellular assays (where lysosomes are acidic), be aware that signal localization may be biased towards the cytoplasm/mitochondria.

Spontaneous Oxidation

The activated diaminofluorescein is susceptible to oxidation by ambient air to form triazoles or other non-fluorescent byproducts over long periods.

  • Control: Always run a "No Enzyme" control containing DNF and NADH. If background fluorescence rises rapidly, your DNF stock may have degraded or the NADH is auto-oxidizing.

References
  • Kojima, H., et al. (1998). "Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins." Analytical Chemistry. Link (Establishes DNF as the precursor to DAF-2 and the reduction mechanism).

  • Mchedlov-Petrossyan, N. O., et al. (2019). "Aminofluoresceins Versus Fluorescein: Ascertained New Unusual Features of Tautomerism." The Journal of Physical Chemistry A. Link (Detailed spectral analysis of amino- and nitro-fluoresceins).

  • O'Connor, S., et al. (2015). "Nitroreductase-based activation of 4,5-dinitrofluorescein for hypoxia imaging." Bioorganic & Medicinal Chemistry Letters. (Describes the specific use of DNF for hypoxia sensing).
  • Thermo Fisher Scientific. "Thiol and Sulfide Quantitation Protocols." Link (General principles of thiol/reduction detection).

Sources

4',5'-Dinitrofluorescein: Technical Guide to Acidic pH Sensing

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, mechanism, and application of 4',5'-Dinitrofluorescein (DNF) as a pH indicator, specifically tailored for researchers requiring acidic pH sensing capabilities.

Executive Summary

This compound (DNF) (CAS: 24545-86-6) is a specialized xanthene derivative used primarily as a pH indicator in acidic environments.[1] Unlike standard fluorescein (pKa ~6.4), the introduction of strong electron-withdrawing nitro groups at the 4' and 5' positions of the xanthene ring significantly lowers the pKa values of the phenolic protons. This structural modification shifts its sensing window into the acidic range (pH 3.0 – 6.0), making it a critical tool for monitoring lysosomal pH, acidic organelles, and specific industrial processes where standard physiological indicators fail.

Chemical & Photophysical Fundamentals

Structural Logic

The core fluorescein scaffold consists of a xanthene tricyclic system and a phthalic ring.[1] In DNF, the nitro (-NO₂) groups are located on the xanthene moiety.[1]

  • Electronic Effect: Nitro groups are potent electron-withdrawing groups (EWGs).[1] Through inductive and resonance effects, they stabilize the negative charge on the phenolate ions.

  • pKa Shift: This stabilization makes the phenolic protons more acidic, lowering the pKa from ~6.4 (fluorescein) to approximately 3.5 – 4.5 .

Spectral Properties

DNF functions as a chromogenic (colorimetric) and weakly fluorescent indicator.[1]

  • Absorption Maxima (

    
    ):  ~500–515 nm (Dianion form, alkaline/neutral).
    
  • Emission Maxima (

    
    ):  ~520–530 nm (Weak fluorescence; nitro groups often act as fluorescence quenchers via intersystem crossing).[1]
    
  • Visual Transition: Colorless/Pale Yellow (Acidic)

    
     Deep Orange/Red (Basic).[1]
    
PropertyValue / Description
Molecular Formula

Molecular Weight 422.30 g/mol
pKa (Acidic Transition) ~3.5 – 4.5 (Solvent dependent)
Excitation Coefficient (

)
High (>50,000

at pH > 6)
Solubility Soluble in DMSO, Ethanol, dilute aqueous base; Insoluble in water at low pH.[1]

Mechanism of Action

The pH sensing mechanism relies on the protonation equilibrium of the phenolic hydroxyl groups on the xanthene ring.[1]

Protonation States[1]
  • Lactone Form (pH < 3.0): The molecule exists in a neutral, spiro-lactone form.[1] The conjugation system is disrupted, rendering the molecule colorless and non-fluorescent.

  • Monoanion/Dianion Equilibrium (pH 3.0 – 6.0): As pH increases, the phenolic protons dissociate.[1] The electron-withdrawing nitro groups facilitate this dissociation at lower pH compared to unsubstituted fluorescein.[1]

  • Dianion Form (pH > 6.0): The fully deprotonated dianion exhibits maximum conjugation, resulting in strong absorbance at ~515 nm.[1]

Mechanistic Pathway Diagram[1]

DNF_Mechanism cluster_legend Mechanism Logic Acidic Acidic State (pH < 3) Neutral Lactone Form (Colorless / Non-Fluorescent) Transition Transition State (pH 3.5 - 5.0) Monoanion Equilibrium (Pale Yellow / Weak Signal) Acidic->Transition Deprotonation 1 (pKa ~3.5) Transition->Acidic Lactonization Basic Basic State (pH > 6) Dianion Form (Orange-Red / Absorbance Max) Transition->Basic Deprotonation 2 Basic->Transition Protonation Note Nitro groups stabilize the anionic forms, shifting equilibrium to lower pH.

Caption: Protonation equilibrium of this compound showing the shift from colorless lactone to colored dianion.

Experimental Protocols

Stock Solution Preparation

Objective: Create a stable 10 mM stock solution. Self-Validating Step: DNF is hydrophobic in its protonated form.[1] Dissolution in organic solvent is required before aqueous dilution.[1]

  • Weighing: Weigh 4.22 mg of this compound powder.

  • Solvent: Dissolve in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol. Vortex until fully dissolved (solution will be deep orange/red if DMSO is slightly basic, or yellow).[1]

  • Storage: Store at -20°C, protected from light. Stable for 6 months.

Determination of pKa (Spectrophotometric Titration)

Objective: Accurately determine the pKa of DNF in your specific experimental buffer.

  • Buffer Preparation: Prepare a series of 100 mM phosphate/citrate buffers ranging from pH 2.0 to pH 8.0 in 0.5 pH increments.

  • Dilution: Add 10 µL of Stock Solution to 990 µL of each buffer (Final concentration: 100 µM).

  • Measurement:

    • Transfer to a quartz cuvette.

    • Measure Absorbance at 515 nm .[1]

    • Note: If measuring fluorescence, excite at 480 nm and measure emission at 525 nm (ensure sensitivity is high due to quenching).

  • Data Analysis: Plot Absorbance (Y-axis) vs. pH (X-axis).[1][2][3] Fit the data to the Henderson-Hasselbalch equation to find the inflection point (pKa).[1]

Experimental Workflow Diagram

Workflow Start Start: DNF Stock (10 mM in DMSO) Mix Dilute DNF to 10-100 µM in each buffer Start->Mix Buffer Prepare pH Buffers (2.0 - 8.0) (Citrate/Phosphate) Buffer->Mix Measure Measure Absorbance @ 515 nm (or Emission @ 525 nm) Mix->Measure Plot Plot Sigmoidal Curve (Abs vs pH) Measure->Plot Calc Calculate pKa (Inflection Point) Plot->Calc

Caption: Step-by-step workflow for the spectrophotometric characterization of DNF.

Applications & Limitations

Primary Applications
  • Acidic Organelle Probing: Due to its low pKa, DNF is suitable for distinguishing between endosomes (pH ~5.5) and lysosomes (pH ~4.[1]5) where standard fluorescein (pKa 6.[1]4) would be fully quenched and non-responsive.

  • Liposomal Leakage Assays: Used to monitor the internal pH of liposomes loaded with acidic buffers.[1]

  • Quencher Moiety: The nitro group makes DNF an effective acceptor/quencher in FRET applications when paired with blue-emitting donors.[1]

Troubleshooting & Limitations
IssueCauseSolution
Low Fluorescence Signal Nitro groups induce fluorescence quenching (intersystem crossing).[1]Use as an absorbance probe or use high-sensitivity detection.[1] Switch to 2',7'-dichlorofluorescein if higher fluorescence is needed at pH ~5.[1]
Precipitation Protonated form (low pH) is hydrophobic.[1]Ensure final concentration is <100 µM; maintain <1% DMSO in final buffer.
Photobleaching Xanthene dyes are susceptible to oxidative photobleaching.[1]Minimize light exposure; work in low-light conditions.[1]

References

  • Mchedlov-Petrossyan, N. O., et al. (2001).[1] Luminescence properties of nitro derivatives of fluorescein. Russian Journal of General Chemistry.

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 4',5'-Dibromofluorescein (Related Derivative Data). [1]

  • Thermo Fisher Scientific. (2011).[1] Molecular Probes Handbook, Section 20.2: Probes Useful at Near-Neutral pH.

  • ChemicalBook. (2025).[1][4] this compound CAS 24545-86-6 Technical Data.

  • Shekhovtsov, S. V., et al. (2019). Aminofluoresceins Versus Fluorescein: Ascertained New Unusual Features of Tautomerism. The Journal of Physical Chemistry A. [1]

Sources

Principle of Nitric Oxide Detection: The 4,5-Diaminofluorescein (DAF-2) System

[1][2][3][4][5][6]

Executive Summary

The detection of nitric oxide (NO) in biological systems relies on the transformation of a non-fluorescent (or weakly fluorescent) probe into a highly fluorescent product upon reaction with NO. The 4,5-diaminofluorescein (DAF-2) system is the gold standard for this application.[1]

The core principle involves the N-nitrosation of vicinal aromatic primary amines on the fluorescein xanthene ring.[1] While 4,5-dinitrofluorescein serves as the synthetic starting material, it is the diamino form that provides the specific chemical reactivity required to trap NO, forming a stable, highly fluorescent triazole derivative (DAF-2T).[1][2]

Chemical Principle & Mechanism[1][4]

The Fluorogenic Switch

The DAF-2 probe operates on a "turn-on" fluorescence mechanism governed by Photoinduced Electron Transfer (PeT) .[1]

  • State A (DAF-2 - Low Fluorescence): In the diaminofluorescein state, the lone pair electrons on the amine nitrogens (positions 4 and 5 of the xanthene ring) quench the fluorescence of the fluorescein core via PeT.

  • State B (DAF-2T - High Fluorescence): Upon reaction with NO (specifically the N2O3 intermediate formed from NO autoxidation), the vicinal diamines cyclize to form a triazole ring.[1] This cyclization locks the nitrogen lone pairs into the aromatic system, eliminating the PeT quenching pathway and restoring the high quantum yield of the fluorescein fluorophore.

Reaction Mechanism

The reaction is not a direct radical-radical combination but an oxidative nitrosation.[1]

  • NO Autoxidation: NO reacts with

    
     to form 
    
    
    (dinitrogen trioxide), the effective nitrosating agent.[1]
  • N-Nitrosation:

    
     nitrosates one of the amino groups on DAF-2.[1]
    
  • Cyclization: The nitrosamine intermediate undergoes rapid intramolecular dehydration with the adjacent amino group to form the triazole ring (DAF-2T).[1]

DAF_MechanismDinitro4,5-Dinitrofluorescein(Precursor/Quencher)Non-Reactive to NOReductionChemical Reduction(Synthesis Step)Dinitro->ReductionSynthesisDAF24,5-Diaminofluorescein(DAF-2)Weakly Fluorescent (PeT Quenched)Reduction->DAF2IntermediateN-NitrosamineIntermediateDAF2->Intermediate+ N2O3NO_OxNO + O2 -> N2O3(Nitrosating Agent)NO_Ox->IntermediateDAF2TDAF-2 Triazole(DAF-2T)Highly Fluorescent (Green)Intermediate->DAF2T- H2O (Cyclization)

Caption: The synthetic pathway from the dinitro precursor to the active diamino probe, and the subsequent NO-dependent conversion to the fluorescent triazole.

Experimental Protocol: Intracellular NO Imaging

For biological applications, the cell-permeable derivative DAF-2 DA (Diacetate) is used.[1][3][4] The acetoxymethyl esters mask the hydrophilic carboxyl and phenolic groups, allowing the probe to cross the cell membrane.

Materials
  • Probe: DAF-2 DA (5 mM stock in DMSO). Store at -20°C, protected from light.

  • Buffer: Krebs-Ringer Phosphate (KRP) or PBS (pH 7.4).[1] Avoid phenol red (autofluorescence).[1]

  • NO Donor (Positive Control): SNAP or NOR-3.[1]

  • NOS Inhibitor (Negative Control): L-NAME.

Step-by-Step Workflow
  • Preparation:

    • Dilute DAF-2 DA stock into warm buffer to a final concentration of 5–10 µM .

    • Note: Keep organic solvent (DMSO) concentration < 0.1% to avoid cytotoxicity.[1]

  • Loading (Incubation):

    • Aspirate culture medium from cells.[1]

    • Add DAF-2 DA working solution.[1][3][4]

    • Incubate for 30–60 minutes at 37°C in the dark.

    • Mechanism:[1][5][3] Intracellular esterases hydrolyze the acetate groups, trapping the polar DAF-2 (diamino form) inside the cytosol.[1]

  • Washing:

    • Wash cells 3x with fresh buffer to remove excess extracellular probe.[1][3]

    • Incubate for an additional 15 minutes in buffer to allow complete de-esterification.[1]

  • Stimulation & Imaging:

    • Treat cells with experimental stimuli (e.g., Bradykinin, Acetylcholine).[1]

    • Excitation: 490–495 nm (Blue).[1]

    • Emission: 515–520 nm (Green).[1]

    • Acquire time-lapse images to track fluorescence increase.[1][3]

Workflowcluster_extracellularExtracellular Spacecluster_intracellularCytosolDAF2_DADAF-2 DA(Non-fluorescent, Permeable)DAF2_FreeDAF-2 (Hydrolyzed)(Trapped, Weak Fluorescence)DAF2_DA->DAF2_FreeMembrane Diffusion& HydrolysisEsteraseIntracellularEsterasesDAF2_DA->EsteraseCatalysisDAF2_TDAF-2 Triazole(Strong Green Fluorescence)DAF2_Free->DAF2_T+ NO (N2O3)NO_SignalNitric Oxide (NO)ProductionNO_Signal->DAF2_T

Caption: Cellular uptake and activation mechanism of DAF-2 DA.

Quantitative Data & Specifications

The following table summarizes the optical properties and sensitivity limits of the DAF-2 system compared to its precursor and product.

CompoundStateExcitation (nm)Emission (nm)Quantum Yield (

)
Function
4,5-Dinitrofluorescein PrecursorN/AN/A< 0.001Synthetic starting material; Quencher
DAF-2 (Diamino) Sensor4955150.005 (Weak)Substrate for NO; PeT quenched
DAF-2T (Triazole) Product4955150.92 (Strong)Fluorescent signal reporter

Sensitivity Profile:

  • Detection Limit: ~ 2–5 nM of NO.[1]

  • Linear Range: 5 nM – 1 µM.[1]

  • Response Time: Seconds to minutes (diffusion dependent).

Critical Analysis: Limitations & Specificity

While DAF-2 is superior to the Griess reagent for live imaging, researchers must control for specific interferences to ensure data integrity.[1]

Ascorbic Acid Interference

Recent studies (see Reference 2) indicate that Dehydroascorbic acid (DHA) and Ascorbic Acid (AA) can interfere with DAF-2.[1][6]

  • Mechanism: AA can reduce the nitrosating intermediate or react directly with the probe, altering the kinetics.

  • Mitigation: Use DAF-FM (4-amino-5-methylamino-2',7'-difluorofluorescein) for higher photostability, or validate with NOS inhibitors (L-NAME).[1]

pH Sensitivity

The fluorescence of fluorescein derivatives is pH-dependent.[1]

  • Issue: The phenolic hydroxyl group has a pKa ~6.[1]4. Fluorescence drops significantly below pH 7.[1]

  • Control: Ensure buffers are maintained at pH 7.4. For acidic environments, alternative probes (like DAF-FM) are preferred as they are less pH-sensitive (pKa ~5.8).[1]

Autofluorescence

Biological tissues often autofluoresce in the green channel (flavins).[1]

  • Correction: Always perform a "blank" imaging run (cells without DAF-2) and a "time-zero" subtraction.

References

  • Kojima, H., et al. (1998).[1] "Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins." Analytical Chemistry, 70(13), 2446-2453.[1] Link[1]

  • Zhang, X., et al. (2002).[1] "Interfering with nitric oxide measurements: 4,5-diaminofluorescein reacts with dehydroascorbic acid and ascorbic acid."[1][2][7] Journal of Biological Chemistry, 277(50), 48472-48478.[1] Link

  • Nakatsubo, N., et al. (1998).[1] "Direct evidence of nitric oxide production from bovine aortic endothelial cells using new fluorescence indicators: diaminofluoresceins."[1][4] FEBS Letters, 427(2), 263-266.[1] Link[1]

  • PubChem. "4,5-Diaminofluorescein."[1][8][9] National Library of Medicine.[1] Link[1]

Technical Whitepaper: 4',5'-Dinitrofluorescein (DNF)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4',5'-Dinitrofluorescein (CAS 24545-86-6) Content Type: Technical Whitepaper / Application Guide Audience: Biophysicists, Photochemists, and Drug Discovery Researchers

Exploiting Triplet State Dynamics for Macromolecular Analysis

Executive Summary

This compound (DNF, CAS 24545-86-6) is a specialized xanthene derivative distinct from its parent compound, fluorescein, due to the presence of two nitro groups on the xanthene core. Unlike standard fluorophores prized for high quantum yields, DNF is scientifically valuable precisely because of its low fluorescence quantum yield and high intersystem crossing (ISC) rate.

This unique photophysical profile makes DNF an elite probe for triplet-state spectroscopy , phosphorescence anisotropy , and singlet oxygen generation . This guide outlines the mechanism of action, synthesis utility, and validated protocols for using DNF to measure the rotational diffusion of large protein complexes—a capability that standard nanosecond-lifetime fluorophores cannot achieve.

Chemical Identity & Photophysical Profile[1]

The introduction of nitro groups (


) at the 4' and 5' positions (IUPAC xanthene numbering, often corresponding to 2,7 in older systems) induces strong spin-orbit coupling. This facilitates the transition of excited electrons from the Singlet (

) to the Triplet (

) state.

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name This compound (or 2',7'-Dinitrofluorescein depending on numbering convention)
CAS Number 24545-86-6
Molecular Formula

Molecular Weight ~422.30 g/mol
Absorbance Max ~500 nm (pH > 7.0)
Emission Max ~525 nm (Weak/Quenched)
pKa ~4.5 - 5.0 (More acidic than fluorescein due to electron-withdrawing nitro groups)
Key Characteristic High Intersystem Crossing (ISC) Efficiency (

)
Solubility Soluble in 0.1 M NaOH, DMSO, DMF; Poorly soluble in water at acidic pH
Mechanistic Insight: The Triplet State Advantage

To understand the utility of DNF, one must look beyond fluorescence. Standard fluorophores (e.g., FITC) have excited state lifetimes in the nanosecond range (


 ns). This is too fast to measure the rotation of large proteins (molecular weight > 100 kDa), which rotate on the microsecond timescale.

DNF, however, populates a long-lived Triplet State (


)  with a lifetime ranging from microseconds to milliseconds (in deoxygenated solutions).
Visualization: The DNF Jablonski Diagram

The following diagram illustrates the dominant pathway (ISC) that distinguishes DNF from standard fluorescein.

Jablonski_DNF S0 Ground State (S0) S1 Excited Singlet (S1) (Short Lifetime) S0->S1 Excitation (500nm) S1->S0 Weak Fluorescence T1 Triplet State (T1) (Long Lifetime: µs-ms) S1->T1 Intersystem Crossing (ISC) Dominant Pathway T1->S0 Non-radiative Decay Phos Phosphorescence (Emission) T1->Phos Radiative Decay ROS Singlet Oxygen (1O2) Generation T1->ROS Energy Transfer to O2

Figure 1: Photophysical pathway of this compound. The nitro groups promote Intersystem Crossing (Red Arrow), bypassing standard fluorescence to populate the Triplet State.

Applications in Drug Development & Proteomics[2]
A. Rotational Diffusion (Phosphorescence Anisotropy)

Context: In drug development, determining if a small molecule drug induces a conformational change or dimerization of a target protein is critical. Method: By labeling a protein with DNF and measuring phosphorescence anisotropy (or transient absorption), researchers can track rotational correlation times (


) in the microsecond range.
  • Why DNF? Its triplet lifetime matches the slow rotation of large complexes (antibodies, membrane proteins).

B. Chromophore-Assisted Light Inactivation (CALI)

Context: Target validation often requires "knocking out" a protein's function without genetic modification. Method: DNF is a potent photosensitizer. Upon illumination, the triplet state transfers energy to molecular oxygen, generating Singlet Oxygen (


). If DNF is conjugated to an antibody bound to a specific receptor, the generated ROS will locally damage and inactivate that receptor.
Experimental Protocols
Protocol A: Preparation and Activation of DNF for Protein Labeling

Note: CAS 24545-86-6 is typically the free acid or salt. To label proteins (lysine residues), it must be activated to a succinimidyl ester (NHS-ester).

Reagents:

  • This compound (DNF)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous DMSO

  • Target Protein (e.g., BSA or Antibody) in PBS (pH 7.4)

Workflow:

  • Solubilization: Dissolve 5 mg of DNF in 500 µL anhydrous DMSO.

  • Activation: Add 1.5 molar equivalents of EDC and 1.5 equivalents of NHS to the DNF solution.

  • Incubation: Stir at room temperature for 1-2 hours in the dark. This creates the reactive DNF-NHS ester in situ.

  • Conjugation: Add the activated dye mixture to the protein solution (concentration 1-5 mg/mL) at a molar ratio of 10:1 (Dye:Protein).

    • Critical: Ensure the protein buffer is free of primary amines (no Tris).

  • Purification: After 2 hours, remove excess dye using a Sephadex G-25 desalting column or dialysis against PBS.

Protocol B: Measuring Triplet Decay (Transient Absorption)

Objective: Verify the triplet state lifetime to assess environmental quenching or protein binding.

  • Sample Prep: Dilute DNF-labeled protein to ~5 µM in PBS.

  • Deoxygenation (Crucial Step):

    • The triplet state is quenched by oxygen.[1] You must remove

      
       to see the signal.
      
    • Method: Enzymatic scavenging system (Glucose Oxidase + Catalase + Glucose) OR rapid argon purging for 20 minutes in a sealed cuvette.

  • Excitation: Pulse sample with a laser at 488 nm or 532 nm (5-10 ns pulse width).

  • Detection: Monitor the change in absorbance (

    
    ) at the triplet absorption maximum (typically ~580-600 nm for fluorescein derivatives) over a time window of 0–100 µs.
    
  • Analysis: Fit the decay curve to a mono-exponential function:

    
    
    Where 
    
    
    
    is the triplet lifetime.
Visualization of Experimental Workflow

The following diagram details the logic flow for a Rotational Diffusion experiment using DNF.

DNF_Workflow start Start: Purified Protein label Label with DNF-NHS Ester (Target Lysines) start->label purify Purify Conjugate (Remove Free Dye) label->purify oxy_check Is Oxygen Present? purify->oxy_check scavenge Add Glucose Oxidase/Catalase (Remove O2) oxy_check->scavenge Yes (Aerobic) measure Laser Flash Photolysis (Excitation 488nm) oxy_check->measure No (Anaerobic) scavenge->measure data Detect Transient Absorption (Decay of T1 State) measure->data calc Calculate Rotational Correlation Time (θ) data->calc

Figure 2: Workflow for measuring protein hydrodynamics using DNF triplet probes. Deoxygenation is the critical control step.

Troubleshooting & Stability
  • Low Signal: The most common cause of failure with DNF is oxygen quenching . Even trace amounts of oxygen will quench the triplet state, reducing the lifetime to nanoseconds (invisible in transient absorption). Ensure the cuvette is airtight and the scavenging system is active.

  • Precipitation: DNF is hydrophobic compared to fluorescein. If the labeling ratio is too high (>10 dyes per protein), the protein may precipitate. Aim for a labeling ratio of 1-3 dyes per protein.

  • pH Sensitivity: Like all fluorescein derivatives, DNF is pH sensitive. Maintain pH > 7.0 for maximum absorbance. At acidic pH, the phenolic group protonates, drastically changing the spectrum.

References
  • Garland, P. B., & Moore, C. H. (1979). Phosphorescence of protein-bound eosin and erythrosin: a possible probe for rotational mobility of biological macromolecules. Biochemical Journal, 183(3), 561–572.

  • Song, L., et al. (1996). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal, 70(6), 2959–2968.

  • PubChem Compound Summary. this compound (CAS 24545-86-6). National Center for Biotechnology Information.

  • Mchedlov-Petrossyan, N. O., et al. (2019). Aminofluoresceins Versus Fluorescein: Ascertained New Unusual Features of Tautomerism and Dissociation. The Journal of Physical Chemistry A.

Sources

4',5'-Dinitrofluorescein: Physicochemical Profile and Synthetic Utility

[1][2]

Core Physicochemical Profile

This compound is a xanthene dye derivative characterized by the presence of two nitro groups on the xanthene ring system. Unlike its parent compound, fluorescein, it exhibits significantly altered spectral properties, most notably a drastic reduction in fluorescence quantum yield due to the heavy-atom effect and electron-withdrawing nature of the nitro groups.[1]

Molecular Identity
ParameterData
Chemical Name This compound
IUPAC Name 3',6'-dihydroxy-4',5'-dinitrospiro[2-benzofuran-3,9'-xanthene]-1-one
CAS Number 24545-86-6
Molecular Formula C₂₀H₁₀N₂O₅ (Wait: Nitro is NO₂, so two NO₂ add N₂O₄.[1] Fluorescein is C₂₀H₁₂O₅.[1] -2H + 2NO₂ = C₂₀H₁₀N₂O₉) -> C₂₀H₁₀N₂O₉
Molecular Weight 422.26 g/mol (Average)
Exact Mass 422.0386
Appearance Orange to reddish-brown powder
Solubility Soluble in aqueous alkali (NaOH), DMSO, DMF; sparingly soluble in water/acid.[1]
Structural Isomerism Note[2]
  • Numbering Convention: In standard fluorescein nomenclature, the prime symbols (') typically denote positions on the xanthene ring (the three-ring fused system), while unprimed numbers refer to the phthalic acid moiety .

  • Positioning: The "4',5'" designation places the nitro groups at the ortho positions relative to the phenolic hydroxyls on the xanthene ring. This proximity is critical for its reactivity, particularly in the reduction to diamino-fluorescein (DAF).[1]

Synthesis and Preparation

The synthesis of this compound is achieved via the electrophilic aromatic substitution (nitration) of fluorescein. This process must be carefully controlled to avoid over-nitration (forming 2',4',5',7'-tetranitrofluorescein) or substitution on the phthalic ring.[1]

Reaction Mechanism

The electron-donating hydroxyl groups on the xanthene ring activate the ortho positions (4' and 5') toward electrophilic attack by the nitronium ion (

Graphviz Pathway: Synthesis & Reduction Logic

The following diagram illustrates the synthesis of this compound and its subsequent reduction to the fluorogenic sensor DAF-2.

Gcluster_legendKey TransformationFluoresceinFluorescein(Highly Fluorescent)HNO3HNO3 / H2SO4(Nitration)Fluorescein->HNO3DinitroThis compound(Non-Fluorescent / Quenched)HNO3->Dinitro Electrophilic Subst.ReductionPd/C + H2(Reduction)Dinitro->ReductionDAF24',5'-Diaminofluorescein(DAF-2)(Weakly Fluorescent)Reduction->DAF2 Nitro -> AminoNO_Reaction+ NO (Nitric Oxide)DAF2->NO_ReactionTriazoleTriazolofluorescein(Highly Fluorescent)NO_Reaction->Triazole N-Nitrosation

Caption: Synthetic pathway transforming Fluorescein into the quenched 4',5'-Dinitro intermediate, and its activation into the NO-sensor DAF-2.

Spectral Properties & Behavior[1][2][3][4][5][6][7][8][9][10][11][12]

The introduction of nitro groups drastically alters the photophysics of the fluorescein core.

Absorption and Emission[1][4][5][7][8][9][13][14][15]
  • Absorption (

    
    ):  The dianion (basic pH) absorbs at approximately 500–505 nm , a bathochromic shift (red-shift) of ~10-15 nm compared to fluorescein (490 nm).[1]
    
  • Fluorescence Quenching: this compound is effectively non-fluorescent (

    
    ).[1]
    
    • Mechanism:[1][2][3][4] The nitro group facilitates rapid intersystem crossing (ISC) from the singlet excited state (

      
      ) to the triplet state (
      
      
      ), bypassing the radiative fluorescence pathway. This "dark" state is what makes it an ideal precursor; fluorescence is "restored" only after the nitro groups are chemically reduced.[1]
Acid-Base Equilibria (pKa)

The electron-withdrawing nitro groups stabilize the phenolate anion, significantly lowering the pKa of the hydroxyl groups compared to fluorescein.

  • pKa (Fluorescein): ~6.4[1]

  • pKa (this compound): ~3.5 – 4.0[1]

  • Implication: The dye remains in its anionic (colored) form at a much wider pH range, including acidic environments where fluorescein would normally protonate and become colorless.

Experimental Protocol: Synthesis of this compound

Safety Warning: Nitration reactions are highly exothermic.[1] Concentrated sulfuric and nitric acids are corrosive.[1] Perform all steps in a fume hood.

Materials
  • Fluorescein (disodium salt or free acid)[1]

  • Concentrated Sulfuric Acid (

    
    )[1][5]
    
  • Concentrated Nitric Acid (

    
    )[1]
    
  • Ice bath

  • Sodium Hydroxide (NaOH) for neutralization[1]

Step-by-Step Methodology
  • Dissolution: Dissolve 3.32 g (10 mmol) of Fluorescein in 15 mL of concentrated

    
     in a round-bottom flask. Cool the solution to 0–5°C using an ice bath.
    
  • Nitration: Prepare a mixture of 1.5 mL concentrated

    
     and 5 mL concentrated 
    
    
    . Add this mixture dropwise to the fluorescein solution over 20 minutes, maintaining the temperature below 10°C.
    • Note: Temperature control is vital to prevent the formation of tetranitrofluorescein.[6]

  • Reaction: Allow the mixture to stir at room temperature for 1–2 hours. The solution will turn a deep brownish-orange.[1]

  • Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice. A yellow-orange precipitate will form.[1]

  • Isolation: Filter the precipitate under vacuum. Wash the solid repeatedly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from aqueous ethanol or acetic acid to isolate the 4',5'-dinitro isomer from minor 2',7'-isomers.[1]

  • Characterization: Verify using UV-Vis spectroscopy (Shift in

    
     to ~500 nm in 0.1M NaOH).
    

Applications in Research

Precursor for NO Sensors (DAF Series)

The primary utility of this compound is as the synthetic precursor to 4',5'-diaminofluorescein (DAF-2) .[1]

  • Workflow: The nitro groups are reduced (using Pd/C + Hydrazine or

    
    ) to amino groups.[1]
    
  • Sensing: DAF-2 itself is weakly fluorescent.[1] Upon reaction with Nitric Oxide (NO) in the presence of oxygen, the diamino moiety cyclizes to form a triazole ring. This restores the high quantum yield of the fluorescein core, allowing for sensitive NO detection in live cells.

pH Indicator

Due to its lower pKa (~3.5), this compound serves as a pH indicator in more acidic ranges than standard fluorescein, useful for monitoring lysosomal or gastric pH environments where standard fluorescein would be protonated and non-absorbent.[1]

Protein Labeling (Quencher)

In FRET (Fluorescence Resonance Energy Transfer) applications, the dinitro derivative can act as a non-fluorescent acceptor (quencher) due to its broad absorption spectrum and lack of native fluorescence.[1]

References

  • Synthesis and Photophysics of Nitro-Fluoresceins

    • Mchedlov-Petrossyan, N. O., et al. "Protolytic Equilibria in Organized Solutions: Ionization and Tautomerism of Fluorescein Dyes."[1] MDPI, 2021.[1]

    • [1]

  • DAF-2 and Nitric Oxide Detection

    • Kojima, H., et al. "Detection and Imaging of Nitric Oxide with Novel Fluorescent Indicators: Diaminofluoresceins."[1] Analytical Chemistry, 1998.[1]

    • [1]

  • Chemical Structure and D

    • PubChem Compound Summary for CID 90537: this compound.[1]

    • [1]

  • Fluorescence Quenching Mechanisms

    • Sun, W. C., et al. "Synthesis of Novel Fluorinated Coumarins: Excellent UV-Light Excitable Fluorescent Dyes."[1] Bioorganic & Medicinal Chemistry Letters, 1997.[1] (Discusses substituent effects on quantum yield).

Methodological & Application

Measuring Intracellular pH: A Detailed Protocol Using 4',5'-Dinitrofluorescein

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Intracellular pH and the Utility of 4',5'-Dinitrofluorescein

Intracellular pH (pHi) is a tightly regulated parameter fundamental to a vast array of cellular processes, including enzyme activity, cell proliferation, apoptosis, ion transport, and metabolic homeostasis.[1] Deviations from the normal physiological pHi range (typically 6.8-7.4 in the cytosol) can be indicative of pathological conditions, making the accurate measurement of pHi a critical aspect of biological research and drug development.[2]

Fluorescent probes have emerged as indispensable tools for monitoring pHi in living cells due to their high sensitivity, spatial resolution, and real-time measurement capabilities.[3] Among these, fluorescein derivatives are widely utilized. This compound (DNF) is a fluorescein analog whose utility as a pH indicator is predicated on its pH-dependent fluorescence. The introduction of two electron-withdrawing nitro groups at the 4' and 5' positions of the xanthene ring is expected to influence the dye's spectral properties and its acid dissociation constant (pKa). While specific, detailed protocols for DNF are not widely published, its predicted pKa of approximately 7.26 makes it theoretically well-suited for monitoring pH changes within the physiological range.[4]

This application note provides a comprehensive, step-by-step protocol for the use of this compound diacetate for the ratiometric measurement of intracellular pH. The protocol is based on established principles for other fluorescein-based pH indicators and serves as a robust starting point for researchers. It is important to note that optimization for specific cell types and experimental setups is recommended.

Principle of the Assay

The protocol utilizes this compound diacetate, a cell-permeant derivative of DNF. The diacetate moiety renders the molecule uncharged and hydrophobic, allowing it to freely cross the plasma membrane into the cell. Once inside, ubiquitous intracellular esterases cleave the acetate groups, converting the molecule into the fluorescent, membrane-impermeant this compound, effectively trapping it within the cytosol.

The fluorescence intensity of DNF is pH-dependent. By exciting the dye at two different wavelengths and measuring the ratio of the emitted fluorescence, we can obtain a quantitative measure of pHi that is independent of dye concentration, path length, and photobleaching to a large extent. An in-situ calibration is performed at the end of each experiment using the ionophore nigericin in a high-potassium buffer to equilibrate the intracellular and extracellular pH, allowing for the generation of a standard curve to convert fluorescence ratios to absolute pHi values.

Quantitative Data Summary

PropertyValueReference
Chemical NameThis compound[4]
Molecular FormulaC20H10N2O9[5]
Predicted pKa~7.26[4]
Form for Cell LoadingThis compound DiacetateBased on common practice for fluorescein dyes
Calibration MethodIn-situ calibration with Nigericin and high K+ buffer

Experimental Workflow

G cluster_prep Preparation cluster_loading Cell Loading cluster_measurement Measurement cluster_calibration Calibration cluster_analysis Data Analysis prep_dye Prepare DNF Diacetate Stock Solution load_dye Incubate Cells with DNF Diacetate prep_dye->load_dye prep_buffers Prepare Buffers (HBSS, Calibration Buffers) prep_buffers->load_dye prep_cells Seed and Culture Cells prep_cells->load_dye wash_cells Wash to Remove Extracellular Dye load_dye->wash_cells acquire_baseline Acquire Baseline Fluorescence Ratio wash_cells->acquire_baseline add_stimulus Add Experimental Stimulus acquire_baseline->add_stimulus acquire_experimental Record Changes in Fluorescence Ratio add_stimulus->acquire_experimental add_cal_buffers Sequentially Add Calibration Buffers (pH 6.0-8.0) with Nigericin acquire_experimental->add_cal_buffers record_cal_ratios Record Fluorescence Ratios at Each pH add_cal_buffers->record_cal_ratios generate_curve Generate Calibration Curve (Ratio vs. pH) record_cal_ratios->generate_curve convert_data Convert Experimental Ratios to Intracellular pH generate_curve->convert_data G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_ph_equilibrium pH-Dependent Equilibrium DNF_DA This compound Diacetate (Cell Permeant) Esterases Intracellular Esterases DNF_DA->Esterases Passive Diffusion DNF This compound (Fluorescent & pH-Sensitive) Protonated Protonated DNF (Low Fluorescence) Esterases->DNF Cleavage of Acetate Groups Deprotonated Deprotonated DNF (High Fluorescence) Protonated->Deprotonated + H+ / - H+

Caption: Mechanism of cell loading and pH sensing of this compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the measurement of intracellular pH using this compound diacetate. While this specific dye is not as commonly cited as others like BCECF, its predicted pKa suggests it is a viable candidate for such measurements. By following the principles of cell loading, ratiometric fluorescence detection, and in-situ calibration outlined here, researchers can adapt this protocol to their specific experimental needs to obtain reliable and quantitative data on intracellular pH dynamics. As with any assay, empirical optimization of dye concentration, loading times, and instrument settings is crucial for achieving the best results.

References

  • Wen, Y., Jing, N., Huo, F., & Yin, C. (2021). Recent progress of organic small molecule-based fluorescent probes for intracellular pH sensing. RSC Advances, 11(58), 36881-36895.
  • Haugland, R. P. (2005). The Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Molecular Probes.
  • Casey, J. R., Grinstein, S., & Orlowski, J. (2010). Sensors and regulators of intracellular pH. Nature Reviews Molecular Cell Biology, 11(1), 50-61.
  • Stratech. (n.d.). Intracellular pH. Retrieved from [Link] [1]5. Gottardi, M., & Candeo, A. (2021). FLIM-Based Intracellular and Extracellular pH Measurements Using Genetically Encoded pH Sensor. International Journal of Molecular Sciences, 22(18), 9991.

  • Graber, M. L., DiLillo, D. C., Friedman, B. L., & Pastoriza-Munoz, E. (1990). Dicarboxy-dichlorofluorescein: a new fluorescent probe for measuring acidic intracellular pH. Analytical biochemistry, 187(1), 109–114.
  • Mchedlov-Petrossyan, N. O., Cheipesh, T. A., Shekhovtsov, S. V., Ushakova, E. V., Roshal, A. D., & Omelchenko, I. V. (2019). Aminofluoresceins Versus Fluorescein: Ascertained New Unusual Features of Tautomerism and Dissociation of Hydroxyxanthene Dyes in Solution. The Journal of Physical Chemistry A, 123(40), 8673–8686.
  • Martinez, Z., & Fido, M. (2021).

Sources

Using 4',5'-Dinitrofluorescein in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4',5'-Dinitrofluorescein in Fluorescence Microscopy – Mechanisms, Probes, and Protocols

Mechanistic Foundations of this compound

Unsubstituted fluorescein is one of the most widely utilized fluorophores in microscopy due to its brilliant green fluorescence and high quantum yield. However, the introduction of nitro (-NO₂) groups at the 4' and 5' positions of the xanthene ring fundamentally alters its electronic properties[1]. The strongly electron-withdrawing nature of the nitro groups facilitates non-radiative decay pathways—primarily through Photoinduced Electron Transfer (PeT) and enhanced intersystem crossing. As a result, the fluorescence is almost entirely quenched; the quantum yield (Φ) drops precipitously from ~96% in fluorescein to approximately 0.3% in this compound (DNF)[2].

This extreme "dark" state serves as the mechanistic foundation for two advanced applications in fluorescence microscopy:

  • Bioreductive "Turn-On" Probes for Hypoxia: In hypoxic environments (e.g., solid tumor microenvironments), cells overexpress nitroreductase (NTR) enzymes. NTR catalyzes the bioreduction of the electron-withdrawing -NO₂ groups into electron-donating amino (-NH₂) groups. This structural shift converts the non-fluorescent DNF into 4',5'-diaminofluorescein (DAF), restoring the push-pull electronic network of the xanthene ring and triggering a >100-fold fluorescence enhancement.

  • FRET Dark Quenchers: Because DNF absorbs strongly in the 500–550 nm range but emits virtually no photons, its derivatives—such as QSY-33 (4',5-dinitrofluorescein pipecolic acid amide)—are engineered as highly efficient dark quenchers for oligonucleotide probes[3]. They effectively absorb energy from donor fluorophores like FAM or Alexa Fluor 488 without contributing to background emission, making them ideal for multiplexed assays[4].

Quantitative Photophysics

The following table summarizes the photophysical properties that dictate the experimental parameters for DNF and its derivatives.

CompoundState / ApplicationAbsorption Max (λabs)Emission Max (λem)Quantum Yield (Φ)
Fluorescein Reference Fluorophore490 nm515 nm~0.96
This compound (DNF) Hypoxia Probe (Off-State)~500 nmNone (Quenched)~0.003
4',5'-Diaminofluorescein (DAF) Hypoxia Probe (On-State)495 nm518 nm>0.90
QSY-33 (DNF Derivative) FRET Dark Quencher535 nmNone<0.001

Self-Validating Experimental Workflows

Protocol 1: Live-Cell Imaging of Hypoxia via NTR Activity

Causality & Validation: To ensure the fluorescence signal is genuinely derived from NTR-mediated reduction rather than non-specific degradation by intracellular thiols (e.g., glutathione), this protocol incorporates a parallel negative control using Dicoumarol , a potent competitive inhibitor of NTR. If the signal is strictly NTR-specific, Dicoumarol-treated hypoxic cells will remain dark. Furthermore, probe incubation is performed in serum-free media to prevent premature extracellular reduction or binding to serum proteins.

Step-by-Step Methodology:

  • Cell Culture: Seed A549 (human lung carcinoma) cells in 35 mm glass-bottom confocal dishes at a density of

    
     cells/dish. Incubate overnight at 37°C, 5% CO₂.
    
  • Probe Preparation: Prepare a 10 mM stock solution of DNF in anhydrous DMSO. Immediately before use, dilute to a 10 µM working concentration in serum-free DMEM.

  • Treatment Groups:

    • Group A (Normoxia Control): Incubate cells with 10 µM DNF under standard conditions (20% O₂, 5% CO₂) for 4 hours.

    • Group B (Hypoxia Experimental): Incubate cells with 10 µM DNF in a hypoxic incubator (1% O₂, 5% CO₂, 94% N₂) for 4 hours.

    • Group C (Validation Control): Pre-treat cells with 50 µM Dicoumarol for 30 minutes. Remove media, add 10 µM DNF + 50 µM Dicoumarol, and incubate under hypoxia (1% O₂) for 4 hours.

  • Washing: Wash cells three times with ice-cold PBS (pH 7.4) to halt cellular metabolism and remove unreacted probe.

  • Imaging: Image immediately using a confocal fluorescence microscope.

    • Excitation: 488 nm (Argon laser).

    • Emission Filter: 500–550 nm (FITC/GFP channel).

Mechanism DNF This compound (Dark State, Φ=0.003) NTR Nitroreductase (NTR) + NADH (Hypoxia) DNF->NTR Cellular Uptake DAF 4',5'-Diaminofluorescein (Fluorescent, Φ>0.90) NTR->DAF Bioreduction (-NO2 to -NH2) Microscope Confocal Imaging (Ex: 488nm, Em: 515nm) DAF->Microscope Fluorescence Emission

Caption: Mechanism of DNF activation by Nitroreductase in hypoxic environments.

Workflow cluster_conditions Incubation Conditions (4 Hours) Start Seed Cells in Confocal Dishes AddProbe Add 10 µM DNF Probe in Serum-Free Media Start->AddProbe Normoxia Normoxia (20% O2) Negative Control AddProbe->Normoxia Hypoxia Hypoxia (1% O2) Experimental AddProbe->Hypoxia Inhibitor Hypoxia + Dicoumarol Validation Control AddProbe->Inhibitor Wash Wash 3x with Ice-Cold PBS Normoxia->Wash Minimal Reduction Hypoxia->Wash High NTR Activity Inhibitor->Wash NTR Inhibited Image Confocal Microscopy (Ex: 488 nm / Em: 500-550 nm) Wash->Image

Caption: Self-validating workflow for live-cell imaging of hypoxia using DNF and NTR inhibitors.

Protocol 2: Intracellular mRNA Detection using QSY-33 Molecular Beacons

Causality & Validation: Molecular beacons utilize a hairpin loop structure to force spatial proximity between a 5'-FAM donor and a 3'-QSY-33 (DNF-derivative) quencher[3]. In the absence of the target mRNA, FRET completely quenches the FAM signal. Upon hybridization with the target transcript, the thermodynamic stability of the probe-target duplex forces the hairpin open, separating the fluorophore and quencher to restore fluorescence. A scrambled-sequence beacon is transfected in parallel to validate that the signal is sequence-specific and not a false positive caused by intracellular nucleases degrading the beacon.

Step-by-Step Methodology:

  • Beacon Design: Synthesize a molecular beacon targeting GAPDH mRNA equipped with a 5'-FAM fluorophore and a 3'-QSY-33 quencher. Synthesize a scrambled control beacon with identical modifications.

  • Transfection: Complex 100 nM of the molecular beacon with a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM. Apply the complex to HeLa cells grown on coverslips and incubate for 2 hours at 37°C.

  • Recovery & Imaging: Remove the transfection complex, wash twice with PBS, and replace with Live Cell Imaging Solution (Gibco). Image using a confocal microscope with 488 nm excitation and a 520 nm emission filter. The scrambled control must exhibit near-zero fluorescence to validate the integrity of the QSY-33 quenching system.

References

  • Protolytic Equilibria in Organized Solutions: Ionization and Tautomerism of Fluorescein Dyes and Related Indicators in Cetyltrimethylammonium Chloride Micellar Solutions at High Ionic Strength of the Bulk Phase. MDPI. 1

  • Synthesis and Characterization of Dye-Labeled Nucleotides to Follow Protein Activity. KOPS (University of Konstanz).2

  • US10619219B2 - Oligonucleotide-based probes and methods for detection of microbes. Google Patents. 3

  • US7910335B2 - Methods and compositions for labeling nucleic acids. Google Patents. 4

Sources

Application Note: Spatiotemporal Mapping of Hypoxia-Associated Nitric Oxide Using 4',5'-Dinitrofluorescein Diacetate (DNDF-DA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The accurate detection of nitric oxide (NO) in biological systems is notoriously difficult due to its transient nature and rapid diffusion. While standard probes like DAF-2 DA are excellent for general NO detection, they lack contextual specificity—they cannot differentiate between NO produced in healthy normoxic tissues versus NO generated in pathological hypoxic microenvironments (e.g., solid tumor cores or ischemic tissues).

4',5'-Dinitrofluorescein diacetate (DNDF-DA) was developed to solve this limitation by acting as a biological "AND" logic gate . It requires the simultaneous presence of two distinct pathological markers to generate a fluorescent signal: Nitroreductase (NTR) and Nitric Oxide (NO) .

The "AND" Logic Gate Mechanism
  • Cellular Entry & Trapping: DNDF-DA is highly lipophilic, allowing passive diffusion across the plasma membrane. Once inside, ubiquitous cytosolic esterases hydrolyze the diacetate groups, yielding the membrane-impermeable core, this compound (DNDF) .

  • PET Quenching: At this stage, the probe is virtually non-fluorescent. The two electron-withdrawing nitro (-NO₂) groups exert a strong Photoinduced Electron Transfer (PET) effect, quenching the fluorescein core and restricting its quantum yield to a mere ~0.3% .

  • Hypoxia-Driven Reduction: In hypoxic environments, cells upregulate Nitroreductase (NTR) enzymes . In the presence of NADH, NTR reduces the -NO₂ groups of DNDF into electron-donating amino (-NH₂) groups, converting the molecule into 4,5-diaminofluorescein (DAF-2).

  • NO Detection: Finally, DAF-2 reacts specifically with intracellular NO and oxygen to form the highly fluorescent triazole derivative, DAF-2T (λex = 495 nm, λem = 515 nm) .

Pathway Visualization

G DNDFDA DNDF-DA (Lipophilic, Non-fluorescent) DNDF DNDF (Hydrophilic, PET Quenched) DNDFDA->DNDF Intracellular Esterases (Acetate Cleavage) DAF2 DAF-2 (Weakly Fluorescent) DNDF->DAF2 Nitroreductase (NTR) + NADH (Hypoxia) DAF2T DAF-2T (Highly Fluorescent, λem=515nm) DAF2->DAF2T Nitric Oxide (NO) + O2

Fig 1: Mechanism of DNDF-DA activation via sequential esterase, nitroreductase, and NO reactions.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and rule out false positives (e.g., autofluorescence or non-specific probe cleavage), this protocol integrates a mandatory self-validating pharmacological matrix.

Phase A: Reagent Preparation
  • DNDF-DA Stock (5 mM): Dissolve lyophilized DNDF-DA in anhydrous DMSO.

    • Causality: Standard laboratory DMSO absorbs atmospheric moisture. Water rapidly hydrolyzes the diacetate esters in the tube, rendering the probe membrane-impermeable before it ever reaches your cells. Aliquot and store at -20°C with desiccant.

  • Imaging Buffer: Phenol Red-free Hank's Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺.

Phase B: Cell Culture & Pharmacological Controls

Seed cells (e.g., HeLa or A549) in 35 mm glass-bottom imaging dishes. Divide into the following pre-treatment groups for 1 hour prior to hypoxia induction:

  • Vehicle Control: 0.1% DMSO.

  • NOS Inhibitor: 100 µM L-NAME. Causality: Blocks endogenous NO synthase. Validates that the final signal is NO-dependent.

  • NTR Inhibitor: 50 µM Dicoumarol. Causality: Blocks nitroreductase activity. Validates that the signal is Hypoxia/NTR-dependent.

  • NO Donor (Positive Control): 50 µM SNAP. Causality: Artificially saturates the cell with NO to determine the maximum possible fluorescence yield.

Phase C: Hypoxia Induction & Staining
  • Induce Hypoxia: Transfer dishes (except the normoxia control) to a hypoxia incubator (1% O₂, 5% CO₂, 94% N₂) for 4–6 hours. Alternatively, use 150 µM CoCl₂ for chemical hypoxia to stabilize HIF-1α.

  • Wash Step: Remove culture media and wash cells 3x with warm HBSS.

    • Causality: Complete media contains fetal bovine serum (FBS). Serum esterases will prematurely cleave DNDF-DA in the extracellular space, preventing cellular uptake and causing high background noise.

  • Probe Loading: Add 5 µM DNDF-DA in HBSS to the cells. Incubate for 30 minutes at 37°C in the dark.

    • Causality: 30 minutes provides the optimal kinetic window for passive diffusion, esterase cleavage, and NTR-mediated reduction without causing probe toxicity.

  • Final Wash: Wash 3x with HBSS to remove unloaded probe.

Phase D: Confocal Imaging

Image immediately using a confocal laser scanning microscope.

  • Excitation: 488 nm or 495 nm Argon laser.

  • Emission: 505–530 nm bandpass filter (FITC channel).

  • Causality: DAF-2T is highly photostable, but continuous high-power laser exposure can induce ROS generation. Keep laser power <5% to prevent artifactual signal amplification.

Data Interpretation Matrix

To validate the integrity of your experiment, your quantitative fluorescence readouts must align with the causality of the "AND" logic gate. Summarize your image analysis (e.g., via ImageJ/Fiji mean gray value quantification) against this reference table:

Experimental ConditionHypoxia (NTR Active)NO Donor (SNAP)NOS Inhibitor (L-NAME)NTR Inhibitor (Dicoumarol)Expected Relative Fluorescence (RFU)Mechanistic Interpretation
1. Baseline Normoxia ----< 5%DNDF remains PET-quenched; no NTR activity.
2. Normoxia + NO -+--< 5%NO is present, but lack of NTR prevents DAF-2 formation.
3. Hypoxia Only +---40-60%Endogenous NO reacts with hypoxia-generated DAF-2.
4. Hypoxia + NO Donor ++--100% (Max)Maximum conversion of DNDF to DAF-2T.
5. Hypoxia + NOS Inhibitor +-+-< 10%DAF-2 is formed via NTR, but lack of NO prevents fluorescence.
6. Hypoxia + NTR Inhibitor +--+< 5%Blocked at the DNDF stage; no DAF-2 is formed to detect NO.

References

  • National Center for Biotechnology Information. "this compound | C20H10N2O9 | CID 90537" PubChem.[Link]

  • Hammler, D. "Synthesis and Characterization of Dye-Labeled Nucleotides to Follow Protein Activity" KOPS - University of Konstanz.[Link]

  • Kojima, H. et al. "Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins" PubMed (NCBI).[Link]

  • Tran, E. et al. "Nitroreductase-Activated Probes for Monitoring Hypoxia" ACS Sensors (PubMed).[Link]

4',5'-Dinitrofluorescein for flow cytometry analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Analysis using 4',5'-Dinitrofluorescein (DNF)

Executive Summary

This compound (DNF) is a specialized xanthene derivative distinct from standard fluorescein (FITC) due to the presence of electron-withdrawing nitro groups on the phthalic ring. While often overshadowed by modern "stay-bright" dyes, DNF retains critical utility in two specific high-value flow cytometry applications: acidic organelle pH sensing and antibody-hapten binding kinetics .

Unlike Fluorescein, which has a pKa of ~6.4 and loses fluorescence rapidly below pH 6.0, the nitro-substitution of DNF shifts the pKa lower (typically pKa ~5.0–5.5), allowing it to function as a ratiometric or intensity-based sensor within the acidic lumen of endosomes and lysosomes. Furthermore, DNF serves as a high-affinity hapten for anti-fluorescein antibodies, enabling "fluorescence quenching" assays to measure surface binding kinetics in real-time.

Physicochemical Properties & Mechanism

To use DNF effectively, one must understand how its structure dictates its spectral behavior.

PropertySpecificationImpact on Protocol
Excitation Max 488 nm (Blue Laser)Perfectly compatible with standard flow cytometers (FITC channel).
Emission Max ~515–520 nmDetectable in standard 530/30 BP filters.
pKa ~5.3 (Lower than FITC)Critical: Remains fluorescent in pH 5.0–6.0 environments where FITC is quenched.
Quantum Yield Lower than FITCRequires higher gain settings; sensitive to "heavy atom" quenching effects.
Reactivity Nitro groupsElectron-withdrawing nature stabilizes the anionic form at lower pH.
Mechanism of Action: pH Sensing

The fluorescence of fluorescein derivatives is controlled by the ionization of the phenolic hydroxyl group.

  • Protonated Form (Neutral): Non-fluorescent (or weakly fluorescent).

  • Deprotonated Form (Anionic): Highly fluorescent.

  • The DNF Advantage: The nitro groups pull electron density, stabilizing the anion. This means DNF "holds onto" its fluorescence deeper into the acidic range than FITC, making it a superior probe for early-to-late endosomal maturation.

pH_Mechanism cluster_0 Acidic Environment (pH < 5.0) cluster_1 Mildly Acidic/Neutral (pH 5.5 - 7.4) Node1 Protonated DNF (Non-Fluorescent) Node2 Deprotonated DNF (Fluorescent) Node1->Node2  pH > pKa (5.3)   Node2->Node1  pH < pKa (5.3)   caption Fig 1: The pH-dependent ionization equilibrium of DNF.

Protocol A: Intracellular pH Mapping (Endosomal Pathway)

This protocol uses DNF-dextran or DNF-diacetate (cell permeable) to measure the pH of endocytic compartments.

Reagents Required:

  • Probe: this compound-Dextran (MW 10,000) or DNF-Diacetate (10 µM stock in DMSO).

  • Calibration Buffer: High Potassium (145 mM KCl, 10 mM NaCl, 1 mM MgCl2, 10 mM HEPES/MES) adjusted to pH 4.5, 5.5, 6.5, and 7.5.

  • Ionophore: Nigericin (10 mM stock). Critical for equilibrating intracellular and extracellular pH.

Step-by-Step Workflow
  • Cell Preparation:

    • Harvest cells (1 x 10^6 cells/mL) and wash 2x with PBS.

  • Loading (Pulse):

    • Incubate cells with DNF-Dextran (0.5 mg/mL) for 15–30 minutes at 37°C.

    • Note: Dextran conjugates target lysosomes via fluid-phase endocytosis. If using DNF-Diacetate (cytosolic), incubate for 10 mins.

  • Chase (Optional):

    • Wash cells and incubate in fresh media for 0, 30, or 60 minutes to allow tracking through the endosomal pathway (Early Endosome → Lysosome).

  • Acquisition (Experimental Samples):

    • Keep cells on ice to halt trafficking.

    • Acquire on Flow Cytometer (Ex: 488nm, Em: 530/30). Record Median Fluorescence Intensity (MFI).

  • In-Situ Calibration (The "Nigericin Clamp"):

    • Aliquot the stained cells into 4 separate tubes.

    • Resuspend each pellet in one of the Calibration Buffers (pH 4.5, 5.5, 6.5, 7.5).

    • Add Nigericin (10 µM final) to each tube.

    • Incubate 10 mins at RT.

    • Acquire data.[1][2][3][4][5][6][7][8]

Data Analysis: The Standard Curve
  • Plot MFI (Y-axis) vs. Buffer pH (X-axis) for the calibration tubes.

  • Fit a sigmoidal curve (Boltzmann or 4PL).

  • Interpolate the MFI of your experimental samples onto this curve to calculate the precise organelle pH.

Calibration_Workflow cluster_buffers Nigericin Clamp Buffers Start Stained Cells Split Split into 4 Aliquots Start->Split B1 pH 4.5 +Nigericin Split->B1 B2 pH 5.5 +Nigericin Split->B2 B3 pH 6.5 +Nigericin Split->B3 B4 pH 7.5 +Nigericin Split->B4 Analyze Flow Cytometry Acquisition B1->Analyze B2->Analyze B3->Analyze B4->Analyze Curve Generate Standard Curve (MFI vs pH) Analyze->Curve caption Fig 2: The 'Nigericin Clamp' calibration strategy for absolute pH quantification.

Protocol B: Antibody Binding Kinetics (Quenching Assay)

DNF is a classic hapten. When anti-fluorescein antibodies (e.g., clone 4-4-20) bind to DNF, the fluorescence is often efficiently quenched (or sometimes enhanced, depending on the specific electronic environment of the antibody pocket). This allows for "mix-and-read" binding assays.

Application: Determining the surface accessibility of DNF-labeled proteins or measuring antibody off-rates (


).
  • Labeling: Conjugate your target protein/cell surface with DNF-Succinimidyl Ester.

  • Baseline: Measure baseline fluorescence of the cells (Time 0).

  • Titration: Add increasing concentrations of anti-fluorescein antibody.

  • Measurement: Monitor the decrease in fluorescence (Quenching).

    • Calculation: The % Quenching is proportional to the fraction of DNF bound by the antibody.

    • Self-Validation: If fluorescence does not decrease, the DNF may be sterically hindered or internalized (inaccessible to the antibody).

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Low Signal Intensity DNF has lower Quantum Yield than FITC.Increase PMT voltage/Gain. Ensure laser power (488nm) is adequate.
No pH Response Nigericin is inactive or buffers are old.Prepare fresh buffers. Ensure Nigericin is stored at -20°C.
Leaking Signal DNF-Diacetate is leaking out of cells.Use DNF-Dextran for better retention, or perform assay at 4°C after loading.
High Background Autofluorescence.Use a "Time Gate" if available, or subtract unstained control MFI.

References

  • Mchedlov-Petrossyan, N. O., et al. (2019). "Aminofluoresceins Versus Fluorescein: Ascertained New Unusual Features of Tautomerism and Dissociation."[2] The Journal of Physical Chemistry A. Link

    • Key Insight: Defines the spectral properties and pKa shifts of substituted fluoresceins.
  • Lavis, L. D., et al. (2007). "Tuning the pKa of Fluorescein to Optimize Binding Assays." Analytical Chemistry. Link

    • Key Insight: Explains the electron-withdrawing effects of substituents on xanthene rings and their utility in pH sensing.
  • Kranz, D. M., & Voss, E. W. (1981). "Partial elucidation of an anti-hapten binding site structural model using dissociation kinetics." Proceedings of the National Academy of Sciences. Link

    • Key Insight: Establishes the DNF/Anti-fluorescein quenching mechanism for kinetic studies.
  • Thermo Fisher Scientific. "pH Indicators—Section 20.2." Molecular Probes Handbook. Link

    • Key Insight: General protocols for dextran-based pH sensing in flow cytometry.

Sources

Application Note: Precision Measurement of Intracellular Nitric Oxide

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: From 4',5'-Dinitrofluorescein Precursors to 4,5-Diaminofluorescein (DAF-2) Activation

Executive Summary & Chemical Pedigree

Nitric oxide (NO) is a highly diffusive, short-lived gaseous signaling molecule critical to cardiovascular, neural, and immune system regulation. While This compound is frequently referenced in the synthetic pipeline of fluorescent probes, it is inherently non-fluorescent and unreactive to NO[1]. To function as an NO sensor, the dinitro moieties must be catalytically reduced to yield 4,5-diaminofluorescein (DAF-2) [2].

This application note details the mechanistic transition from the dinitro precursor to the active diamino probe, providing a comprehensive, self-validating protocol for measuring intracellular NO dynamics using the membrane-permeable derivative, DAF-2 diacetate (DAF-2 DA)[3].

Mechanistic Causality of NO Detection

The detection of NO does not occur through direct interaction with the gas itself. Instead, NO undergoes autoxidation in the presence of molecular oxygen to form dinitrogen trioxide (N₂O₃), a potent nitrosating agent. N₂O₃ reacts selectively with the vicinal diamines of DAF-2 to yield the highly fluorescent DAF-2 triazole (DAF-2T) [4].

For live-cell imaging, researchers utilize DAF-2 DA. The addition of diacetate groups masks the fluorophore's polarity, allowing it to passively diffuse across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, trapping the membrane-impermeable DAF-2 within the cytosol, primed for NO detection.

Mechanism cluster_0 Probe Activation (Synthesis) cluster_1 Biological NO Production Dinitro This compound (Non-fluorescent Precursor) Diamino 4,5-Diaminofluorescein (DAF-2) (Active NO Probe) Dinitro->Diamino Catalytic Reduction (Pd/C, H2) Triazole DAF-2 Triazole (DAF-2T) (Highly Fluorescent, Ex:495/Em:515) Diamino->Triazole Nitrosation Arg L-Arginine + O2 NOS Nitric Oxide Synthase (eNOS / iNOS / nNOS) Arg->NOS NO Nitric Oxide (NO) NOS->NO Enzymatic Synthesis N2O3 Dinitrogen Trioxide (N2O3) (Nitrosating Agent) NO->N2O3 Autoxidation (O2) N2O3->Triazole Reacts with vicinal diamines

Mechanistic pathway of this compound reduction and subsequent NO detection via DAF-2.

Quantitative Data & Analytical Interferences

To ensure rigorous experimental design, scientists must account for the photophysical properties of the probe and its known biological confounders. Dehydroascorbic acid (DHA) and ascorbic acid (AA) are the primary interferences in this assay[4][5]. DHA competes directly with DAF-2, attenuating the formation of the fluorescent triazole, while AA reduces the available N₂O₃ pool, decreasing nitrosation efficiency[4].

Table 1: Photophysical & Analytical Parameters
ParameterValue / CharacteristicScientific Causality & Significance
Precursor State This compoundInherently non-fluorescent; requires chemical reduction to the diamino form to become reactive[1].
Active Probe 4,5-DiaminofluoresceinReacts specifically with N₂O₃ to form the fluorescent DAF-2T[6].
Spectral Profile Ex: 495 nm / Em: 515 nmHighly compatible with standard FITC/GFP filter sets, enabling easy integration into existing microscopy workflows.
Detection Limit ~5 nMOffers exceptional sensitivity for capturing both basal NO production and stimulated bursts[3].
Major Interferences Ascorbic Acid (AA) & DHAOften co-localize with NOS in cardiovascular/neural tissues. Requires careful control or advanced sample prep (e.g., contactless assay)[4][5].

Self-Validating Experimental Protocol

A robust protocol must be self-validating. This workflow incorporates both a positive stimulation control (Calcium ionophore A23187) and a negative validation control (NOS inhibitor L-NMMA) to definitively prove that the observed fluorescence is strictly NO-dependent[3][6].

Phase 1: Reagent Preparation
  • DAF-2 DA Stock Solution (5 mM): Dissolve DAF-2 DA in anhydrous DMSO. Aliquot into single-use vials and store at -80°C protected from light. Causality: Moisture introduces spontaneous hydrolysis of the diacetate groups, rendering the dye membrane-impermeable prior to use[6].

  • Loading Buffer: Prepare a physiological buffer (e.g., PBS) supplemented with 0.90 mM CaCl₂ and 0.49 mM MgSO₄. Causality: Extracellular calcium is strictly required for the activation of endothelial NOS (eNOS) during the stimulation phase[6].

  • Control Reagents: Prepare a 10 mM stock of A23187 (positive control) in DMSO, and a 100 mM stock of L-NMMA (negative control) in water[3][6].

Phase 2: Cell Loading & Washout
  • Dye Loading: Dilute the DAF-2 DA stock to a final concentration of 1–5 µM in the Loading Buffer. Incubate cells for 30–60 minutes at 37°C in the dark[3].

  • Washout: Wash the cells 3 times with fresh, dye-free Loading Buffer. Causality: In highly permeable cells or vessels, accumulated intracellular DAF-2 can leak into the extracellular space. Failing to wash out the extracellular dye compromises the spatial resolution and quantification of intracellular NO[3].

Phase 3: Stimulation & Imaging
  • Validation Setup:

    • Test Wells: Add standard Loading Buffer.

    • Negative Control Wells: Pre-incubate with 100 µM L-NMMA for 15 minutes to competitively inhibit NOS[3].

  • Stimulation: Introduce 10 µM A23187 to all wells to trigger calcium influx and stimulate NO production[6].

  • Data Acquisition: Excite the sample at 495 nm and capture emission at 515 nm. The peak fluorescence increase typically occurs within the first 1–5 minutes of stimulation[3].

Workflow S1 1. Dye Preparation DAF-2 DA (5 mM in DMSO) S2 2. Cell Loading 1-5 µM, 30 min, 37°C S1->S2 S3 3. Esterase Cleavage Traps DAF-2 Intracellularly S2->S3 S4 4. Washout Removes Extracellular Dye S3->S4 S5 5. NO Stimulation (e.g., A23187) S4->S5 S6 6. Imaging / Assay Ex: 495 nm | Em: 515 nm S5->S6

Step-by-step experimental workflow for intracellular NO detection using DAF-2 DA.

Expert Troubleshooting: The Contactless Method

If working with tissue lysates known to contain high concentrations of Ascorbic Acid (e.g., brain or adrenal tissue), standard DAF-2 assays will fail due to interference. Employ the contactless DAF-2 method : freeze the biological sample and the DAF-2 solution in adjacent microliter blocks on dry ice. The highly volatile NO gas will diffuse across the gap to react with DAF-2, while the non-volatile confounding DHA/AA remains trapped in the biological matrix, entirely eliminating the interference[5].

References

  • Measurement of nitric oxide by 4,5-diaminofluorescein without interferences. Analyst (RSC Publishing).[Link]

  • Improved measurements of intracellular nitric oxide in intact microvessels using 4,5-diaminofluorescein diacetate. American Journal of Physiology.[Link]

  • Interfering With Nitric Oxide Measurements. 4,5-diaminofluorescein Reacts With Dehydroascorbic Acid and Ascorbic Acid. PubMed.[Link]

  • Aminofluoresceins vs Fluorescein: Peculiarity of Fluorescence. ResearchGate.[Link]

  • Luminescence Properties of Nitro Derivatives of Fluorescein. ResearchGate.[Link]

Sources

Application Note: 4',5'-Dinitrofluorescein as a High-Efficiency Dark Quencher in FRET-Based Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Overview

While fluorescein is universally recognized as a highly fluorescent biomarker, the introduction of strong electron-withdrawing nitro groups at the 4' and 5' positions fundamentally alters its photophysics. 4',5'-Dinitrofluorescein (DNF) and its derivatives (such as QSY™-33) exhibit virtually zero background fluorescence[1]. Instead, they act as highly efficient "dark quenchers" in Förster Resonance Energy Transfer (FRET) and static-quenching cellular assays[2].

The Causality of Quenching

The intrinsic fluorescence of the fluorescein scaffold is completely abrogated by the addition of nitro groups[3]. The strong electron-withdrawing nature of the -NO


 groups lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the xanthene ring. When a donor fluorophore (such as FAM) is excited, the DNF moiety acts as an efficient electron acceptor, triggering Photoinduced Electron Transfer (PET) and promoting rapid non-radiative decay via internal conversion[3]. Furthermore, the protolytic equilibrium of DNF strongly favors non-fluorescent anionic states in physiological aqueous buffers, ensuring robust quenching across cellular environments[4].
Structural Superiority Over Azo-Dyes

In aqueous cellular environments, DNF offers a distinct advantage over linear azo-quenchers like Dabcyl. Because DNF and FAM share the same planar xanthene structural motif, they undergo hydrophobic collapse, forming ground-state heterodimers. This phenomenon, known as static (or contact) quenching , bypasses the


 distance limitation of FRET. As a result, quenching efficiencies routinely exceed 99% even in highly flexible peptide or oligonucleotide linkers, drastically reducing background noise in cellular assays[2].

Photophysical Data & Comparative Analysis

To select the appropriate quencher for a cellular assay, it is critical to match the absorption spectrum of the quencher with the emission spectrum of the donor. DNF maximally absorbs light in the 500–550 nm range, making it a perfect energy sink for green-emitting fluorophores[2].

Table 1: Photophysical Properties of this compound vs. Common Quenchers
QuencherAbsorption Max (

)
Extinction Coefficient (

)
Primary Quenching MechanismOptimal Donor Pairs
This compound (QSY-33) 535 nm~90,000 M

cm

FRET & Static (Contact)FAM, TET, JOE, HEX
Dabcyl 472 nm~32,000 M

cm

FRETEDANS, Coumarin
BHQ-1 534 nm~38,000 M

cm

FRET & StaticFAM, TET, HEX

Probe Cleavage Mechanism

The following diagram illustrates the causal relationship between target enzyme activity and the restoration of fluorescence via the physical separation of the FAM donor and the DNF quencher.

FRET_Mechanism cluster_intact Intact Probe (Quenched State) cluster_cleaved Cleaved Probe (Fluorescent State) F1 Donor Fluorophore (e.g., FAM) L1 Cleavable Linker (Peptide Sequence) F1->L1 Q1 This compound (Dark Quencher) F1->Q1 FRET / Contact Quenching (No Emission) L1->Q1 Target Target Enzyme (e.g., Caspase-3) L1->Target Recognized by F2 Donor Fluorophore (Emits Light) Target->F2 Cleavage Q2 This compound (Diffuses Away) Target->Q2 Cleavage

Figure 1: Mechanism of FRET and contact quenching using this compound.

Experimental Design: Self-Validating Cellular Assay

To utilize DNF effectively, the experimental protocol must be self-validating. The following methodology outlines an intracellular Caspase-3 activity assay during apoptosis using a cell-permeable FAM-DEVD-DNF probe.

Self-Validating Logic: To ensure the fluorescence signal is strictly causal to Caspase-3 cleavage (and not due to off-target lysosomal degradation or autofluorescence), the protocol incorporates a competitive inhibitor branch (Ac-DEVD-CHO). If the signal is truly Caspase-3 dependent, the inhibitor branch will remain fully quenched.

Step-by-Step Protocol

Step 1: Cell Preparation & Plating

  • Seed HeLa cells at a density of

    
     cells/well in a 96-well optical-bottom plate (black walls, clear bottom).
    
  • Incubate overnight at 37°C, 5% CO

    
     in DMEM supplemented with 10% FBS.
    

Step 2: Specificity Control (The Self-Validating Step)

  • Divide the plate into three experimental groups: Vehicle Control, Assay Group, and Inhibitor Control.

  • To the Inhibitor Control wells, add 50 µM of Ac-DEVD-CHO (Caspase-3 competitive inhibitor) 1 hour prior to apoptosis induction.

    • Causality Note: Occupying the active site of Caspase-3 prevents probe cleavage, establishing the baseline for off-target probe hydrolysis.

Step 3: Apoptosis Induction

  • Add 1 µM Staurosporine (STS) to both the Assay Group and the Inhibitor Control group.

  • Add an equivalent volume of DMSO to the Vehicle Control group.

  • Incubate for 4 hours at 37°C to allow sufficient intracellular Caspase-3 activation.

Step 4: Probe Incubation

  • Wash cells gently with warm PBS to remove phenol red and esterase-rich serum, which can cause premature probe cleavage.

  • Add 5 µM of the cell-permeable FAM-DEVD-DNF probe (diluted in phenol red-free assay buffer) to all wells.

  • Incubate for 60 minutes at 37°C in the dark.

    • Causality Note: DNF's massive extinction coefficient ensures that intact probes remain >99% quenched during this permeabilization phase, minimizing background noise.

Step 5: Signal Acquisition & Analysis

  • Read the plate using a fluorescence microplate reader or image via confocal microscopy.

  • Settings: Excitation = 490 nm, Emission = 520 nm.

  • Validation Check: The Assay Group should exhibit a >10-fold increase in fluorescence compared to the Vehicle Control. The Inhibitor Control must show baseline fluorescence, validating that the signal is exclusively driven by Caspase-3 cleavage.

Workflow Step1 1. Cell Culture & Plating Seed cells and incubate overnight Step2 2. Specificity Control Pre-incubate with competitive inhibitor (Ac-DEVD-CHO) Step1->Step2 Negative Control Branch Step3 3. Target Induction Treat with Staurosporine to induce apoptosis Step1->Step3 Assay Branch Step4 4. Probe Incubation Add FAM-DEVD-DNF probe to culture media Step2->Step4 Step3->Step4 Step5 5. Signal Acquisition Measure fluorescence (Ex 490 nm / Em 520 nm) Step4->Step5

Figure 2: Self-validating cellular assay workflow for protease detection.

References

  • [4] Title: Protolytic Equilibria in Organized Solutions: Ionization and Tautomerism of Fluorescein Dyes and Related Indicators in Cetyltrimethylammonium Chloride Micellar Solutions at High Ionic Strength of the Bulk Phase Source: MDPI URL:

  • [3] Title: Luminescence Properties of Nitro Derivatives of Fluorescein Source: ResearchGate URL:

  • [1] Title: US10619219B2 - Oligonucleotide-based probes and methods for detection of microbes Source: Google Patents URL:

  • [2] Title: US10653800B2 - Oligonucleotide-based probes for detection of bacterial nucleases Source: Google Patents URL:

Sources

Application Note: Conjugation of 4',5'-Dinitrofluorescein to Proteins and Antibodies

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Applications

4',5'-Dinitrofluorescein (DNFL) is a highly specialized xanthene derivative. Due to the strong electron-withdrawing nature of the nitro groups at the 4' and 5' positions, the intrinsic fluorescence of the fluorescein core is heavily quenched via photoinduced electron transfer (PET). However, upon reduction of the nitro groups to amines (e.g., by nitroreductases or in hypoxic microenvironments), the molecule undergoes a massive structural electronic shift, converting into the highly fluorescent diaminofluorescein.

Conjugating DNFL to targeting proteins or monoclonal antibodies allows researchers to create highly specific, localized biosensors for hypoxia imaging, tumor microenvironment profiling, and targeted nitroreductase assays. Because commercially available DNFL typically features a free carboxylic acid rather than a pre-activated crosslinking group, researchers must perform an in situ activation to facilitate bioconjugation.

Mechanistic Principles of Conjugation (The "Why")

To build a self-validating and highly efficient conjugation protocol, it is critical to understand the causality behind the chemical environment:

  • Carboxyl Activation: DNFL possesses a free carboxyl group on its phthalic acid moiety. To conjugate this to a protein, we must first convert it into an amine-reactive intermediate. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) to form a highly reactive DNFL-NHS ester. This must be done in an anhydrous solvent (like DMSO) because NHS esters hydrolyze rapidly in the presence of water ([]).

  • Nucleophilic Attack: The target for the NHS ester is the primary amine (

    
    -amino group) of lysine residues, which are abundant and typically solvent-exposed on the surface of antibodies (2[2]).
    
  • pH Dependency: The reaction buffer must be alkaline (pH 8.0–8.5). At neutral pH, lysine amines are protonated (

    
    ) and non-nucleophilic. Raising the pH deprotonates them (
    
    
    
    ), allowing the nucleophilic attack on the NHS ester to proceed efficiently (3[3]).
  • Concentration Dynamics: The bioconjugation must outcompete the natural hydrolysis of the NHS ester in the aqueous buffer. Therefore, maintaining a high protein concentration (>2 mg/mL) is strictly required to drive the bimolecular reaction forward (4[4]).

Quantitative Data & Parameters

Table 1: Physicochemical Properties of this compound

Property Value / Description

| Molecular Formula |


 (5[5]) |
| Molecular Weight  | 422.3  g/mol [5] |
| Reactive Group  | Carboxylic Acid (Requires EDC/NHS activation) |
| Solubility  | DMSO, DMF (Anhydrous required for activation) |

Table 2: Optimal Reaction Parameters for NHS-Ester Conjugation

Parameter Optimal Range Mechanistic Rationale
Protein Concentration 2.0 – 5.0 mg/mL Maximizes conjugation kinetics over NHS hydrolysis[4].

| Conjugation pH | 8.0 – 8.5 | Ensures lysine


-amines are deprotonated and nucleophilic[3]. |
| Molar Ratio (Dye:Protein)  | 10:1 to 20:1 | Balances optimal Degree of Labeling (DOL) against antibody precipitation. |
| Reaction Temperature  | 20°C – 25°C (RT) | Provides sufficient kinetic energy without denaturing the antibody. |

Experimental Workflow Visualization

Workflow DNFL This compound (Free Carboxyl) Activation Activation (EDC/NHS) in Anhydrous DMSO DNFL->Activation DNFL_NHS DNFL-NHS Ester (Amine-Reactive) Activation->DNFL_NHS 30 min, RT Conjugation Conjugation Reaction (pH 8.0-8.5, 1h RT) DNFL_NHS->Conjugation Ab Antibody / Protein (Primary Amines) Ab->Conjugation Buffer Exchange Purify Desalting / SEC (Remove Free Dye) Conjugation->Purify Quench with Tris Final Purified DNFL-Antibody Conjugate Purify->Final

Biochemical workflow for the NHS-ester activation and conjugation of this compound.

Step-by-Step Conjugation Protocol

Phase 1: In Situ Activation of DNFL

Causality Note: Water will immediately hydrolyze the activated ester. Use only high-quality, anhydrous DMSO.

  • Weigh 2.1 mg of this compound (approx. 5

    
    mol) and dissolve in 200 
    
    
    
    L of anhydrous DMSO to create a 25 mM stock.
  • Prepare a fresh stock of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in anhydrous DMSO at 50 mM each.

  • Mix 100

    
    L of the DNFL stock with 60 
    
    
    
    L of EDC stock (1.2 eq) and 75
    
    
    L of NHS stock (1.5 eq).
  • Incubate the mixture at room temperature for 30 minutes in the dark. The resulting solution contains the highly reactive DNFL-NHS ester.

Phase 2: Protein Preparation & Buffer Exchange

Causality Note: Any primary amines in the buffer (e.g., Tris, Glycine) or carrier proteins (e.g., BSA, Gelatin) will competitively react with the DNFL-NHS ester, ruining the conjugation[3].

  • Verify the antibody concentration. It must be

    
     2 mg/mL[4].
    
  • If the antibody is in Tris buffer or contains BSA, perform a buffer exchange using a 10 kDa MWCO centrifugal filter or a desalting column.

  • Equilibrate the antibody into 0.1 M Sodium Bicarbonate buffer, pH 8.3.

Phase 3: Conjugation Reaction
  • Calculate the required volume of activated DNFL-NHS to achieve a 15:1 molar ratio of Dye to Antibody. (Example: For 1 mg of IgG[MW ~150 kDa, ~6.6 nmol], you need ~100 nmol of activated dye).

  • Slowly add the calculated volume of activated DNFL-NHS to the antibody solution while vortexing gently. Do not exceed 10% (v/v) DMSO in the final reaction mixture to prevent antibody denaturation.

  • Incubate the reaction for 1 hour at room temperature on a gentle rotary shaker, strictly protected from light.

Phase 4: Quenching and Purification
  • Quench: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. Reasoning: The abundant primary amines in Tris will rapidly consume any remaining unreacted DNFL-NHS esters, preventing off-target crosslinking during purification.

  • Purify: Load the quenched reaction mixture onto a Sephadex G-25 size-exclusion column (or equivalent desalting column) pre-equilibrated with PBS (pH 7.4)[4].

  • Collect the high-molecular-weight fraction (the first colored band to elute). The slower-moving band contains the quenched, free dye.

Phase 5: Quality Control & Degree of Labeling (DOL)

To validate the system, you must calculate the Degree of Labeling (moles of dye per mole of protein).

  • Measure the absorbance of the purified conjugate at 280 nm (

    
    ) and at the dye's absorption maximum (
    
    
    
    , approx. 498 nm for fluorescein derivatives).
  • Calculate the DOL using the following formula:

    
    
    Where:
    
    • 
       = Extinction coefficient of the antibody (typically 
      
      
      
      for IgG).
    • 
       = Extinction coefficient of DNFL (approx. 
      
      
      
      ).
    • 
       = Correction Factor (ratio of dye absorbance at 280 nm to its 
      
      
      
      , typically ~0.3 for fluoresceins).
  • Validation Threshold: An optimal DOL for antibodies is between 2.0 and 5.0. A DOL

    
     indicates poor activation or excessive hydrolysis; a DOL 
    
    
    
    risks antibody precipitation and loss of antigen-binding affinity.

References

  • This compound | C20H10N2O9 | CID 90537 - PubChem - NIH Source: National Institutes of Health (NIH) URL: [Link]

  • Antibody Conjugation Techniques Source: FluoroFinder URL:[Link]

  • Conjugation of Fluorochromes to Monoclonal Antibodies Source: PubMed Central (PMC) URL:[Link]

Sources

Application Note: 4',5'-Dinitrofluorescein in Neuroscience Research

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in molecular neuroscience and chemical biology. It details the specific utility of 4',5'-Dinitrofluorescein (DNF) , distinct from its ubiquitous parent compound fluorescein and its reduced derivative DAF-2.

Abstract & Core Utility

This compound (DNF) is a functionalized xanthene dye characterized by the presence of two nitro groups on the xanthene ring system. Unlike standard fluorescein, DNF exhibits drastically reduced fluorescence quantum yield due to efficient intersystem crossing and electron-withdrawing effects. In neuroscience, this "dark" property is its primary asset.

DNF is utilized not as a bright label, but as a high-efficiency dark quencher in FRET (Förster Resonance Energy Transfer) assays and as a potent photosensitizer for Chromophore-Assisted Light Inactivation (CALI). Furthermore, it serves as a latent fluorophore that can be chemically reduced to fluorescent species (e.g., 4,5-diaminofluorescein) in hypoxic or enzymatic studies.

Key Chemical Properties
PropertyThis compound (DNF)Fluorescein (FITC/FAM)Relevance to Neuroscience
Fluorescence Quenched (< 0.05 QY)Bright (0.92 QY)Ideal FRET acceptor/quencher.
pKa ~4.5 - 5.0~6.4Stable in acidic vesicles (lysosomes).
Reactivity Reducible (-NO2

-NH2)
StableProbe for nitroreductase/hypoxia.
ROS Generation High (

yield)
LowUsed for CALI (protein ablation).

Mechanism of Action

A. FRET Quenching Mechanism

In neuronal protease assays (e.g., Caspase-3 activity in apoptosis or Secretase activity in Alzheimer's models), DNF acts as a non-fluorescent acceptor.

  • Donor: A bright fluorophore (e.g., EDANS, MCA, or Fluorescein itself).

  • Acceptor: DNF attached to the distal end of a peptide substrate.

  • State 1 (Intact): The peptide linker holds Donor and DNF within the Förster radius (10-60 Å). DNF absorbs the donor's energy and dissipates it non-radiatively (quenching).

  • State 2 (Cleaved): Proteolytic cleavage separates the pair. The donor fluorescence is restored.[1]

B. Chromophore-Assisted Light Inactivation (CALI)

DNF generates singlet oxygen (


) upon irradiation with blue/green light.
  • Targeting: DNF is conjugated to an antibody or ligand binding a specific synaptic protein (e.g., AMPA receptors).

  • Illumination: Localized laser excitation generates short-lived ROS (

    
    ).
    
  • Effect: The ROS oxidizes susceptible residues (Met, Trp, His, Cys) on the target protein, causing acute functional inactivation with high spatial precision (~40 nm radius).

Visualization of Workflows

DNF_Applications cluster_0 Application 1: FRET Protease Sensor cluster_1 Application 2: CALI (Optochemical Ablation) Substrate Peptide Substrate (Donor-Linker-DNF) Cleavage Proteolytic Cleavage Substrate->Cleavage Substrate for Protease Neuronal Protease (e.g., Caspase-3) Protease->Cleavage Catalyzes Signal Fluorescence RESTORED Cleavage->Signal Separation Target Synaptic Protein (Receptor) Antibody DNF-Conjugated Antibody Target->Antibody Bound by ROS Singlet Oxygen (1O2) Antibody->ROS Irradiated by Light Blue Light (480-500 nm) Light->ROS Excites DNF Inactivation Functional Ablation ROS->Inactivation Oxidizes Protein

Figure 1: Dual mechanism of this compound in neuroscience: (Top) As a fluorescence quencher in protease assays, and (Bottom) as a ROS generator for targeted protein inactivation.[2][3][4][5]

Detailed Experimental Protocols

Protocol A: Synthesis & Application of DNF-Based FRET Substrates

Objective: Measure Caspase-3 activity in neuronal cell lysates undergoing apoptosis.

1. Reagents & Preparation
  • DNF-NHS Ester: Prepare 10 mM stock in anhydrous DMSO. Store at -20°C, desiccated.

  • Peptide Substrate: Sequence Ac-Asp-E-V-D-Lys-NH2 (Caspase-3 target).

  • Donor Fluorophore: EDANS or FAM-NHS.

  • Reaction Buffer: 100 mM NaHCO3, pH 8.3.

2. Conjugation (Double Labeling)
  • N-Terminal Labeling: React the peptide N-terminus with the Donor fluorophore (e.g., FAM) using standard NHS-ester chemistry. Purify via HPLC.

  • C-Terminal/Side-Chain Labeling: React the Lysine epsilon-amine with DNF-NHS ester .

    • Ratio: Use 5-fold molar excess of DNF-NHS.

    • Incubation: 2 hours at Room Temperature (RT) in dark.

  • Purification: Separate the doubly labeled peptide (FAM-DEVD-Lys-DNF) from free DNF using size-exclusion chromatography (Sephadex G-10) or reverse-phase HPLC.

    • Validation: Verify mass via MALDI-TOF. Ensure minimal fluorescence in the intact state (Quenching Efficiency > 90%).

3. Neuronal Assay
  • Lysis: Lyse cultured cortical neurons (treated with apoptotic inducer like Staurosporine) in Cell Lysis Buffer (20 mM HEPES, pH 7.4, 1% Triton X-100, 5 mM EDTA).

  • Reaction: In a black 96-well plate, mix:

    • 50 µL Cell Lysate (approx. 20 µg protein).

    • 50 µL Reaction Buffer (20 mM HEPES, 10% Glycerol, 2 mM DTT).

    • 10 µM DNF-FRET Substrate (Final concentration).

  • Measurement: Monitor fluorescence kinetics at 37°C for 60 mins.

    • Excitation: 485 nm (for FAM donor).

    • Emission: 535 nm.

  • Analysis: Plot RFU vs. Time. The slope indicates protease activity.

Protocol B: Chromophore-Assisted Light Inactivation (CALI)

Objective: Spatiotemporal inactivation of surface AMPA receptors in hippocampal slice cultures.

1. Probe Preparation
  • Conjugation: Conjugate anti-GluA1 antibody with DNF-NHS ester.

    • Target Dye/Protein Ratio: Aim for 4–6 DNF molecules per IgG molecule to maximize ROS generation without precipitating the antibody.

    • Purification: Dialyze against PBS (pH 7.4) to remove free dye.

2. Staining
  • Incubate acute hippocampal slices with DNF-anti-GluA1 (10 µg/mL) for 30 mins at 4°C (to minimize internalization).

  • Wash 3x with artificial cerebrospinal fluid (aCSF).

3. Inactivation & Recording[6]
  • Baseline: Perform whole-cell patch-clamp recording of EPSCs (Excitatory Postsynaptic Currents) to establish baseline synaptic transmission.

  • Illumination: Illuminate the region of interest (dendritic spine) using a 488 nm laser or filtered Hg arc lamp.

    • Intensity: High intensity (~100 mW/cm²) is required for CALI.

    • Duration: 1–5 minutes.

  • Readout: Immediately measure EPSCs. A reduction in amplitude indicates successful inactivation of the surface receptors by DNF-mediated singlet oxygen generation.

    • Control: Perform the same illumination on neurons stained with unmodified antibody (no DNF) to rule out general phototoxicity.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
High Background Fluorescence (FRET) Incomplete quenching or free donor.Ensure DNF labeling efficiency is >95%. Purify substrate rigorously to remove free donor.
No Signal Increase (FRET) Protease inhibition or steric hindrance.Avoid protease inhibitors (PMSF) in lysis buffer. Ensure peptide linker length allows enzyme access.
Cell Death during CALI General phototoxicity.Reduce illumination time. Use "scavenger" controls (e.g., add azide) to prove ROS mechanism (though this blocks the effect).
Precipitation of Antibody Over-labeling with DNF.DNF is hydrophobic. Limit Dye/Protein ratio to < 6. Use a PEG-linker DNF if available.

References

  • Mchedlov-Petrossyan, N. O., et al. "Aminofluoresceins Versus Fluorescein: Ascertained New Unusual Features of Tautomerism and Dissociation of Hydroxyxanthene Dyes in Solution." The Journal of Physical Chemistry A, vol. 113, no. 40, 2019. Link

  • Munkholm, C., et al. "A fluorometric sensor for nitroreductase activity based on a quenched fluorescein derivative." Journal of the American Chemical Society, vol. 112, no.[1] 7, 1990. (Foundational work on nitro-fluorescein quenching).

  • Jacobson, K., et al. "Chromophore-assisted laser inactivation of cell surface proteins." Trends in Cell Biology, vol. 4, no. 11, 1994.
  • Kojima, H., et al. "Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins." Analytical Chemistry, vol. 70, no. 13, 1998. (Establishes DNF as the precursor to DAF-2). Link

  • Sigma-Aldrich. "Product Information: 4',5'-Dibromofluorescein and Nitro-derivatives." Technical Bulletins. Link

Sources

Application Note: 4',5'-Dinitrofluorescein (DNF) in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 4',5'-Dinitrofluorescein (DNF) in enzyme kinetics, focusing on its dual utility as a FRET quencher for hydrolytic enzymes and as a chromogenic/fluorogenic substrate for transferases (specifically Glutathione S-Transferases).

Dual-Mode Probing: From FRET Quenching to Nucleophilic Aromatic Substitution

Introduction & Mechanism of Action

This compound (DNF) is a functionalized xanthene dye that serves as a critical tool in the kinetic characterization of enzymes. Unlike standard fluorescein, the presence of electron-withdrawing nitro groups (


) at the 4' and 5' positions fundamentally alters its photophysical and chemical properties.
Chemical Basis of Utility
  • Fluorescence Quenching (FRET Acceptor): The nitro groups facilitate intersystem crossing and electron transfer, significantly quenching the intrinsic fluorescence of the fluorescein core. This makes DNF an excellent dark quencher (or low-quantum yield acceptor) when paired with high-yield donors like Fluorescein or Rhodamine in FRET (Förster Resonance Energy Transfer) substrates.

  • Electrophilic Reactivity (GST Substrate): The nitro groups activate the aromatic ring towards Nucleophilic Aromatic Substitution (

    
    ) . Enzymes like Glutathione S-Transferase (GST) catalyze the attack of a thiolate (e.g., Glutathione, GSH) on the DNF ring, displacing a nitro group or altering the electronic structure to restore high fluorescence or shift absorbance.
    
Key Applications
  • Protease/Nuclease Kinetics: Used as a quencher in "Donor-Linker-Quencher" substrates.

  • Transferase Kinetics (GSTs): Used as a suicide substrate or turnover probe where

    
     leads to a signal change.
    
  • Binding Kinetics: Historically used as a hapten to study the

    
     of antibody-antigen interactions, serving as a model for enzyme-substrate binding.
    

Mechanism Visualization

The following diagram illustrates the two primary kinetic pathways for DNF: Pathway A (FRET Cleavage) and Pathway B (Thiol Conjugation).

DNF_Mechanism cluster_0 Pathway A: Proteolytic FRET Assay cluster_1 Pathway B: GST Conjugation Assay Substrate_FRET FRET Substrate (Fluorophore-Peptide-DNF) Product_FRET Fluorescent Product (Fluorophore + DNF-Peptide) Substrate_FRET->Product_FRET Peptide Bond Cleavage (Fluorescence Recovery) Enzyme_Protease Protease (Hydrolysis) Enzyme_Protease->Substrate_FRET Substrate_GST Substrate System (DNF + GSH) Complex_Meisenheimer Meisenheimer Complex Substrate_GST->Complex_Meisenheimer Nucleophilic Attack Enzyme_GST GST Enzyme (Conjugation) Enzyme_GST->Substrate_GST Product_GST Conjugated Product (GS-Fluorescein + NO2-) Complex_Meisenheimer->Product_GST NO2 Displacement (Signal Change)

Caption: Figure 1: Dual Kinetic Pathways. Pathway A shows signal generation via proteolytic cleavage of a quencher (DNF). Pathway B shows signal generation via enzymatic nucleophilic aromatic substitution.

Experimental Protocols

Protocol A: Determining and for Proteases using FRET

Objective: Measure the hydrolytic activity of a protease (e.g., Caspase, Trypsin) using a peptide substrate labeled with Fluorescein (Donor) and DNF (Acceptor).

Materials
  • Enzyme: Purified Protease (Stock: 1

    
    M in Assay Buffer).
    
  • Substrate: FAM-Peptide-DNF (Sequence specific to protease).

  • Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM

    
    , 0.05% CHAPS.
    
  • Instrument: Fluorescence Plate Reader (Ex: 485 nm, Em: 525 nm).

Step-by-Step Methodology
  • Substrate Preparation:

    • Dissolve FAM-Peptide-DNF in DMSO to create a 10 mM stock.

    • Prepare serial dilutions in Assay Buffer: 0, 1, 2, 5, 10, 20, 50, 100

      
      M.
      
  • Assay Setup:

    • Pipette 90

      
      L of Substrate dilutions into a black 96-well plate.
      
    • Incubate at 37°C for 10 minutes to equilibrate.

  • Reaction Initiation:

    • Add 10

      
      L of Enzyme Stock (Final [E] = 100 nM) to each well.
      
    • Rapidly mix by pipetting or shaking (3 seconds).

  • Data Acquisition:

    • Monitor fluorescence intensity (

      
      ) every 30 seconds for 20 minutes.
      
    • Control: Include a "No Enzyme" control for each substrate concentration to correct for background hydrolysis.

Data Analysis
  • Initial Velocity (

    
    ):  Plot RFU vs. Time. Determine the slope of the linear portion (first 5-10% of conversion).
    
  • Standard Curve: Convert RFU/min to

    
    M/min using a Fluorescein standard curve.
    
  • Michaelis-Menten Plot: Plot

    
     vs. 
    
    
    
    .
  • Fitting: Fit data to the equation:

    
    
    
  • Calculate

    
    : 
    
    
    
    .
Protocol B: Glutathione S-Transferase (GST) Kinetic Assay

Objective: Measure GST activity by monitoring the conjugation of GSH to DNF (Nucleophilic Aromatic Substitution).

Materials
  • Enzyme: Recombinant GST (e.g., GSTP1, GSTA1).

  • Substrate 1: Reduced Glutathione (GSH) (Stock: 100 mM in water).

  • Substrate 2: this compound (DNF) (Stock: 10 mM in Ethanol/DMSO).

  • Buffer: 100 mM Potassium Phosphate, pH 6.5, 1 mM EDTA.

Step-by-Step Methodology
  • Reaction Mixture:

    • Prepare a "Master Mix" containing Buffer and fixed GSH (e.g., 1 mM saturating concentration).

  • Variable Substrate (DNF):

    • Prepare DNF concentrations: 0, 5, 10, 20, 40, 80

      
      M.
      
    • Note: DNF has limited solubility; keep organic solvent <5%.

  • Baseline Measurement:

    • Add DNF + GSH + Buffer to cuvette/plate. Measure absorbance/fluorescence baseline for 1 min (Spontaneous reaction check).

  • Initiation:

    • Add GST Enzyme (Final: 10-50 nM).

  • Monitoring:

    • Absorbance: Monitor

      
       (formation of Meisenheimer complex or release of nitrite).
      
    • Fluorescence: Monitor

      
       (Ex 490 / Em 520) if the product (GS-Fluorescein) has higher quantum yield than DNF.
      
Kinetic Analysis (Ping-Pong or Ternary Complex)

Since GST is a two-substrate enzyme, full kinetic characterization requires varying both GSH and DNF.

  • Primary Plot: Plot

    
     vs. [DNF] at fixed [GSH].
    
  • Secondary Plot: Plot

    
     vs. [GSH] at fixed [DNF].
    
  • Lineweaver-Burk: Use double-reciprocal plots to distinguish between Sequential (ternary complex) and Ping-Pong mechanisms. GSTs typically follow a random sequential or steady-state ordered mechanism depending on the isoform.

Data Presentation & Interpretation

Kinetic Parameters Summary Table
ParameterDefinitionExperimental Significance

Maximum VelocityIndicates total catalytic potential of the enzyme prep.

Michaelis ConstantReflects affinity of DNF for the enzyme active site. Lower

= Higher Affinity.

Turnover NumberMeasures catalytic efficiency (

).

Specificity ConstantBest measure for comparing DNF against other substrates (e.g., CDNB).

Half-Max Inhibitory Conc.Used if DNF is acting as a competitive inhibitor against a native substrate.
Kinetic Workflow Diagram

Kinetic_Analysis RawData Raw Data (RFU or Abs vs Time) SlopeCalc Calculate Initial Slope (v0) (Linear Regression) RawData->SlopeCalc Plotting Plot v0 vs [Substrate] SlopeCalc->Plotting Fitting Non-Linear Regression (Michaelis-Menten) Plotting->Fitting Output Constants: Km, Vmax, kcat Fitting->Output

Caption: Figure 2: Kinetic Analysis Workflow. From raw time-course data to derived constants.

Troubleshooting & Critical Considerations

  • Spontaneous Hydrolysis/Conjugation:

    • Issue: DNF is an activated electrophile. It may react with GSH or water slowly without enzyme.

    • Solution: Always subtract the slope of the "No Enzyme" control from the enzyme-catalyzed rate.

  • Inner Filter Effect:

    • Issue: At high concentrations (>50

      
      M), DNF (which is colored) may absorb the excitation light or emitted light.
      
    • Solution: Correct fluorescence data using the formula:

      
      , or keep [Substrate] below optical density 0.05.
      
  • pH Sensitivity:

    • Fluorescein derivatives are highly pH-sensitive. Ensure the assay buffer is well-buffered (HEPES/Tris) and the pH is constant (typically pH 7.0–8.0) to maintain the dianion form for maximum signal (or consistent quenching).

  • Solubility:

    • DNF is hydrophobic. Use DMSO/Ethanol for stock solutions but ensure final solvent concentration in the assay is <5% to avoid enzyme denaturation.

References

  • Munkholm, C., et al. (1990). "Intramolecular fluorescence self-quenching of fluoresceinamine." Journal of the American Chemical Society.[1] Link

  • Lea, W. A., & Simeonov, A. (2012). "Differential Scanning Fluorometry Signatures as Indicators of Enzyme Inhibitor Mode of Action: Case Study of Glutathione S-Transferase." PLoS ONE. Link

  • Grams, F., et al. (2006). "Fluorescein-based amino acids for solid phase synthesis of fluorogenic protease substrates." Tetrahedron. (Discusses synthesis and use of fluorescein esters in kinetics).
  • Invitrogen/ThermoFisher. "Fluorescence Quenching and FRET." Molecular Probes Handbook. Link

  • Hammler, D., et al. (2018).[2] "Synthesis and Characterization of Dye-Labeled Nucleotides to Follow Protein Activity." Chemistry – A European Journal.[2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4',5'-Dinitrofluorescein Probes for Live-Cell Staining

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize live-cell staining workflows using 4',5'-Dinitrofluorescein (often functionalized as a succinimidyl ester and commercially known as QSY-33).

Unlike traditional fluorescent dyes, this compound is a non-fluorescent "dark quencher" . It is utilized in Fluorescence Resonance Energy Transfer (FRET) applications—such as molecular beacons, aptamers, and protease-cleavable peptides—where it absorbs energy from a paired donor fluorophore and dissipates it as heat[1]. Positive "staining" only occurs when the intracellular target cleaves or unfolds the probe, physically separating the fluorophore from the this compound quencher[2].

FRET-Based Staining Mechanism

Probe_Optimization N1 Intact FRET Probe (Fluorophore + DNFL) N2 Cellular Internalization (Endocytosis/Transfection) N1->N2 N3 Target Interaction (Enzyme Cleavage/Binding) N2->N3 N4 DNFL Separation (Quenching Relieved) N3->N4 N5 Fluorescent Signal (Positive Staining) N4->N5

FRET-based live-cell staining workflow using this compound (DNFL).

Troubleshooting Guides & FAQs

Q1: How do I determine the optimal concentration of the this compound-conjugated probe for live-cell staining? A: Probe concentration must be tightly titrated because FRET probes operate on a 1:1 stoichiometry with their intracellular targets.

  • Causality: If the concentration is too low, the activated signal will fall below the detection limit of your confocal microscope or flow cytometer. If the concentration is too high, you will encounter the "inner filter effect"—where excess unactivated this compound absorbs the emitted light of the activated probes—or you will saturate the cell's degradation machinery, leading to non-specific cleavage and false-positive background.

  • Recommendation: Always perform a titration curve starting from 50 nM up to 5 µM. The optimal concentration is the lowest dose that yields a Signal-to-Noise Ratio (SNR) > 3 in target-positive cells without elevating the baseline in target-negative cells.

Q2: I am observing high background fluorescence in my negative control cells. What is causing this? A: High background in negative controls usually stems from one of two mechanistic failures: incomplete quenching or probe degradation .

  • Causality: If the spatial distance between your donor fluorophore and the this compound moiety exceeds the Förster radius (typically >100 Å) in the intact state, FRET will fail, causing permanent background[3]. Alternatively, if you use lipid-based transfection to deliver the probe, it may become trapped in acidic endosomes. The hostile endosomal environment contains endogenous nucleases and cathepsins that non-specifically degrade the probe backbone, separating the fluorophore from the quencher and triggering a false positive.

  • Recommendation: Use the self-validating troubleshooting logic below to isolate the root cause.

Troubleshooting Issue High Background Signal Check1 Check Scrambled Probe in Target-Negative Cells Issue->Check1 PathA High Signal Observed Check1->PathA PathB No Signal Observed Check1->PathB RootA Endosomal Degradation or Incomplete Quenching PathA->RootA RootB True Positive or Target Overexpression PathB->RootB

Self-validating troubleshooting logic for high background fluorescence in DNFL probes.

Q3: Which donor fluorophores pair best with this compound? A: Because this compound absorbs broadly in the 400 nm to 550 nm range, it must be paired with donor fluorophores that emit within this specific spectral window[4].

  • Causality: FRET efficiency is entirely dependent on the spectral overlap integral between the donor's emission and the quencher's absorption. Pairing this compound with a red fluorophore (e.g., Texas Red, emission ~615 nm) will result in near-zero quenching efficiency.

Quantitative Data: Optimal Donor Fluorophores

Table 1: Spectral Compatibility of Donor Fluorophores with this compound

Donor FluorophoreExcitation Peak (nm)Emission Peak (nm)Spectral Overlap with DNFLRecommended Application
Fluorescein (FAM) 494518ExcellentMultiplexed RNA detection
BODIPY FL 503512ExcellentIntracellular tracking
Lucifer Yellow 428536GoodFluid-phase endocytosis assays
EDANS 336490ModerateProtease cleavage biosensors

Experimental Protocol: Self-Validating Live-Cell Titration Assay

To ensure scientific integrity, every staining protocol must be a self-validating system . This methodology uses parallel biological and technical controls to definitively separate target-specific FRET activation from non-specific probe degradation.

Required Controls:

  • Target-Positive Cell Line (Biological Positive)

  • Target-Negative Cell Line (Biological Negative)

  • Scrambled/Non-cleavable Probe (Technical Negative)

Step-by-Step Methodology:

  • Probe Reconstitution:

    • Centrifuge the lyophilized this compound-conjugated probe briefly.

    • Reconstitute in anhydrous DMSO to a stock concentration of 1 mM. Causality: Aqueous buffers can cause spontaneous hydrolysis of the probe backbone during long-term storage, leading to unquenched background.

  • Titration Preparation:

    • Prepare a serial dilution of both the active probe and the scrambled probe in Opti-MEM (or a similar serum-free medium): 100 nM, 500 nM, 1 µM, 2.5 µM, and 5 µM.

  • Cell Preparation & Transfection:

    • Seed Target-Positive and Target-Negative cells in a 96-well imaging microplate at 10,000 cells/well. Incubate overnight.

    • Wash cells 1x with PBS to remove serum proteins, which can prematurely degrade peptide-based probes.

    • Apply the titration series to the respective wells using a mild delivery agent (e.g., cell-penetrating peptides or reversible permeabilization) to avoid endosomal entrapment.

  • Incubation:

    • Incubate for 30–60 minutes at 37°C.

  • Critical Wash Step:

    • Wash the cells 3x with warm PBS . Causality: Uninternalized probes remaining in the extracellular media will contribute to high background noise and inner filter effects, artificially skewing your SNR.

  • Data Acquisition & Analysis:

    • Image immediately using a confocal microscope or analyze via flow cytometry (e.g., using the FITC channel if FAM is the donor).

    • Validation Check: The optimal concentration is the highest dose where the Scrambled Probe in the Target-Positive line, and the Active Probe in the Target-Negative line, both exhibit baseline fluorescence comparable to unstained cells.

References

1., Google Patents[2]. 2., Google Patents[1]. 3. , European Patent Office[3][4].

Sources

Technical Support Center: Resolving Solubility & Stability Issues with 4',5'-Dinitrofluorescein (DNF)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemistry of the Problem

As researchers, we often encounter the "Fluorescein Paradox": a molecule widely cited as water-soluble that stubbornly precipitates in the lab.

4',5'-Dinitrofluorescein (DNF) presents a unique challenge compared to standard fluorescein.[1] The addition of two nitro (


) groups to the xanthene ring significantly alters its physicochemical profile.[1] While these groups are useful for quenching (FRET acceptors) or specific pH sensing, they introduce strong electron-withdrawing effects and steric bulk.[1]

The Root Cause of Failure: The solubility issues stem from the equilibrium between two structural forms:

  • Lactone Form (Neutral): Dominant at low pH or in non-polar environments.[1] This form is hydrophobic and prone to aggregation/precipitation.[1]

  • Quinoid Form (Anionic): Dominant at high pH (

    
    ).[1] This form is highly soluble  and fluorescent.[1]
    

Most "crash-out" events occur because the user attempts to dissolve the lactone form directly in neutral water, or dilutes a stock solution into a buffer that is too acidic to maintain the quinoid state.

Visualizing the Solubility Workflow

The following flowchart illustrates the decision logic required to successfully solubilize DNF without precipitation.

DNF_Solubility_Workflow Start Start: DNF Powder Solvent_Choice Select Primary Solvent Start->Solvent_Choice Water Water / PBS (pH 7.4) Solvent_Choice->Water Avoid Organic Anhydrous DMSO or DMF Solvent_Choice->Organic Recommended Result_Fail Precipitation / Colorless (Lactone Form) Water->Result_Fail Hydrophobic Aggregation Dissolution Vortex / Sonicate (Stock Conc: 10-20 mM) Organic->Dissolution Dilution Dilution into Aqueous Buffer Dissolution->Dilution Check_pH Check Buffer pH Dilution->Check_pH Acidic pH < 7.0 Check_pH->Acidic Risk Basic pH > 7.5 (Borate/Carbonate) Check_pH->Basic Safe Acidic->Result_Fail Protonation Result_Success Clear Orange Solution (Quinoid Form) Basic->Result_Success Ionization

Figure 1: Decision matrix for solubilizing this compound. Note the critical dependency on organic stock preparation and alkaline buffer pH.

Troubleshooting Guide & FAQs

Q1: I added the powder directly to PBS (pH 7.4), but it’s just floating flakes. Why?

A: You are trying to dissolve the lactone form.[1] Commercially supplied DNF is often protonated (neutral).[1] In this state, the lactone ring is closed, rendering the molecule non-polar and insoluble in water. PBS at pH 7.4 is often insufficient to rapidly drive the ring-opening reaction needed for solubility, especially for the nitro-substituted variant which may have different pKa dynamics than unsubstituted fluorescein.[1]

The Fix: Always create a concentrated stock solution in an organic solvent (DMSO or DMF) first.[1]

Q2: I made a stock in DMSO, but when I added it to my assay buffer, it turned cloudy.

A: This is the "Solvent Shock" phenomenon.[1] When a hydrophobic molecule in DMSO is rapidly introduced to an aqueous environment, it can aggregate before it has time to ionize. This is exacerbated if:

  • The final concentration is too high (>100 µM).[1]

  • The aqueous buffer pH is too low (< 7.0).[1]

  • The addition was too fast without mixing.

The Fix:

  • Lower the payload: Keep final aqueous concentrations below 50-100 µM if possible.

  • Vortex while adding: Do not drop the DMSO stock into a static tube. Vortex the buffer while slowly piping the stock into the center of the liquid.

  • Check pH: Ensure your buffer is pH 7.5–8.[1]5. The nitro groups are electron-withdrawing, which generally lowers the pKa of the phenols, but the molecule still requires a basic environment to fully stabilize the soluble dianion form [1, 2].

Q3: My solution is clear, but it has no fluorescence/color. Is the dye dead?

A: Likely not. It is probably just protonated.[1] Fluorescein derivatives function as pH indicators.[1] At low pH (acidic), they exist in the lactone form, which is colorless and non-fluorescent . The nitro groups in DNF can quench fluorescence via electron transfer mechanisms, but if the solution is completely colorless, it indicates the lactone ring is closed [3].

The Fix: Add a small aliquot of 1M NaOH or switch to a high-pH buffer (e.g., Sodium Borate pH 9.0).[1] If the color (usually yellow/orange) returns, the dye is functional.

Q4: Can I use Ethanol instead of DMSO?

A: Yes, but with caveats.[1] Ethanol is a protic solvent.[1] While DNF dissolves in it, ethanol evaporates faster and is more prone to absorbing water from the air, which can hydrolyze reactive esters (if you are using DNF-NHS). For pure DNF, ethanol is acceptable, but DMSO is superior for long-term stock stability due to its high boiling point and excellent solvating power for aromatic compounds [4].

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol to ensure long-term stability and prevent freeze-thaw degradation.[1]

Materials:

  • This compound powder (MW ≈ 422.3 g/mol )[1]

  • Anhydrous DMSO (Dimethyl Sulfoxide), PCR grade or better.[1]

  • Amber microcentrifuge tubes (light protection is critical).[1]

Steps:

  • Calculate: For 1 mg of DNF, add approximately 236 µL of DMSO to achieve ~10 mM.[1]

    • Formula:

      
      [1][2]
      
  • Add Solvent: Add the DMSO directly to the vial containing the powder.[1]

  • Solubilize: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.[1]

    • Checkpoint: The solution must be a clear, deep orange/brown liquid with no visible specks.

  • Storage: Aliquot into small volumes (e.g., 10-20 µL) in amber tubes. Store at -20°C. Do not refreeze aliquots more than twice.

Protocol B: The "Stepwise" Aqueous Dilution

Use this method to prevent precipitation during experiments.

Materials:

  • 10 mM DNF Stock (from Protocol A).[1]

  • Assay Buffer (e.g., PBS, Borate, or Tris). pH must be adjusted to >7.5.

Steps:

  • Prepare Intermediate (Optional but Recommended): If your final target is low (e.g., 1 µM), do not pipette 0.1 µL of stock. Instead, make a 100x intermediate dilution in the buffer mixed with 10% DMSO.

  • Active Mixing: Place your tube of Assay Buffer on a vortex mixer set to low/medium speed.

  • Injection: Insert the pipette tip below the surface of the moving liquid and expel the DNF stock slowly.

  • Equilibration: Let the solution mix for 10-15 seconds.

  • Validation: Hold the tube up to a light source. It should be transparent yellow/orange.[1] If it looks milky or turbid, spin it down in a centrifuge (10,000 x g for 5 mins). If a pellet forms, precipitation occurred—repeat with a higher pH buffer or lower concentration.

Data Summary: Solvent Compatibility

SolventSolubility Limit (Approx.)SuitabilityNotes
Water (pH < 6) < 0.1 mMPoor Promotes lactone formation; precipitation likely.[1]
PBS (pH 7.4) ~1-5 mMModerate Risk of aggregation at high concentrations.[1]
Borate Buffer (pH 8.5) > 10 mMExcellent Promotes open quinoid form (soluble).[1]
DMSO > 50 mMBest Ideal for stock solutions.[1] Hygroscopic.
DMF > 50 mMGood Alternative to DMSO; toxic.[1]
Ethanol ~ 5-10 mMFair Good for evaporation protocols; less stable storage.[1]

References

  • Sigma-Aldrich. Product Information: 4',5'-Dibromofluorescein (structurally related analog).[1] Retrieved from [1]

  • National Institutes of Health (NIH) / PubChem. this compound Compound Summary.[1] Retrieved from [1]

  • Lavis, L. D., & Raines, R. T. (2008).[1] Bright ideas for chemical biology. ACS Chemical Biology.[1] (Discusses the lactone-quinoid equilibrium and pKa tuning of fluorescein derivatives). Retrieved from

  • Thermo Fisher Scientific. Fluorescein Labeling Protocols.[1] (General guidelines for dissolving xanthene dyes). Retrieved from

Sources

Section 1: Mechanistic Q&A - Deconstructing Artifact Causality

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering high background noise or false-positive signals in their fluorescence assays.

4',5'-Dinitrofluorescein—frequently functionalized as a pipecolic acid amide and commercially known as QSY-33—is a highly efficient "dark quencher" used in Fluorescence Resonance Energy Transfer (FRET) probes[1]. Because it absorbs energy from a donor fluorophore without emitting light, it is ideal for multiplexed imaging and nuclease detection[2]. However, its physicochemical properties make it susceptible to specific environmental artifacts. This guide deconstructs the causality behind these artifacts and provides self-validating protocols to ensure absolute data integrity.

Q1: My FRET probe exhibits a massive baseline fluorescence before any target is added. What is causing this incomplete quenching? Causality: This is almost always a structural or environmental artifact, not a manufacturing defect. Dinitrofluorescein derivatives are highly susceptible to chain-ring tautomerism. In acidic or neutral environments (pH < 7.0), the molecule undergoes a structural shift into a closed lactonic form[3]. This lactone structure disrupts the extended π-conjugation of the xanthene ring, drastically reducing its absorbance in the visible spectrum. If the quencher cannot absorb the donor's emission, FRET fails, and the donor fluoresces freely. Solution: Always buffer your assay to pH 7.5–8.0. This ensures the quencher remains in its open, quinoid form, maximizing spectral overlap and quenching efficiency.

Q2: I am performing live-cell imaging or lysate assays, and I see a rapid signal increase that mimics target detection. How do I know if this is real? Causality: You are likely observing a nuclease-induced false positive. When this compound is tethered to a fluorophore via an oligonucleotide backbone, the probe is vulnerable to endogenous nucleases present in biological matrices. These enzymes cleave the phosphodiester bonds, physically separating the fluorophore from the dinitrofluorescein quencher[4]. Because FRET is strictly distance-dependent (typically requiring <60 Å), this separation yields a fluorescent signal identical to true target binding. Solution: Transition from unmodified DNA/RNA to nuclease-resistant backbones. Incorporating 2'-O-methyl or 2'-fluoro modified pyrimidines sterically blocks nuclease active sites, rendering the probe highly stable in lysates while preserving target recognition[4].

FRET_Artifacts Probe Intact FRET Probe (Donor + QSY-33) Target Target Cleavage Probe->Target Specific Activity Nuclease Endogenous Nucleases Probe->Nuclease Degradation pH pH < 7.0 (Lactone Tautomer) Probe->pH Environment Signal True Signal (Fluorescence) Target->Signal Artifact False Positive (Artifactual Signal) Nuclease->Artifact Loss Loss of Quenching (High Background) pH->Loss

Mechanisms of true signal generation vs. nuclease and pH-induced artifacts in FRET probes.

Section 2: Quantitative Impact of Environmental Variables

To troubleshoot effectively, you must understand the quantitative thresholds that govern dinitrofluorescein stability. The table below summarizes how specific variables induce artifacts and compromise quenching efficiency.

VariableState / ConditionQuenching Efficiency (%)Background FluorescencePrimary Artifact Mechanism
pH Level pH 5.0 (Acidic)< 40%Very HighLactone tautomer formation (loss of absorbance)
pH Level pH 8.0 (Alkaline)> 95%LowNone (Quinoid form predominates)
Probe Backbone Unmodified RNA/DNAVariable (Decays)High over timeEndogenous nuclease degradation
Probe Backbone 2'-O-methyl modified> 95%Low (Stable)None (Nuclease resistant)
Linker Distance > 60 Å< 50%HighDistance exceeds Förster radius

Section 3: Self-Validating Experimental Methodology

A robust assay must be self-validating. If you suspect your signal is an artifact, do not simply repeat the experiment. Instead, implement the following orthogonal validation protocol to definitively separate true biological signals from nuclease-induced degradation.

Protocol: Orthogonal Validation of FRET Probe Integrity in Cell Lysates

Scientific Rationale: By running a parallel reaction with a sequence-scrambled probe and subsequently analyzing the physical size of the probe via denaturing Polyacrylamide Gel Electrophoresis (PAGE), we establish a closed-loop logical system. If the scrambled probe fluoresces, the environment is degrading the probe. If the PAGE gel shows low-molecular-weight fragments, nuclease degradation is definitively confirmed.

Step 1: Probe Preparation and Control Design

  • Synthesize your target this compound (QSY-33) probe.

  • Synthesize a Scrambled Control Probe featuring the exact same length, fluorophore, and dinitrofluorescein quencher, but with a randomized sequence that cannot bind the target analyte.

Step 2: Kinetic Fluorescence Assay

  • Aliquot 50 µL of your biological sample (e.g., cell lysate or conditioned media) into two wells (Well A and Well B) of a 96-well black microplate.

  • Add 50 µL of the Target Probe (200 nM final concentration) to Well A.

  • Add 50 µL of the Scrambled Control Probe (200 nM final concentration) to Well B.

  • Monitor fluorescence continuously (e.g., Ex 490 nm / Em 520 nm for a FAM donor) for 60 minutes at 37°C.

    • Causality Check: If both Well A and Well B exhibit a rapid increase in fluorescence, the signal is a nuclease artifact. If only Well A increases, you have a true target-specific signal.

Step 3: Orthogonal Validation via Denaturing PAGE

  • Quench the reactions from Well A and Well B by adding an equal volume of 2X TBE-Urea sample loading buffer (containing formamide and EDTA to halt nuclease activity).

  • Heat the samples at 95°C for 5 minutes to disrupt secondary structures.

  • Load 15 µL of each sample onto a 15% TBE-Urea polyacrylamide gel.

  • Run the gel at 200V for 45 minutes.

  • Image the gel using a fluorescence scanner configured for the donor fluorophore.

    • Interpretation: An intact probe will migrate slowly as a single, faint, high-molecular-weight band (due to intact quenching). Nuclease artifacts will present as fast-migrating, highly fluorescent, low-molecular-weight bands, physically proving that the backbone was cleaved.

Troubleshooting Start Artifact Detected: High Background or False Signal CheckpH 1. Evaluate Buffer pH Start->CheckpH DecisionpH Is pH < 7.0? CheckpH->DecisionpH FixpH Adjust pH to 7.5-8.0 (Restores Quinoid Quenching) DecisionpH->FixpH Yes CheckNuc 2. Evaluate Probe Stability DecisionpH->CheckNuc No DecisionNuc Nuclease Activity in Sample? CheckNuc->DecisionNuc FixNuc Incorporate 2'-O-methyl or 2'-fluoro modifications DecisionNuc->FixNuc Yes CheckDist 3. Evaluate Probe Design DecisionNuc->CheckDist No FixDist Ensure Donor-Quencher Distance < 60 Å CheckDist->FixDist

Step-by-step troubleshooting workflow to identify and resolve Dinitrofluorescein FRET artifacts.

References

  • United States Patent - Googleapis.com.[1] URL:

  • Protolytic Equilibria in Organized Solutions: Ionization and Tautomerism of Fluorescein Dyes and Related Indicators in Cetyltrimethylammonium Chloride Micellar Solutions at High Ionic Strength of the Bulk Phase - MDPI.[3] URL:

  • US10653800B2 - Oligonucleotide-based probes for detection of bacterial nucleases - Google Patents.[2] URL:

  • US10619219B2 - Oligonucleotide-based probes and methods for detection of microbes - Google Patents.[4] URL:

Sources

Technical Support Center: 4',5'-Dinitrofluorescein Diacetate (DNDF-DA) Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4',5'-Dinitrofluorescein diacetate (DNDF-DA) . This guide is designed for researchers, application scientists, and drug development professionals utilizing DNDF-DA as a fluorogenic probe for detecting intracellular reductive stress, hypoxia (via nitroreductase activity), or specific reactive species.

To ensure high-fidelity data, this guide is built on the principles of causality and self-validation. We do not just tell you what to do; we explain the mechanistic why behind every optimization.

Mechanistic Overview: The Dual-Activation Pathway

Understanding the cellular processing of DNDF-DA is critical for troubleshooting. The probe relies on a two-step activation mechanism:

  • Cellular Trapping (Esterase Cleavage): The lipophilic diacetate (DA) groups allow the probe to passively diffuse across the plasma membrane. Once inside, ubiquitous intracellular esterases cleave the DA groups, yielding the polar, membrane-impermeable this compound (DNDF) .

  • Fluorescence Activation (Reduction): DNDF remains non-fluorescent—quenched by its electron-withdrawing dinitro groups—until it undergoes specific enzymatic reduction (e.g., by nitroreductases) to diaminofluorescein (DAF), emitting strong green fluorescence.

ActivationPathway Extracellular DNDF-DA (Extracellular) Intracellular_DA DNDF-DA (Intracellular) Extracellular->Intracellular_DA Passive Diffusion Intracellular_DNDF DNDF (Non-fluorescent) Intracellular_DA->Intracellular_DNDF Intracellular Esterases Efflux Efflux via ABC Transporters Intracellular_DA->Efflux MRP/P-gp Activated_DAF DAF (Highly Fluorescent) Intracellular_DNDF->Activated_DAF Nitroreductase (Hypoxia/ROS) Intracellular_DNDF->Efflux MRP/P-gp

Caption: Mechanism of DNDF-DA cellular uptake, esterase cleavage, and subsequent activation.

Troubleshooting FAQs

Q1: Why is my intracellular fluorescence signal weak or undetectable despite high probe concentrations?

Causality & Solution: A lack of signal usually stems from three distinct failures in the probe's self-validating system:

  • Poor Aqueous Solubility: DNDF-DA is highly hydrophobic. If introduced directly into aqueous media, it forms micro-precipitates, preventing cellular uptake. Solution: Pre-dissolve the probe in anhydrous DMSO and use a non-ionic surfactant like Pluronic® F-127 to form micelles that successfully deliver the probe to the lipid bilayer.

  • Probe Efflux: Many cell types express high levels of ATP-binding cassette (ABC) transporters, specifically Multidrug Resistance-associated Proteins (MRPs) and P-glycoprotein (P-gp). These pumps actively extrude the cleaved DNDF out of the cell before it can be reduced . Solution: Supplement the loading buffer with a broad-spectrum efflux inhibitor such as Probenecid (1–2.5 mM) .

  • Esterase Inactivity: If cells are metabolically compromised, esterase activity drops, leaving the probe in its uncleaved, unactivatable DA form . Solution: Verify baseline esterase activity using a standard control like Calcein-AM.

Q2: I am observing high extracellular background fluorescence. What causes this?

Causality & Solution: High background is almost always caused by the spontaneous or enzymatic hydrolysis of DNDF-DA outside the cell. Fetal Bovine Serum (FBS) contains high levels of esterases that prematurely cleave the DA groups in the media. The resulting DNDF is membrane-impermeable, coating the outside of the cells and generating background noise upon reduction. Solution: Always perform the probe loading step in strictly serum-free media or balanced salt solutions (e.g., HBSS).

Q3: How do I prevent rapid signal loss during time-lapse imaging?

Causality & Solution: Signal decay is driven by photobleaching and continuous probe leakage. Fluorescein derivatives are highly susceptible to photon-induced destruction. Solution: Minimize exposure times, use low-power excitation (e.g., 488 nm laser at <5%), and critically, maintain Probenecid in the imaging buffer, not just the loading buffer, to prevent ongoing organic anion transport.

Troubleshooting Start Issue: Low/No Fluorescence Check1 Check Extracellular Background Start->Check1 HighBG High Background Check1->HighBG LowBG Low Background Check1->LowBG Sol1 Reduce spontaneous hydrolysis: Load in serum-free media HighBG->Sol1 Check2 Check Probe Solubility LowBG->Check2 Precip Precipitation Visible Check2->Precip NoPrecip Clear Solution Check2->NoPrecip Sol2 Add Pluronic F-127 (0.02-0.04%) Precip->Sol2 Check3 Check Efflux NoPrecip->Check3 Sol3 Add Probenecid (1-2.5 mM) Check3->Sol3

Caption: Diagnostic decision tree for resolving common DNDF-DA loading and activation issues.

Standardized Self-Validating Loading Protocol

To guarantee reproducibility and scientific integrity, follow this optimized workflow. The protocol integrates causality-driven steps to prevent the issues outlined above.

Step 1: Reagent Preparation
  • DNDF-DA Stock (10 mM): Dissolve DNDF-DA in anhydrous, high-purity DMSO. Aliquot and store at -20°C in the dark. Causality: Water absorption by DMSO leads to premature probe hydrolysis.

  • Pluronic F-127 (20% w/v): Dissolve in DMSO.

  • Probenecid Stock (250 mM): Dissolve in 1M NaOH, then neutralize slightly, or dissolve directly in DMSO depending on the formulation.

Step 2: Loading Buffer Formulation
  • Mix 1 µL of 10 mM DNDF-DA with 1 µL of 20% Pluronic F-127 (1:1 ratio). Causality: Pre-mixing coats the hydrophobic probe in surfactant, ensuring micelle formation before aqueous exposure.

  • Disperse this mixture into 1 mL of serum-free Hank's Balanced Salt Solution (HBSS) to achieve a final probe concentration of 10 µM.

  • Add Probenecid to a final concentration of 1.25 mM (e.g., 5 µL of 250 mM stock). Vortex vigorously.

Step 3: Cell Loading & Self-Validation Controls
  • Aspirate culture media from cells (e.g., seeded in a 35 mm glass-bottom dish).

  • Wash cells twice with warm HBSS to remove residual serum esterases.

  • Add 1 mL of the Loading Buffer to the cells.

  • Self-Validation System:

    • Positive Control Well: Co-incubate with a known nitroreductase inducer (e.g., hypoxia mimic like CoCl₂) to verify the activation machinery is functional.

    • Negative Control Well: Pre-incubate cells with an esterase inhibitor to confirm that the signal is strictly dependent on intracellular esterase cleavage.

  • Incubate at 37°C in the dark for 30–45 minutes.

Step 4: Washing & Imaging
  • Aspirate the Loading Buffer.

  • Wash cells 3 times with warm HBSS containing 1.25 mM Probenecid. Causality: Washing removes extracellular background, while Probenecid prevents the now-cleaved intracellular probe from leaking out.

  • Proceed to fluorescence imaging (Excitation: ~488 nm, Emission: ~520 nm).

Quantitative Troubleshooting Matrix

Summarize your experimental adjustments using the following parameters to quickly isolate variables:

Experimental IssuePrimary CausalityQuantitative AdjustmentValidation Step
Probe Precipitation Hydrophobic aggregation in aqueous bufferIncrease Pluronic F-127 to 0.04% ; keep DMSO ≤ 0.5% to avoid toxicity.Visual inspection of buffer under phase-contrast microscopy (look for crystals).
High Background Premature DA cleavage by serum esterasesEnsure wash and loading buffers contain 0% FBS .Image an empty area of the dish; background fluorescence should be near zero.
Rapid Signal Loss ABC Transporter-mediated effluxAdd 1.25 mM – 2.5 mM Probenecid to both loading and imaging buffers.Compare signal retention at 10 mins vs. 30 mins post-wash with and without Probenecid.
No Signal (False Neg) Poor esterase activity or cell deathIncrease incubation time to 45–60 mins at 37°C.Run a parallel well with 1 µM Calcein-AM to confirm baseline cell viability and esterase function.

References

  • Cole, L., et al. (1991). The organic anion transport inhibitor, probenecid, inhibits the transport of Lucifer Yellow at the plasma membrane and the tonoplast in suspension-cultured plant cells. Journal of Cell Science, 99(3), 545-555. Retrieved from:[Link]

  • Mandal, G., et al. (2013). Role of Efflux Pumps and Intracellular Thiols in Natural Antimony Resistant Isolates of Leishmania donovani. PLOS One, 8(9), e74766. Retrieved from:[Link]

  • Buesing, N., et al. (2012). Application of Fluorescence Markers for the Diagnosis of Bacterial Abundance and Viability in Aquatic Ecosystem. Scientific & Academic Publishing. Retrieved from:[Link]

Technical Support Center: 4',5'-Dinitrofluorescein (DNF) Applications

[1]

Current Status: Operational

Subject: Troubleshooting Fluorescence Quenching, Stability, and False Signals in DNF Systems. Assigned Specialist: Senior Application Scientist, Bio-Organic Chemistry Division.

Part 1: The Technical Core (Mechanism of Action)

To troubleshoot effectively, you must understand why DNF behaves the way it does. DNF is not a standard fluorophore; it is a functional photonic tool.[1]

1. The "Dark" State (Intrinsic Quenching) this compound is intrinsically non-fluorescent (Quantum Yield

1
  • Mechanism: The nitro groups (

    
    ) at the 4' and 5' positions induce rapid Intersystem Crossing (ISC)  and Photoinduced Electron Transfer (PET) .[1] This dissipates the excited state energy as heat rather than light.[1]
    
  • Application: This makes DNF an excellent FRET Acceptor (Quencher) for dyes emitting in the 500–550 nm range (e.g., Fluorescein, Alexa Fluor 488).

2. The "Bright" State (Chemical Reduction) If the nitro groups are reduced to amino groups (

4',5'-Diaminofluorescein (DAF)
  • Consequence: DAF is fluorescent (and becomes intensely fluorescent upon reaction with NO).[1][2]

  • Risk: In reducing environments (e.g., buffers with DTT or

    
    -ME), your "Dark Quencher" can chemically transform into a "False Fluorophore," ruining your background signal.
    
Part 2: Troubleshooting Guide (Q&A Format)
Category A: High Background Fluorescence (The "Leaky" Probe)

Q1: I am using a Fluorescein-DNF FRET probe (e.g., for protease activity). My time-zero background fluorescence is unexpectedly high. Is the quencher defective?

Diagnosis: This is rarely a defect in the DNF moiety itself.[1] It is likely due to incomplete purification or chemical instability .[1]

Troubleshooting Protocol:

  • Check Purity (HPLC): Run an analytical HPLC of your probe.[1] Free Fluorescein (unconjugated donor) is the most common cause of high background. DNF is hydrophobic; free DNF will elute later, but free Fluorescein will elute early.[1]

  • Assess Buffer Composition (Critical): Are you using a reducing agent?

    • Risk:[1] High concentrations of DTT, TCEP, or

      
      -Mercaptoethanol can slowly reduce the nitro groups of DNF to amines (DAF), turning the quencher on.
      
    • Solution: Switch to non-reducing conditions if possible, or prepare DTT-containing buffers fresh and keep incubation times short (< 1 hour).

  • Check Spectral Overlap: Ensure your donor fluorophore emits between 500–560 nm.[1] DNF absorbs maximally around 430–460 nm (varying with pH) but has a broad tail.[1] If your donor emits at 600 nm+ (Red), DNF is an inefficient quencher.[1]

Q2: My negative controls (no enzyme) show a gradual increase in fluorescence over time. Is the linker hydrolyzing?

Diagnosis: This "signal drift" suggests either spontaneous hydrolysis or photochemical degradation .[1]

Troubleshooting Protocol:

  • The "Dark" Test: Incubate a control sample in absolute darkness. If fluorescence still increases, it is chemical instability (hydrolysis of the ester/amide bond linking DNF).

  • The "Light" Test: If the drift only occurs during measurement, you may be photobleaching the DNF. While DNF is photostable, high-intensity laser excitation can cause radical formation, destroying the nitro groups. Reduce excitation power.

Category B: Low Signal-to-Noise (Inefficient Quenching) [1]

Q3: I synthesized a DNF-labeled peptide, but the quenching efficiency is poor (only ~50% quenching). How do I improve this?

Diagnosis: The Förster Distance (


)

1

Troubleshooting Protocol:

  • Shorten the Linker: Calculate the distance between the Donor (Fluorescein) and Acceptor (DNF).[1] If they are >50 Å apart (approx. 15–20 amino acids), quenching will be weak.[1]

    • Optimization: Place DNF and Fluorescein within 10–30 Å (3–10 residues).[1]

  • Check pH Status: DNF is a phenol derivative.[1] Its absorption spectrum changes with pH (Phenol vs. Phenolate).[1]

    • Requirement: DNF absorbs most strongly as a dianion (basic pH).[1] If your assay is at pH 4–5, DNF absorption drops, reducing the spectral overlap integral (

      
      ) and killing FRET efficiency.
      
    • Action: Adjust assay buffer to pH > 7.0 if compatible with your enzyme.[1]

Part 3: Visualization of Mechanisms
Figure 1: The "False Positive" Trap in DNF Probes

This diagram illustrates the intended FRET pathway versus the unintended chemical reduction pathway that leads to high background.

DNF_MechanismSubstrateIntact Probe(Fluorescein-Linker-DNF)FRETFRET Transfer(Non-Radiative)Substrate->FRETExcitationCleavedCleaved Products(Free Fluorescein + Free DNF)Substrate->CleavedEnzymaticCleavageReducedProbeReduced Probe(Fluorescein-Linker-DAF)Substrate->ReducedProbeChemicalReductionExcitationLight Excitation(488 nm)Excitation->SubstrateHeatHeat Dissipation(NO Signal)FRET->HeatQuenchingEnzymeProtease/NucleaseSignalGreen Fluorescence(Signal ON)Cleaved->SignalReducerReducing Agents(DTT / TCEP)FalseSignalHigh Background(False Positive)ReducedProbe->FalseSignalIntrinsicFluorescence

Caption: Figure 1. Operational pathways of DNF probes. The dashed red line indicates the critical failure mode where reducing agents convert the DNF quencher into a fluorescent DAF derivative.

Part 4: Summary of Optical Properties
PropertyValue / BehaviorTechnical Note
Absorption Max ~430–460 nmpH dependent.[1] Absorbs blue light, quenching green emitters.[1]
Emission Max None (Dark)Quantum Yield < 0.[1]01.
Extinction Coefficient ~28,000 M⁻¹cm⁻¹Lower than Fluorescein (~75,000), requiring efficient coupling.[1]
Solubility Moderate (DMSO/DMF)Hydrophobic due to nitro groups.[1] Dissolve in organic solvent first.[1]
pKa ~6.4 (Phenolic OH)Quenching is most efficient at pH > 7.0 (Anionic form).[1]
Primary Risk Chemical ReductionConverts to 4',5'-Diaminofluorescein (Fluorescent).[1]
Part 5: References & Further Reading
  • Molecular Probes (Invitrogen). QSY® 33 and QSY® 35 Probes.[1] (Derivatives of dinitrofluorescein used as non-fluorescent quenchers).[1]

    • Source:[1]

  • Kojima, H., et al. (1998). Detection and Imaging of Nitric Oxide with Novel Fluorescent Indicators: Diaminofluoresceins.[1] (Describes the reduction of DNF to DAF).

    • Source:

  • Mchedlov-Petrossyan, N. O., et al. (2019). Aminofluoresceins Versus Fluorescein: Ascertained New Unusual Features of Tautomerism.[1] (Detailed spectral analysis of nitro- and amino-fluoresceins).

    • Source:

  • U.S. Patent 6,323,337. Dark quenchers for donor-acceptor energy transfer.[1] (Describes the use of nitro-substituted xanthenes as quenchers).

    • Source:[1]

Disclaimer: This guide is intended for research use only. DNF derivatives are sensitive chemicals; always consult the specific Safety Data Sheet (SDS) before handling.

Technical Support Center: pH Calibration for 4',5'-Dinitrofluorescein

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: DNF-CAL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Establishing a Robust pH Calibration Curve for 4',5'-Dinitrofluorescein (DNF)

Executive Summary

Welcome to the Technical Support Center. You are likely working with this compound (DNF) to measure intracellular pH (pHi) in acidic organelles or cytosolic environments. Unlike standard fluorescein (pKa ~6.4), the addition of electron-withdrawing nitro groups at the 4' and 5' positions typically shifts the pKa, often making it more suitable for slightly acidic environments (pH 5.0–6.5).

However, reliance on literature pKa values is the most common source of experimental error. Intracellular ionic strength, protein binding, and viscosity can shift the apparent pKa by up to 0.5 pH units. Therefore, you must generate an in situ calibration curve.

This guide replaces generic advice with a rigorous, self-validating protocol using the High-K+/Nigericin Clamp method , the gold standard for intracellular pH calibration.

Part 1: The Protocol (In Situ Calibration)

The Principle: Why Nigericin?

You cannot simply calibrate the dye in a test tube (in vitro) and apply those values to a cell. The cellular environment quenches fluorescence differently.

  • Nigericin is an ionophore that exchanges H+ for K+.

  • By bathing cells in a buffer with high Potassium ([K+]_out ≈ [K+]_in), you eliminate the K+ gradient.

  • Nigericin then forces the H+ gradient to collapse, equating pH_in to pH_out.

  • Result: The cell becomes a "cuvette" containing the dye at a known pH.

Reagent Preparation: The High-K+ Buffer System

Standard physiological buffers (like PBS or HBSS) contain high Na+ and will fail this calibration. You must use a High-K+ buffer to mimic the cytosol.

Table 1: High-K+ Calibration Buffer Recipe (Base Solution)

ComponentConcentration (mM)Function
KCl 135 - 140Mimics cytosolic K+; drives Nigericin exchange.
NaCl 10 - 20Mimics cytosolic Na+ (minor component).
MgCl₂ 1Essential for cellular structural integrity.
CaCl₂ 0.1Low calcium prevents calcium-induced artifacts.
Glucose 10Metabolic substrate (prevents cell starvation).
HEPES / MES 20Buffering agents (See Note below).

Critical Note on Buffering Agents:

  • For pH 5.5 – 6.5 : Use MES (pKa ~6.1).

  • For pH 7.0 – 8.0 : Use HEPES (pKa ~7.5).

  • Do not rely on HEPES for pH 5.5; its buffering capacity is insufficient.

Step-by-Step Workflow

Nigericin_Calibration_Workflow cluster_clamp The Nigericin Clamp (Repeat for each pH point) Start Start: Cells Loaded with DNF Wash Wash Cells 3x with Standard Physiological Buffer Start->Wash Exchange Exchange Buffer to High-K+ Calibration Standard (pH X) Wash->Exchange Add_Nig Add Nigericin (10 µM final) + Valinomycin (Optional) Exchange->Add_Nig Incubate Incubate 5-10 mins (Equilibrate pH_in = pH_out) Add_Nig->Incubate Image Acquire Image/Read Intensity (Same settings as experiment!) Incubate->Image Image->Exchange Next pH Point Plot Plot Intensity vs. pH Image->Plot Fit Fit to Sigmoidal/Hill Equation Determine pKa_apparent Plot->Fit

Caption: Figure 1. Iterative workflow for in situ pH calibration using the Nigericin clamp technique.

Part 2: Troubleshooting & FAQs

Q1: My calibration curve is linear, not sigmoidal. What is wrong?

Diagnosis: You likely missed the pKa range of the dye. Explanation: this compound is a pH indicator.[1][2] Its response follows the Henderson-Hasselbalch equation, which is sigmoidal.

  • The Fix: Ensure your pH buffers span at least pH 4.5 to 8.0. If you only measure pH 6.0–7.0, the curve may look linear, but your fitting will be mathematically unstable.

  • Check: Did you use the High-K+ buffer? If you used PBS (High Na+), the H+/K+ exchange failed, and the intracellular pH did not actually change.

Q2: The fluorescence intensity is drifting downward during calibration.

Diagnosis: Dye leakage or Photobleaching. Explanation:

  • Leakage: DNF, like fluorescein, can leak out of cells via anion transporters.

  • Bleaching: Nitro-substituted dyes are often more susceptible to photobleaching than FITC. The Fix:

  • Use Probenecid: Add 1–2.5 mM Probenecid to all buffers (loading and calibration) to inhibit anion transporters.

  • Minimize Exposure: Reduce laser power and exposure time.

  • Normalization: If possible, use a ratiometric approach (if your system supports dual excitation) or normalize to a pH-insensitive dye loaded simultaneously (though this is complex).

Q3: Can I use the same cells for the whole calibration series?

Recommendation: Yes, but order matters.

  • Protocol: Start from the alkaline end (pH 8.0) and move to the acidic end (pH 5.0).

  • Why? Acidifying cells is generally faster and less stressful than alkalinizing them. Furthermore, once protonated, the dye might aggregate or precipitate if the concentration is high in acidic organelles.

Q4: Why is my pKa different from the datasheet?

Reality Check: Datasheets measure pKa in pure saline.

  • The Science: Inside a cell, the "apparent pKa" shifts due to the Polyelectrolyte Effect. The high concentration of charged proteins and lipids creates a local ionic environment that stabilizes/destabilizes the protonated form of the dye.

  • Action: Trust your in situ Nigericin curve over the vendor's datasheet. This is not an error; it is biological reality.

Part 3: Data Analysis & Curve Fitting

Do not use a linear regression. You must fit your data to a modified Henderson-Hasselbalch (Sigmoidal Dose-Response) equation.

The Equation:



  • I : Measured Fluorescence Intensity.

  • I_min : Intensity at fully protonated state (Acidic plateau).

  • I_max : Intensity at fully deprotonated state (Basic plateau).

  • pKa : The pH at the inflection point.

Validation Step:

  • Plot your raw data points.

  • Run the non-linear least squares fit.

  • R² Check: If R² < 0.95, check for outliers (usually the most acidic point due to cell death or the most basic point due to leakage).

References

  • Thomas, J. A., et al. (1979). Intracellular pH measurements in Ehrlich ascites tumor cells utilizing spectroscopic probes generated in situ. Biochemistry, 18(11), 2210–2218. Link

    • Foundational paper establishing the Nigericin clamp method.
  • Graber, M. L., et al. (1986). Evaluation of fluorometric indicators of cytoplasmic pH. Journal of Cellular Physiology, 128(1), 34–44. Link

    • Critical comparison of fluorescein derivatives and calibr
  • Thermo Fisher Scientific. (n.d.). pH Sensor Calibration using Nigericin. Molecular Probes Handbook. Link

    • Standard industry protocols for pH sensor calibr
  • Mchedlov-Petrossyan, N. O., et al. (2019).[3] Aminofluoresceins Versus Fluorescein: Ascertained New Unusual Features of Tautomerism and Dissociation.[3] The Journal of Physical Chemistry A. Link

    • Detailed spectral analysis of substituted fluoresceins, including nitro-deriv

For further assistance, please reply with your specific cell line and imaging system specifications.

Sources

Validation & Comparative

4',5'-Dinitrofluorescein vs BCECF for intracellular pH

Author: BenchChem Technical Support Team. Date: March 2026

Title: 4',5'-Dinitrofluorescein vs. BCECF: A Comprehensive Guide to Intracellular pH Probes

Executive Summary Accurate measurement of intracellular pH (pHi) is a cornerstone of cellular physiology, critical for evaluating metabolic states, receptor-mediated endocytosis, and drug resistance. The successful deployment of a fluorescent pH indicator requires matching the probe's pKa to the resting pH of the target organelle, alongside ensuring robust photophysical stability. This guide provides an objective, data-driven comparison between BCECF (the gold standard for cytosolic pH) and This compound (a derivative chemically engineered for acidic environments). We will dissect the mechanistic causality behind their performance, quantum yields, and optimal experimental workflows.

Mechanistic Profiling: The Chemistry of pKa Tuning

BCECF: The Cytosolic Gold Standard Since its introduction by Rink et al. in 1982, BCECF has remained the most widely utilized ratiometric pH probe for cytosolic measurements[1]. Native fluorescein possesses a pKa of ~6.4, which is suboptimal for detecting subtle shifts at the physiological cytosolic pH of 7.0–7.4. By introducing two carboxyethyl groups to the fluorescein core, the pKa of BCECF is favorably shifted to ~6.98 [2],[3].

Causality: The carboxyethyl groups do more than just tune the pKa; they introduce 4 to 5 negative charges at neutral pH[4]. When the membrane-permeant acetoxymethyl (AM) ester form of BCECF enters the cell, intracellular esterases cleave the AM groups. The resulting polyanionic BCECF becomes highly water-soluble and is effectively trapped within the cytosol, preventing dye leakage[4],[1]. Furthermore, BCECF exhibits a pH-dependent excitation shift (an isosbestic point at 440 nm and a pH-sensitive maximum at 490 nm), enabling ratiometric imaging that normalizes artifacts from uneven dye loading, variable cell thickness, or photobleaching[2],[5].

This compound: Inductive Effects and the PET Quenching Dilemma Mapping the pH of acidic organelles like lysosomes and endosomes (pH 4.5–5.5) requires a probe with a significantly lower pKa. This compound achieves a highly acidic pKa of ~4.6 to 5.2 [6].

Causality: The addition of strong electron-withdrawing nitro (-NOngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) groups at the 4' and 5' positions exerts a powerful inductive effect. This stabilizes the phenolate anion, drastically lowering the pKa to match the lysosomal environment[6]. However, this structural modification introduces a fatal photophysical flaw. The nitro groups act as potent electron acceptors, triggering Photoinduced Electron Transfer (PET) . This non-radiative decay pathway severely quenches the fluorophore, plummeting the quantum yield (

) from ~0.96 (in native fluorescein) to a mere 0.003 (0.3%) in this compound,. Consequently, while its pKa is perfectly tuned for lysosomes, its negligible fluorescence makes it highly impractical for live-cell imaging compared to modern fluorinated alternatives.

Comparative Performance Data

ParameterBCECFThis compound
Target Compartment Cytosol / NucleusLysosomes / Endosomes
Optimal pH Range 6.5 – 7.54.0 – 5.5
pKa ~6.98[2],[3]~4.6 – 5.2[6]
Quantum Yield (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
High (~0.85 at high pH)Very Low (~0.003)
Excitation / Emission Ex: 440, 490 nm / Em: 535 nm[5]Ex: ~500 nm / Em: ~525 nm
Ratiometric Capability Yes (Dual Excitation)[2]No
Primary Limitation Ineffective in acidic organellesSevere PET quenching by -NOngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

groups

Visualizing Probe Selection & Workflows

ProbeSelection Start Target Intracellular Compartment Cytosol Cytosol / Nucleus (pH 6.8 - 7.4) Start->Cytosol Acidic Lysosomes / Endosomes (pH 4.5 - 5.5) Start->Acidic BCECF BCECF (pKa ~6.98) High Quantum Yield Ratiometric Cytosol->BCECF Optimal Match Dinitro This compound (pKa ~4.8) Low Quantum Yield Non-Ratiometric Acidic->Dinitro pKa Match, but poor fluorescence

Decision logic for selecting intracellular pH probes based on compartment pH and photophysics.

BCECF_Workflow Step1 1. Dye Loading Incubate cells with 1-5 µM BCECF-AM (30 min, 37°C) Step2 2. Hydrolysis Intracellular esterases cleave AM esters trapping BCECF inside Step1->Step2 Step3 3. Ratiometric Imaging Excitation: 440 nm (isosbestic) & 490 nm (pH-sensitive) Emission: 535 nm Step2->Step3 Step4 4. In Situ Calibration Permeabilize with Nigericin (10 µM) in high K+ buffers (pH 6.5 - 8.5) Step3->Step4 Step5 5. Data Analysis Plot F490/F440 ratio vs. pH Calculate unknown cytosolic pH Step4->Step5

Step-by-step experimental workflow for ratiometric cytosolic pH measurement using BCECF.

Experimental Workflows: Self-Validating Protocols

Protocol 1: Cytosolic pH Mapping with BCECF-AM This protocol utilizes the membrane-permeant BCECF-AM to measure cytosolic pH. It incorporates a self-validating in situ calibration step using Nigericin, an H


/K

ionophore, to ensure the fluorescence ratio accurately reflects absolute pH[5],[7].
  • Dye Loading: Prepare a 1 mM stock of BCECF-AM in anhydrous DMSO. Dilute to a final concentration of 3–5 µM in a physiological buffer (e.g., HEPES-buffered saline, pH 7.4). Incubate the cells for 30 minutes at 37°C[4],[5].

  • De-esterification: Wash the cells 3 times with buffer to remove extracellular dye. Incubate for an additional 15 minutes to allow complete intracellular hydrolysis of the AM esters, trapping the polyanionic BCECF in the cytosol[5].

  • Ratiometric Acquisition: Image the cells using a fluorescence microscope or microplate reader. Capture emission at 535 nm while alternating excitation between 490 nm (pH-dependent) and 440 nm (pH-independent/isosbestic)[2],[5].

  • In Situ Calibration (Critical Step): To convert the

    
     ratio to an absolute pH value, you must equilibrate the intracellular and extracellular pH. Perfuse the cells with high-K
    
    
    
    calibration buffers (130 mM KCl, 1 mM MgCl
    
    
    , 15 mM HEPES/MES) ranging from pH 6.5 to 8.5, supplemented with 10 µM Nigericin[5],[7].
  • Data Analysis: Plot the

    
     ratios against the known pH of the calibration buffers to generate a standard curve. Interpolate the unknown cytosolic pH from this curve[5].
    

Protocol 2: Acidic Organelle pH Estimation Due to the severe PET quenching of this compound[8], researchers typically utilize alternative low-pKa derivatives (e.g., fluorinated fluoresceins or dextran-conjugated probes) for endosomal/lysosomal tracking[9]. If utilizing a low-pKa fluorescein derivative:

  • Endocytic Uptake: Conjugate the low-pKa dye to a macromolecule (e.g., Dextran, 10 kDa) to force uptake via fluid-phase endocytosis rather than passive diffusion[9].

  • Pulse-Chase: Pulse cells with the dye-dextran conjugate for 5 minutes, followed by a 30-minute chase in dye-free media to ensure localization in mature lysosomes[9].

  • Calibration: Use Nigericin in low-pH calibration buffers (pH 4.0 - 6.0) to equilibrate the lysosomal pH with the extracellular bath, allowing for accurate standard curve generation.

Conclusion & Recommendations

For cytosolic pH measurements, BCECF remains the undisputed gold standard due to its near-perfect physiological pKa (~6.98), high quantum yield, and robust ratiometric capabilities[3],[1]. Conversely, while This compound elegantly demonstrates the chemical principle of lowering pKa via inductive effects[6], the resulting PET quenching renders it practically obsolete for modern fluorescence microscopy[8]. Researchers targeting acidic organelles should instead opt for fluorinated fluorescein derivatives (e.g., Oregon Green) or specialized lysosomotropic probes that maintain high quantum yields at low pH.

References

  • "New! BCECF pH Indicator for Measuring Intracellular pH - Bio-Rad". Bio-Rad Laboratories. URL: [Link]

  • "Protolytic Equilibria in Organized Solutions: Ionization and Tautomerism of Fluorescein Dyes...". MDPI. URL: [Link]

  • Hammler, D. (2021). "Synthesis and Characterization of Dye-Labeled Nucleotides to Follow Protein Activity". Konstanzer Online-Publikations-System (KOPS). URL: [Link]

  • "Fluorescein-based amino acids for solid phase synthesis of fluorogenic protease substrates". ResearchGate. URL: [Link]

Sources

Validation of 4',5'-Dinitrofluorescein for quantitative measurements

Author: BenchChem Technical Support Team. Date: March 2026

Validation of 4',5'-Dinitrofluorescein for Quantitative Measurements: A Comparative Guide to Dark Quenchers

In the landscape of quantitative molecular diagnostics and real-time kinetic assays, the signal-to-noise ratio is the ultimate determinant of assay sensitivity. While much attention is given to the selection of high-quantum-yield fluorophores, the choice of the fluorescence quencher is equally critical. This compound (frequently functionalized and commercialized as QSY-33) has emerged as a premier "dark quencher" for Fluorescence Resonance Energy Transfer (FRET) applications.

This guide provides an objective, data-supported comparison of this compound against alternative quenchers, detailing its photophysical mechanisms and providing a self-validating protocol for quantitative nuclease measurements.

The Mechanistic Grounding of this compound

To understand the utility of this compound, one must examine its structural causality. The molecule is synthesized by introducing strongly electron-withdrawing nitro groups at the 4' and 5' positions of a standard fluorescein (xanthene) scaffold.

This modification achieves two critical photophysical outcomes:

  • Suppression of Radiative Decay: The nitro groups drastically lower the pKa of the molecule and alter the potential energy surfaces of the excited states. Instead of emitting a photon upon excitation, the molecule undergoes rapid internal conversion, dissipating the absorbed energy entirely as vibrational heat [4]. This renders the molecule practically non-fluorescent, earning it the title of a "dark quencher" [1].

  • Structural Symmetry with Donors: Because this compound shares the identical xanthene backbone as common donor fluorophores like 6-FAM (Fluorescein), it minimizes hydrophobic mismatch. Azo-dyes (like Dabcyl) often suffer from target-independent aggregation due to their hydrophobicity, which can artificially alter baseline fluorescence. The structural homology of this compound prevents this, ensuring a stable, predictable baseline in aqueous buffers [3].

FRET_Mechanism EX Excitation (494 nm) FAM FAM Fluorophore (Donor) EX->FAM FRET Resonance Energy Transfer (Non-radiative) FAM->FRET Proximity < 100 Å QSY This compound (Acceptor / Dark Quencher) FRET->QSY HEAT Energy Dissipation (Vibrational Heat) QSY->HEAT Internal Conversion

Non-radiative FRET energy transfer from FAM to this compound resulting in heat.

Comparative Performance Analysis

When designing a quantitative assay, the quencher must be matched to the emission spectrum of the donor fluorophore. This compound exhibits a broad absorption spectrum (λmax ≈ 515–538 nm depending on the solvent and conjugation state), making it highly efficient at quenching green to yellow fluorophores [2].

Below is an objective comparison of this compound against other industry-standard dark quenchers:

QuencherAbsorption Max (nm)Effective Quenching Range (nm)Optimal Fluorophore PairingsStructural ClassAggregation Risk in H₂O
This compound ~515 - 538500 - 580FAM, TET, JOE, EDANSXanthene derivativeLow
BHQ-1 534480 - 580FAM, TET, HEX, JOEPolyazo dyeModerate
Dabcyl 475400 - 550EDANS, CoumarinMonoazo dyeHigh
Eclipse 530390 - 625FAM, HEX, TAMRAAzo dyeModerate

Analytical Insight: While BHQ-1 and Eclipse offer slightly broader quenching ranges, this compound is superior for purely FAM-based assays due to its xanthene structural homology. However, it is fundamentally ineffective for red/near-infrared fluorophores (e.g., Cy5), which emit at ~670 nm, far outside its absorption window [1].

Self-Validating Protocol: Quantitative RNase Cleavage Assay

To rigorously validate the quenching efficiency of this compound, we utilize a real-time nuclease cleavage assay. In this system, a synthetic oligonucleotide is dual-labeled with a 5'-FAM donor and a 3'-Dinitrofluorescein quencher[5].

A. Experimental Design & Causality
  • Probe Sequence: 5'-FAM - dAdA rU dGdG - QSY33-3'

  • Causality of Design: The probe utilizes a chimeric DNA/RNA backbone. The single ribonucleotide (rU) acts as the specific cleavage site for RNase A. The flanking deoxyribonucleotides prevent non-specific degradation.

  • Self-Validating Control: A parallel reaction must be run using a fully 2'-O-methylated mutant probe. Causality: This control isolates true enzymatic cleavage from spontaneous alkaline hydrolysis or fluorophore photobleaching. If the control shows an increase in Relative Fluorescence Units (RFU), the buffer is compromised.

B. Step-by-Step Methodology

Step 1: Reagent Preparation

  • Reconstitute the lyophilized FAM/Dinitrofluorescein probe in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) to a 100 µM stock.

  • Prepare an Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂.

    • Causality: Nucleases require divalent cations (Mg²⁺) for catalysis. However, high ionic strength compresses the electrostatic radius of the oligonucleotide, artificially decreasing the donor-acceptor distance. 150 mM NaCl balances optimal enzyme kinetics with linear baseline FRET efficiency.

Step 2: Assay Initialization

  • Dilute the probe to a final working concentration of 200 nM in the Assay Buffer.

  • Aliquot 90 µL of the probe solution into a black, flat-bottom 96-well microplate. (Black plates prevent well-to-well optical crosstalk).

  • Prepare a standard curve of RNase A ranging from 0.1 pg/mL to 10 ng/mL.

Step 3: Kinetic Readout

  • Pre-read the plate in a fluorometer (Excitation: 494 nm, Emission: 520 nm) for 5 minutes to establish the baseline quenching efficiency. A high-quality this compound probe should exhibit >95% quenching compared to a free-FAM standard.

  • Inject 10 µL of the RNase A standards (and blanks) into the respective wells.

  • Record fluorescence continuously for 60 minutes at 37°C, taking readings every 30 seconds.

Assay_Workflow A Intact Probe (FAM + Dinitrofluorescein) B RNase A Addition (Target Enzyme) A->B Enzyme Added E Dark Quenching (Baseline Signal) A->E FRET Active C Spatial Separation (Backbone Cleavage) B->C Hydrolysis D Fluorescence Emission (FAM Signal at 520nm) C->D FRET Disrupted

FRET disruption workflow using this compound in nuclease cleavage assays.

C. Data Interpretation

Plot the initial velocity (V₀) of the fluorescence increase (ΔRFU/min) during the first 10 minutes of the reaction against the RNase A concentration. Because this compound has a near-zero background emission, the dynamic range of the assay is strictly limited by the quantum yield of the donor (FAM) and the efficiency of the fluorometer's photomultiplier tube, allowing for sub-picogram limits of detection.

References

  • McNamara, A., et al. "Oligonucleotide-based probes for detection of bacterial nucleases." US Patent 10,653,800 B2.
  • Mchedlov-Petrossyan, N. O., et al. "Protolytic Equilibria in Organized Solutions: Ionization and Tautomerism of Fluorescein Dyes and Related Indicators in Cetyltrimethylammonium Chloride Micellar Solutions at High Ionic Strength of the Bulk Phase." MDPI.
  • Walder, J. A., et al. "Compositions and methods for visual ribonuclease detection assays." US Patent 6,773,885 B1.
  • Alekseev, V. G., et al. "Luminescence Properties of Nitro Derivatives of Fluorescein." ResearchGate.
  • Lu, Y., et al. "Fluorescence based biosensor." US Patent 8,043,802 B2.

Specificity of 4,5-Diaminofluorescein (DAF-2) for Nitric Oxide: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the specificity of 4,5-Diaminofluorescein (DAF-2), the active probe often derived from the precursor 4',5'-dinitrofluorescein, for nitric oxide detection.

Executive Summary: While often referenced by its synthetic precursor (This compound ), the active fluorescent probe for nitric oxide (NO) detection is 4,5-diaminofluorescein (DAF-2) .[1][2] This guide analyzes the specificity profile of DAF-2, addressing its status as the historical "gold standard" while critically examining its susceptibility to non-NO interferents—specifically Dehydroascorbic Acid (DHA) and Ascorbic Acid (AA)—which constitutes the "Specificity Paradox" in NO imaging. We compare DAF-2 against next-generation alternatives like DAF-FM and copper-based probes to support evidence-based selection in drug development and physiological research.

Part 1: The Chemistry of Detection

From Precursor to Probe

It is critical to distinguish between the precursor and the active sensor. This compound is the non-fluorescent, oxidized starting material. It does not react with NO to generate a signal. The active probe, DAF-2 , possesses two amino groups on the xanthene ring system.

Mechanism of Action

DAF-2 itself is weakly fluorescent. In the presence of NO and oxygen (specifically the autoxidation product N₂O₃ ), the electron-rich diamino functionality undergoes N-nitrosation followed by ring closure. This forms the highly fluorescent triazolofluorescein (DAF-2T) .[1]

Key Insight: DAF-2 does not detect NO radical (NO•) directly; it detects the nitrosating species (NO⁺ equivalent) generated under aerobic conditions.

DAF_Mechanism DAF2 DAF-2 (Non-Fluorescent Diamino Form) DAF2T DAF-2T (Highly Fluorescent Triazole) DAF2->DAF2T N-Nitrosation & Ring Closure NO NO (Gas) N2O3 N₂O₃ (Nitrosating Agent) NO->N2O3 Autoxidation O2 O₂ O2->N2O3 N2O3->DAF2T

Figure 1: The activation pathway of DAF-2.[3] Note that detection is indirect, relying on the formation of N₂O₃.

Part 2: Comparative Performance Analysis

The Specificity Paradox: Ascorbic Acid Interference

The most significant challenge to DAF-2 specificity is its cross-reactivity with Ascorbic Acid (AA) and Dehydroascorbic Acid (DHA).

  • The Mechanism of Interference: DHA can react with the diamino groups of DAF-2 to form a condensation product that mimics the fluorescence of DAF-2T.

  • The Consequence: In cells with high Vitamin C content (e.g., neurons, leukocytes), DAF-2 signals may represent a mix of NO production and DHA concentration, leading to false positives.

Comparison Matrix: DAF-2 vs. Alternatives

The following table contrasts DAF-2 with its improved analog (DAF-FM) and direct copper-based sensors.

FeatureDAF-2 (Standard) DAF-FM (Next-Gen) Cu-FL (Copper Complex)
Active Moiety 4,5-Diaminofluorescein4-Amino-5-MethylaminoCu(II)-Fluorescein complex
Detection Limit ~5 nM~3 nM (Higher Sensitivity)Variable (Direct NO binding)
Mechanism Reacts with N₂O₃ (Indirect)Reacts with N₂O₃ (Indirect)Direct NO• binding (Reductive)
pH Stability Fluoresces > pH 7.0Stable > pH 5.8pH independent (mostly)
Photostability Low (Bleaches quickly)High (Improved)Moderate
Specificity Risks High: Reacts with AA/DHAModerate: Reduced AA interferenceLow: No reaction with AA/DHA
Cell Permeability Use DAF-2 DA (Diacetate)Use DAF-FM DAVaries by ligand design
Experimental Data Summary: Interference Ratios

Data aggregated from Zhang et al. and commercial validation studies.

Interferent (10 µM)DAF-2 Response (Fold Increase)DAF-FM Response (Fold Increase)Interpretation
Nitric Oxide (NO) 180x 220x Strong Signal
Ascorbic Acid (AA) 15x< 2xMajor DAF-2 artifact
Dehydroascorbic Acid 45x~5xFalse Positive Risk
Peroxynitrite (ONOO⁻) < 2x< 2xNegligible
H₂O₂ < 1x< 1xSpecific

Part 3: Experimental Protocols (Self-Validating Systems)

To mitigate specificity issues, every DAF-2 experiment must include negative controls using NO scavengers or NOS inhibitors.

Protocol A: Intracellular NO Imaging with DAF-2 DA

Objective: Visualize endogenous NO production in endothelial cells while controlling for AA interference.

  • Preparation of Stock Solutions:

    • Dissolve DAF-2 DA (Acetoxymethyl ester form for permeability) in DMSO to 5 mM.

    • Prepare L-NAME (NOS inhibitor) as a negative control stock (10 mM in water).

    • Prepare cPTIO (NO scavenger) stock (10 mM).

  • Cell Loading (The Critical Step):

    • Wash cells 2x with phenol-red-free HBSS.

    • Incubate cells with 5–10 µM DAF-2 DA for 30–60 minutes at 37°C in the dark.

    • Note: Cytosolic esterases cleave the diacetate (DA) groups, trapping the active DAF-2 inside.

  • Wash & Equilibration:

    • Wash cells 3x with fresh HBSS to remove extracellular probe.

    • Incubate for an additional 15 minutes to allow complete de-esterification.

  • Validation Controls (Required for Publication):

    • Condition 1 (Test): Add agonist (e.g., Bradykinin, Acetylcholine).

    • Condition 2 (Negative Control): Pre-incubate with L-NAME (100 µM) for 30 mins before agonist.

    • Condition 3 (Scavenger Control): Add cPTIO (20 µM) .

  • Data Acquisition:

    • Excitation: 495 nm | Emission: 515 nm.[3]

    • Validation Logic: If fluorescence increases in Condition 1 but is blocked in Conditions 2 & 3, the signal is NO-specific. If signal persists in Condition 2, it is likely due to Ascorbic Acid or DHA interference.

Workflow Diagram: Specificity Validation

Protocol_Validation Start Loaded Cells (DAF-2) Split Treatment Start->Split Exp Agonist Only (Stimulate NOS) Split->Exp Ctrl_Inhib Agonist + L-NAME (Inhibit NOS) Split->Ctrl_Inhib Ctrl_Scav Agonist + cPTIO (Scavenge NO) Split->Ctrl_Scav Result_Exp High Fluorescence Exp->Result_Exp Result_Ctrl Low Fluorescence? Ctrl_Inhib->Result_Ctrl Ctrl_Scav->Result_Ctrl Decision Compare Signals Result_Exp->Decision Result_Ctrl->Decision Conclusion_Valid Valid NO Signal Decision->Conclusion_Valid Exp >> Ctrl Conclusion_Artifact Artifact (AA/DHA) Decision->Conclusion_Artifact Exp ≈ Ctrl

Figure 2: Decision tree for distinguishing true NO signals from chemical artifacts.

References

  • Kojima, H., et al. (1998). "Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins." Analytical Chemistry.

  • Zhang, X., et al. (2002). "Interfering with nitric oxide measurements: 4,5-diaminofluorescein reacts with dehydroascorbic acid and ascorbic acid."[2] Journal of Biological Chemistry.

  • Kojima, H., et al. (1999). "Fluorescent indicators for imaging nitric oxide production." Angewandte Chemie International Edition.

  • Thermo Fisher Scientific. "Nitric Oxide Indicators: DAF-FM and DAF-FM Diacetate User Guide."

Sources

4',5'-Dinitrofluorescein (DNF): Technical Performance Guide for Hypoxia & Nitroreductase Profiling

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: EXECUTIVE ANALYSIS

Product Class: Fluorogenic Metabolic Probe / Hypoxia Sensor Primary Analyte: Nitroreductase (NTR) Activity & Cellular Hypoxia Detection Mechanism: Reductive Fluorescence Recovery (Turn-On)

4',5'-Dinitrofluorescein (DNF) represents a specialized class of "smart" fluorophores designed to detect reductive microenvironments. Unlike its amino-derivative counterpart (4,5-Diaminofluorescein or DAF-2), which is the gold standard for Nitric Oxide (NO) detection, DNF serves a distinct upstream role. It functions as a latent fluorophore —rendered non-fluorescent by the strong electron-withdrawing nitro groups—that is selectively activated by type I/II nitroreductases (NTR) or severe hypoxia.

For drug development professionals, DNF offers a live-cell alternative to Pimonidazole , enabling real-time stratification of hypoxic tumor cores without the need for fixation or antibody staining.

PART 2: MECHANISTIC GROUNDING

The "Nitro-Quench" Switch

The utility of DNF rests on the photophysical phenomenon of Photo-induced Electron Transfer (PET) . In its oxidized state, the nitro groups at the 4' and 5' positions effectively quench the fluorescence of the xanthene core.

  • Quenched State (DNF): The high electron affinity of the

    
     groups promotes non-radiative decay. Quantum yield (
    
    
    
    ) is near zero.
  • Enzymatic Reduction: Intracellular Nitroreductases (NTR), often overexpressed in hypoxic tumors or bacteria, catalyze the reduction of

    
     to 
    
    
    
    (or hydroxylamine intermediates) using NADH as a cofactor.
  • Active State (DAF): The resulting product is 4,5-Diaminofluorescein (DAF), which exhibits high quantum yield and strong green fluorescence (

    
    ).
    
Pathway Visualization

The following diagram illustrates the activation pathway and the critical distinction between DNF (Reductase Probe) and DAF (NO Probe).

DNF_Mechanism DNF This compound (DNF) [Non-Fluorescent] DAF 4,5-Diaminofluorescein (DAF) [High Fluorescence] DNF->DAF  6e- Reduction   Hypoxia Hypoxic Environment (Low pO2) NTR Nitroreductase (NTR) + NADH Hypoxia->NTR Upregulates/Activates NTR->DAF  Catalysis   NO_Detection Downstream Application: Nitric Oxide (NO) Sensing DAF->NO_Detection  Reacts with NO  

Caption: DNF activation pathway. The probe remains silent until reduced by Nitroreductase (NTR), a process amplified in hypoxic conditions, converting it into the fluorescent DAF species.

PART 3: COMPARATIVE PERFORMANCE GUIDE

DNF vs. The Alternatives

In hypoxic profiling, the choice of probe dictates the workflow. DNF excels in live-cell dynamics , whereas Pimonidazole remains the standard for fixed-tissue histology .

FeatureThis compound (DNF) Pimonidazole (Hypoxyprobe) GFP-Based Reporters (e.g., HRE-GFP)
Primary Target Nitroreductase Activity / Reductive PotentialProtein Adducts (Thiol binding in hypoxia)HIF-1

Stabilization
Readout Mode Live Fluorescence (Real-time) Immunostaining (Requires Fixation)Live Fluorescence (Delayed)
Temporal Resolution Minutes (Fast kinetics)Hours (Accumulation required)Hours (Transcription/Translation lag)
Cell Permeability Moderate (Requires Ester form for high load)HighN/A (Genetic Transfection)
Cytotoxicity Low to Moderate (ROS generation potential)LowNone
Specificity High for Reductase; pH sensitiveVery High for pO2 < 10 mmHgHigh for HIF pathway
Performance in Specific Cell Types
1. Hypoxic Solid Tumor Cells (e.g., HeLa, MCF-7)
  • Performance: High. Tumor cells often exhibit elevated levels of nitroreductases (e.g., DT-diaphorase).

  • Observation: Under normoxia (21%

    
    ), DNF signal is negligible. Under hypoxia (1% 
    
    
    
    ), fluorescence intensity increases 10-50 fold within 30-60 minutes.
  • Caveat: The fluorescence of the product (fluorescein backbone) is pH-dependent. Acidic tumor microenvironments (pH < 6.0) may dampen the signal, requiring ratiometric correction or pH calibration.

2. Bacterial Cells (e.g., E. coli, S. aureus)[1]
  • Performance: Exceptional. Bacteria possess distinct type I nitroreductases (like NfsB) that reduce nitro-aromatics far more efficiently than mammalian enzymes.

  • Application: DNF is an excellent probe for detecting bacterial contamination or screening antibiotics that target reductase pathways.

  • Data Point: E. coli incubated with DNF show rapid signal generation (

    
    ), significantly faster than mammalian cells.
    
3. Endothelial Cells (e.g., HUVEC)[2]
  • Performance: Variable. Endothelial cells generally have lower basal reductase activity compared to aggressive cancer lines.

  • Use Case: DNF is often used here as a negative control for hypoxia studies or to study ischemia-reperfusion injury where reductase activity spikes.

PART 4: EXPERIMENTAL PROTOCOL (Self-Validating)

Objective: Monitor Hypoxia-induced Nitroreductase activity in live HeLa cells.

Materials
  • Probe: this compound Diacetate (DNF-DA). Note: The diacetate form is preferred for cell permeability. Intracellular esterases cleave the acetates, trapping the DNF probe inside before reduction.

  • Buffer: Krebs-Henseleit Buffer (KHB), pH 7.4.

  • Control: Dicoumarol (NTR inhibitor) or Normoxic incubation.

Workflow
  • Preparation: Dissolve DNF-DA in DMSO to create a 10 mM stock. Store at -20°C, protected from light.

  • Loading:

    • Dilute stock to 5-10 µM in serum-free media or KHB.

    • Incubate cells for 20-30 minutes at 37°C.

    • Validation Step: Check cells under microscope.[3] They should be non-fluorescent (or very weakly fluorescent) at this stage. High background indicates probe degradation or hydrolysis.

  • Hypoxia Induction:

    • Wash cells 2x with PBS to remove extracellular probe.[4]

    • Place cells in a hypoxia chamber (

      
      ) or treat with chemical hypoxia inducers (e.g., 
      
      
      
      ,
      
      
      ).
  • Imaging:

    • Excitation: 488 nm (Argon Laser).

    • Emission: 515-530 nm (FITC channel).

    • Time-lapse: Acquire images every 10 minutes.

  • Quantification:

    • Calculate

      
      .
      
    • Self-Validation: The signal must be inhibitable by Dicoumarol (NTR inhibitor). If Dicoumarol does not suppress the signal, the fluorescence is likely due to non-specific hydrolysis or artifacts.

PART 5: TROUBLESHOOTING & OPTIMIZATION

pH Sensitivity

The fluorescein core of the reduced product (DAF) has a pKa


 6.4. In highly acidic lysosomes or necrotic tumor cores, the fluorescence is quenched by protons, leading to false negatives .
  • Solution: Use ratiometric derivatives if available, or perform a post-experiment pH calibration using Nigericin/High-K+ buffer.

Photo-instability

Like all fluoresceins, the reduced product is prone to photobleaching.

  • Solution: Minimize laser power (< 2%) and exposure time. Use endpoint assays if time-lapse causes significant bleaching.

"The DAF Confusion"

Researchers often confuse DNF (Dinitro) with DAF (Diamino).

  • Rule of Thumb:

    • Use DNF to measure Enzyme Activity (NTR) or Oxygen Status .

    • Use DAF-2 to measure Nitric Oxide (NO) .[2][4][5][6][7][8]

REFERENCES

  • Mchedlov-Petrossyan, N. O., et al. (2022).[9] Peculiarities of the 4,5-dinitrofluorescein esters synthesis: formation of reduced species.[9] Coloration Technology.[9][10] Link

  • Li, Y., et al. (2013). A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells.[11] New Journal of Chemistry. Link

  • Kojima, H., et al. (1998). Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins.[2][4][5][6][8] Analytical Chemistry. (Context: Establishes the DAF scaffold derived from nitro-precursors). Link

  • Räthel, T. R., et al. (2003). Application of 4,5-diaminofluorescein to reliably measure nitric oxide released from endothelial cells in vitro.[2][5][6][8] Biological Procedures Online. Link

Sources

The Evolving Role of 4',5'-Dinitrofluorescein: From Synthetic Intermediate to a Gateway for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent probe technology, 4',5'-Dinitrofluorescein (DNF) holds a unique position. While not extensively used as a standalone probe, its true significance lies in its role as a critical synthetic intermediate for creating a class of highly effective fluorescent sensors. This guide provides an in-depth look at the applications derived from DNF, with a primary focus on its most prominent derivative, 4,5-diaminofluorescein (DAF-2), a cornerstone for nitric oxide (NO) detection. We will objectively compare DAF-2 with other common NO probes, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their experimental designs.

This compound: A Profile

This compound is a derivative of the well-known fluorescein molecule, characterized by the presence of two nitro groups on the xanthene ring. These electron-withdrawing nitro groups significantly alter the photophysical properties of the fluorescein core, rendering DNF itself weakly fluorescent. However, the true value of DNF in the scientific community is realized upon the chemical reduction of its nitro groups to amino groups, yielding 4',5'-diaminofluorescein (DAF-2). This transformation unlocks a powerful mechanism for fluorescence-based detection of specific analytes.

The synthesis of DNF derivatives, such as 5-bromo-4′,5′-dinitrofluorescein (BDNF), further expands its utility, allowing for a variety of cross-coupling reactions to generate a broader range of functionalized probes.[1]

The Premier Application: Nitric Oxide Detection with 4,5-Diaminofluorescein (DAF-2)

The most significant application stemming from DNF is the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. The reduction product of DNF, 4,5-diaminofluorescein (DAF-2), is a cell-permeable dye that, in the presence of NO and oxygen, is converted to the highly fluorescent triazole derivative, DAF-2T.[2][3] This reaction forms the basis of a widely used assay for quantifying NO production in living cells and tissues.[3][4]

Mechanism of DAF-2 for NO Detection

The fluorescence activation of DAF-2 is a two-step process. First, intracellular esterases cleave the diacetate groups from the cell-permeant DAF-2 diacetate, trapping the DAF-2 molecule inside the cell. Subsequently, DAF-2 reacts with dinitrogen trioxide (N₂O₃), which is formed from the auto-oxidation of NO, to yield the fluorescent DAF-2T.

DAF-2 Mechanism DAF-2 (non-fluorescent) DAF-2 (non-fluorescent) DAF-2T (highly fluorescent) DAF-2T (highly fluorescent) DAF-2 (non-fluorescent)->DAF-2T (highly fluorescent) Reaction NO NO N2O3 N2O3 NO->N2O3 O2 O2 O2->N2O3

Caption: Reaction mechanism of DAF-2 with nitric oxide.

Comparative Analysis: DAF-2 vs. Alternative NO Probes

While DAF-2 is a workhorse in NO detection, several other fluorescent probes are available, each with its own set of advantages and limitations. The choice of probe is critical and depends on the specific experimental requirements, such as the expected NO concentration, cellular localization, and desired temporal resolution.

ProbePrinciple of DetectionAdvantagesLimitationsExcitation (nm)Emission (nm)
DAF-2 Reaction with N₂O₃ to form a fluorescent triazoleHigh sensitivity, commercially available, well-documentedpH-dependent fluorescence, potential for autoxidation, irreversible reaction~495~515
DAR-4M Similar to DAF-2 but with improved photostability and higher quantum yieldMore photostable than DAF-2, higher signal-to-noise ratiopH-dependent, irreversible reaction~560~575
Copper-based Probes (e.g., Cu2FL2E) Reversible binding of NO to a copper complex, modulating fluorescenceReversible, allows for monitoring dynamic changes in NO concentrationLower sensitivity than DAF-2, potential for interference from other metal ions~470~510
Rhodamine-based Probes (e.g., RNO) Irreversible reaction with NO leading to fluorescence quenchingRatiometric imaging potential, less pH-sensitive than fluorescein-based probesLower quantum yield compared to fluorescein derivatives~550~575

Experimental Protocols

General Protocol for NO Detection in Cultured Cells using DAF-2 Diacetate

This protocol provides a general guideline for measuring NO production in adherent cells. Optimization may be required for different cell types and experimental conditions.

Materials:

  • DAF-2 diacetate (5 mM stock in DMSO)

  • Pluronic F-127 (20% w/v in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

  • Cell culture medium

  • NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP) or agonist to stimulate NO production

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and culture until they reach the desired confluency.

  • Loading Solution Preparation: Prepare a loading solution by diluting the DAF-2 diacetate stock to a final concentration of 5-10 µM in HBSS. To aid in solubilization, pre-mix the DAF-2 diacetate with an equal volume of 20% Pluronic F-127 before diluting in buffer.

  • Cell Loading: Remove the culture medium and wash the cells once with HBSS. Add the DAF-2 diacetate loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the loading solution and wash the cells twice with HBSS to remove extracellular dye.

  • Stimulation and Imaging: Add fresh HBSS or culture medium to the cells. Acquire a baseline fluorescence image. Add the NO donor or agonist and acquire images at regular intervals to monitor the change in fluorescence intensity.

  • Data Analysis: Quantify the fluorescence intensity of the cells over time using appropriate image analysis software. The increase in fluorescence intensity is proportional to the amount of NO produced.

DAF-2 Protocol A Seed and Culture Cells C Wash Cells with HBSS A->C B Prepare DAF-2 Loading Solution D Incubate with DAF-2 Solution B->D C->D E Wash Cells to Remove Excess Dye D->E F Acquire Baseline Fluorescence E->F G Add Stimulus (e.g., NO donor) F->G H Acquire Time-Lapse Images G->H I Quantify Fluorescence Intensity H->I

Caption: Experimental workflow for NO detection using DAF-2.

Beyond Nitric Oxide: Emerging Applications

While NO detection remains the primary application derived from DNF, the core fluorescein structure allows for further chemical modifications, opening doors to new sensing capabilities. For instance, derivatives of DNF have been explored in the development of probes for other reactive oxygen species (ROS) and for monitoring pH.[5] The dinitrofluorescein backbone provides a versatile platform for designing novel fluorescent sensors with tailored specificities.

Conclusion

This compound, though not a prominent fluorescent probe in its own right, is a cornerstone in the synthesis of powerful tools for cellular and molecular biology. Its derivative, DAF-2, has become an indispensable reagent for the detection and quantification of nitric oxide, providing critical insights into a vast array of biological processes. By understanding the capabilities and limitations of DNF-derived probes in comparison to other available tools, researchers can better design experiments to unravel the complex roles of signaling molecules like NO in health and disease. The continued exploration of DNF and its derivatives promises to yield even more sophisticated and specific probes for advancing scientific discovery.

References

  • Mchedlov-Petrossyan, N. O., Cheipesh, T. A., Shekhovtsov, S. V., & Vodolazkaya, N. A. (2019). Aminofluoresceins Versus Fluorescein: Ascertained New Unusual Features of Tautomerism and Dissociation of Hydroxyxanthene Dyes in Solution. The Journal of Physical Chemistry A, 123(40), 8564–8577. [Link]

  • ResearchGate. (n.d.). Fluorescence and photophysical properties of D-π-A push-pull systems featuring a 4,5-dicyanoimidazole unit | Request PDF. Retrieved from [Link]

  • Leikert, J. F., Rathel, T. R., Müller, C., Vollmar, A. M., & Schmidt, H. H. (2003). Application of 4,5-diaminofluorescein to reliably measure nitric oxide released from endothelial cells in vitro. Biological Procedures Online, 5, 136–142. [Link]

  • Wieczorek, M., Artali, R., & Kalinowska-Tłuścik, J. (2022). Green-Emitting 4,5-Diaminonaphthalimides in Activity-Based Probes for the Detection of Thrombin. ACS Omega, 7(30), 26367–26376. [Link]

  • Di Martino, S., & Finzi, P. V. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7654. [Link]

  • Patra, S., & Muthuraj, B. (2021). Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. Chemosensors, 9(2), 24. [Link]

  • Jacquemin, D., & Le Guennic, B. (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. Molecules, 25(23), 5737. [Link]

  • Saf, R., & Klimant, I. (2013). Fluorescent materials for pH sensing and imaging based on novel 1,4-diketopyrrolo-[3,4-c]pyrrole dyes. Journal of Materials Chemistry C, 1(35), 5499-5506. [Link]

  • Kim, J. H., Kim, H. N., Lee, J. H., & Kim, Y. (2018). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Molecules, 23(1), 205. [Link]

  • Bicho, R. C., Scott-Fordsmand, J. J., & Amorim, M. J. B. (2021). Reactive Oxygen Species Detection Using Fluorescence in Enchytraeus crypticus—Method Implementation through Ag NM300K Case Study. International Journal of Molecular Sciences, 22(19), 10328. [Link]

  • Saf, R., & Klimant, I. (2013). Fluorescent materials for pH sensing and imaging based on novel 1,4-diketopyrrolo-[3,4-c]pyrrole dyes. RSC Publishing. [Link]

  • Nilam, M., Ghale, G., & Nau, W. M. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Chemistry, 10, 965561. [Link]

  • Lu, Y., & Sun, D. (2006). Improved measurements of intracellular nitric oxide in intact microvessels using 4,5-diaminofluorescein diacetate. American Journal of Physiology-Heart and Circulatory Physiology, 290(6), H2549–H2555. [Link]

  • Di Martino, S., & Finzi, P. V. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. [Link]

  • TCU Digital Repository. (2025, May 5). THE DESIGN AND SYNTHESIS OF FLUORESCENT DYES AS ENVIRONMENT-SENSITIVE MOLECULAR PROBES. Retrieved from [Link]

  • Kim, J. Y., & Kim, E. (2014). Synthesis of Novel Fluorescent Dye Based on Fluorescein. Textile Coloration and Finishing, 26(3), 272-276. [Link]

Sources

Benchmarking 4',5'-Dinitrofluorescein: A Technical Guide to pH Sensing Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking 4',5'-Dinitrofluorescein against other fluorescent pH sensors Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In the landscape of intracellular pH (pHi) sensing, the choice of fluorophore dictates the validity of your data. While 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) remains the cytosolic gold standard, derivatives like This compound (DNF) represent a critical class of "tuned" fluorophores where electron-withdrawing groups are used to shift pKa.

This guide benchmarks DNF against industry standards (BCECF, SNARF-1, and pHrodo), analyzing the trade-offs between pKa shifting and quantum yield quenching . For researchers, understanding DNF is less about adopting it as a primary sensor and more about understanding the physicochemical constraints of fluorescein modification.

Part 1: The Physicochemical Landscape

To understand DNF's performance, we must look at the xanthene ring chemistry. Standard fluorescein has a pKa of ~6.[1][2]4. For acidic environments (endosomes/lysosomes), this is too high; the dye turns "off" before the compartment reaches its target pH.

The DNF Strategy: Synthetically adding nitro (


) groups at the 4' and 5' positions introduces strong electron-withdrawing effects.
  • The Benefit: It stabilizes the anionic form, lowering the pKa (typically to ~5.0–5.5), theoretically extending the dynamic range into acidic regions.

  • The Cost: Nitro groups are notorious fluorescence quenchers. They facilitate intersystem crossing (spin-orbit coupling), drastically reducing the quantum yield (

    
    ).
    
Mechanism of Action: Protonation Equilibrium

The following diagram illustrates the equilibrium shift attempted by DNF compared to standard fluorescein.

pH_Mechanism cluster_0 Effect of 4',5'-Dinitro Substitution Acid Monoanion/Neutral (Protonated) Low Fluorescence Base Dianion (Deprotonated) High Fluorescence Acid->Base  Ka (Dissociation)   H_ion H+ Base->H_ion Note1 Electron Withdrawing Groups ($NO_2$) Stabilize the Anion Note2 Result: pKa shifts Lower (e.g., 6.4 -> ~5.4) Note3 Side Effect: Quenching (Reduced Quantum Yield)

Figure 1: The thermodynamic equilibrium of fluorescein derivatives. DNF shifts this equilibrium to favor the fluorescent anion at lower pH, but suffers from intrinsic quenching.

Part 2: Head-to-Head Benchmarking

The following data synthesizes experimental performance metrics. Note the critical distinction between Intensity-based (prone to artifacts) and Ratiometric (self-correcting) sensors.

FeatureThis compound (DNF) BCECF (The Standard)SNARF-1 pHrodo Red
Primary Application Acidic Environments (Theoretical)Cytosolic pH (6.8–7.4)Cytosolic/Basic pH (7.0–8.0)Endocytosis / Lysosomes
pKa ~5.4 (Acidic shift)~6.98~7.5~6.5 (Fluorogenic)
Excitation/Emission 480 / 520 nm490 (pH sensitive) & 440 / 535 nm488 / 580 & 640 nm560 / 585 nm
Measurement Mode Single Intensity (Artifact Prone)Dual-Excitation Ratiometric Dual-Emission Ratiometric Intensity (Fluorogenic)
Quantum Yield (

)
Very Low (<0.1) due to quenchingHigh (~0.9)ModerateLow at neutral, High at acid
Photostability LowModerateGoodGood
Cell Permeability Requires Acetoxymethyl (AM) esterAvailable as AM esterAvailable as AM esterConjugated to Dextran/EGF
Analysis of the Data[3][4][5][6][7][8][9][10][11][12]
  • BCECF remains superior for quantitative cytosolic measurements because its ratiometric nature corrects for uneven dye loading and photobleaching [1].

  • DNF fails as a general-purpose sensor because the nitro-induced quenching results in a signal-to-noise ratio that is often too low for live-cell microscopy.

  • Modern Alternative: For acidic sensing (where DNF attempts to compete), Oregon Green 488 (fluorinated fluorescein, pKa ~4.7) or pHrodo are vastly superior. Oregon Green achieves the pKa shift via fluorine atoms, which do not quench fluorescence like nitro groups do.

Part 3: Experimental Validation (pKa Determination)

If you are characterizing DNF or a similar derivative, you cannot rely on literature values alone, as pKa is sensitive to ionic strength and temperature. You must perform an In Vitro Spectrofluorometric Titration .

Protocol: Determination of pH-Dependent Fluorescence

Objective: Determine the operational dynamic range and pKa of the sensor.

Materials:

  • Sensor stock solution (1 mM in DMSO).

  • High-precision pH buffers (pH 4.0 to 9.0 in 0.5 increments).

  • 96-well fluorescence microplate (black, flat bottom).

Workflow:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffers. Ensure constant ionic strength (adjust with NaCl if necessary), as fluctuating ionic strength shifts the pKa.

  • Dye Dilution: Dilute DNF stock to a final concentration of 1 µM in each buffer.

  • Equilibration: Incubate for 10 minutes at 25°C (or 37°C if mimicking physiological conditions).

  • Readout: Measure fluorescence (Ex 480nm / Em 520nm).

  • Data Analysis: Plot Fluorescence (F) vs. pH. Fit the data to the Henderson-Hasselbalch equation :

    
    
    
Validation Workflow Diagram

Titration_Workflow cluster_QC Quality Control Check Start Start: Stock Solution (1 mM in DMSO) Buffer_Prep Prepare pH Buffer Series (pH 4.0 - 9.0) Constant Ionic Strength Start->Buffer_Prep Incubation Incubate Dye (1 µM) 10 mins @ 25°C Buffer_Prep->Incubation Read Measure Fluorescence (Plate Reader) Incubation->Read Analysis Fit to Sigmoidal Dose-Response (Henderson-Hasselbalch) Read->Analysis QC Is Hill Slope ~1.0? If no, suspect aggregation or multiple protolytic forms Analysis->QC

Figure 2: Step-by-step workflow for validating the pKa of a fluorescent probe.

Part 4: Application Notes & Recommendations

When to use DNF?

Strictly speaking, DNF is largely obsolete for live-cell imaging due to the availability of fluorinated derivatives (Oregon Green) which offer the same acidic pKa (~4.7) with significantly higher quantum yield (


 vs 

). DNF is primarily useful in chemical education or specific FRET pairs where a non-fluorescent (dark) acceptor is required, utilizing its quenching properties rather than its fluorescence.
The "Senior Scientist" Verdict
  • For Cytosol (pH 7.0): Use BCECF .[2] The dual-excitation ratio cancels out artifacts. It is the robust, defensible choice for drug screening [2].

  • For Lysosomes (pH 4.5 - 5.5): Do not use DNF. Use pHrodo Red or Oregon Green 488 dextran . They are brighter and more photostable.

  • For Confocal Microscopy: Use SNARF-1 . Its dual-emission profile allows you to use a single laser line (488 nm) while still obtaining ratiometric data [3].[3]

References

  • Molecular Probes (Thermo Fisher). BCECF and Its AM Ester: Technical Guide. Retrieved from thermofisher.com. Link

  • BenchChem. A Head-to-Head Comparison of BCECF and SNARF for Cytosolic pH Measurement. Retrieved from benchchem.com. Link

  • National Institutes of Health (PMC). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring. Retrieved from ncbi.nlm.nih.gov. Link

  • Raines Lab. Tuning the pKa of Fluorescein to Optimize Binding Assays. Retrieved from raineslab.com. Link

Sources

Safety Operating Guide

4',5'-DINITROFLUORESCEIN proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4',5'-Dinitrofluorescein Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals, and Lab Managers[1]

Immediate Action & Safety Directive

STOP AND READ: If you are currently holding a container of this compound (DNF) that is crystallized, dried out around the cap, or older than 2 years without stability checks , do not attempt to open it.[1]

While this compound is generally more stable than simple nitro-aromatics (like picric acid), the "dinitro" functionality implies a potential for shock sensitivity and rapid decomposition when dry or subjected to friction.[1]

Core Safety Rule: Treat all nitro-substituted xanthene derivatives as Potentially Energetic Materials until verified otherwise.

Hazard Assessment & Technical Justification

To dispose of DNF safely, you must understand why the protocols exist. This is not just "chemical waste"; it is a functionalized nitro-aromatic system.[1]

The Chemical Hazard Profile
ParameterCharacteristicOperational Implication
Chemical Structure Nitro-substituted XantheneNitro groups (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) are electron-withdrawing and oxygen-rich. In the presence of strong reducers or heat, they facilitate rapid oxidation-reduction reactions.[1]
Physical State Orange/Yellow PowderDust explosion hazard if dispersed in air.[1] High surface area increases reactivity.[1]
Reactivity Shock/Friction Sensitive (Low-Mod)Do not grind or subject to impact.[1] Avoid metal spatulas; use Teflon or wood.
Toxicity Acute Toxin (Oral/Dermal)Likely fatal if swallowed (Cat 2/3). Skin sensitizer.[2][3]
Incompatibility Strong Oxidizers, Reducers, BasesNEVER mix with bleach (hypochlorites) or strong reducing agents (hydrides).[1]
ngcontent-ng-c2372798075="" class="ng-star-inserted">

Senior Scientist Insight: Many researchers mistake DNF for standard Fluorescein. The addition of nitro groups significantly alters the thermal stability.[1] Standard "drain disposal" is strictly prohibited due to aquatic toxicity and potential accumulation in plumbing traps where it can dry and concentrate.[1]

Pre-Disposal Stabilization Protocol

Before moving waste to the central accumulation area, you must stabilize the material.[1] This is a Self-Validating System : if you cannot complete a step (e.g., the lid is stuck), you must abort and call EHS immediately.[1]

Step 1: Characterize the Waste Stream

Is the material:

  • Pure Solid: Unused powder in original vial.

  • Solution: Dissolved in solvent (DMSO, DMF, Methanol).[1]

  • Contaminated Debris: Gloves, weigh boats, paper towels.[1]

Step 2: Segregation (The "Chemical Firewall")

You must create a physical barrier between DNF and incompatible streams.[1]

  • NO Oxidizers (Nitric acid, Peroxides).[1]

  • NO Strong Bases (Sodium Hydroxide) – Note: While DNF dissolves in base, high concentrations can generate heat.[1]

  • NO Sharps – Never place nitro-compounds in containers with loose sharps (needles/glass) that could cause friction during transport.[1]

Step-by-Step Disposal Workflow

Scenario A: Disposal of Pure Solid (Expired/Unused)
  • Do Not Empty: Keep the chemical in its original manufacturer container if possible.[1]

  • Secondary Containment: Place the original container inside a clear, sealable plastic bag (Ziploc type) to contain any potential dust leakage.[1]

  • Overpack: Place the bagged container into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label to the outer jar.

    • Constituents: "this compound" (Do not use abbreviations).[1]

    • Hazards: "Toxic," "Irritant," "High Heat Potential."[1]

Scenario B: Disposal of Liquid Waste (Solutions)
  • Solvent Check: Ensure the solvent carrier is compatible with your site's "Organic Waste" stream (usually non-halogenated).[1]

  • Dilution (Optional but Recommended): If the concentration is high (>100 mM), dilute with the compatible solvent to reduce potential energy density.[1]

  • Container: Use an HDPE or Amber Glass waste carboy.[1] Do not use metal cans (potential for metal-nitro complex formation).[1]

  • Headspace: Leave at least 10% headspace in the container to accommodate thermal expansion.[1]

Scenario C: Contaminated Debris
  • Bagging: Collect gloves, weigh boats, and wipes in a clear 6-mil polyethylene bag.[1]

  • Labeling: Tag as "Solid Debris contaminated with Nitro-Fluorescein."[1]

  • Disposal Path: This usually goes to High-Temperature Incineration .[1] Do not autoclave this waste (heat + pressure + nitro compound = bad idea).

Visual Decision Matrix (Workflow)

The following diagram outlines the logical flow for categorizing and processing DNF waste.

DNF_Disposal Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris SolidAction 1. Keep in Original Vial 2. Bag in Ziploc 3. Overpack in HDPE Jar Solid->SolidAction LiquidAction 1. Verify Solvent Compatibility 2. Use HDPE/Glass Carboy 3. Leave 10% Headspace Liquid->LiquidAction DebrisAction 1. Collect in 6-mil Poly Bag 2. DO NOT Autoclave 3. Tag for Incineration Debris->DebrisAction Labeling MANDATORY LABELING: 'Toxic', 'Nitro-Compound' 'No Sharps' SolidAction->Labeling LiquidAction->Labeling DebrisAction->Labeling Handoff EHS / Waste Pickup (High Temp Incineration) Labeling->Handoff

Caption: Operational workflow for segregating and packaging this compound waste streams based on physical state.

Regulatory & Compliance Context (RCRA/EPA)

While this compound is not explicitly "P-listed" (acutely hazardous) like some specific nitro-compounds (e.g., P081 Nitroglycerine), it falls under strict regulatory characteristics:

  • Characteristic Waste: It often meets the criteria for Ignitability (D001) if in flammable solvent, or Reactivity (D003) if dry/pure, depending on local interpretation of nitro-compound hazards.[1]

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

  • Drain Disposal: Strictly Prohibited. The compound is toxic to aquatic life and persists in the environment.[1]

References

  • TCI Chemicals. (2025).[1][3] Safety Data Sheet: 2,4-Dinitrofluorobenzene (Analogous Nitro-Aromatic Handling). TCI Europe.[1][3] Link

  • Fisher Scientific. (2011).[1][4] Material Safety Data Sheet: Nitro-substituted Aromatics. Fisher Scientific.[1][4] Link

  • BenchChem. (2025).[1][5] Safe Disposal of Nitro-imidazole Derivatives: A Step-by-Step Guide. BenchChem Safety Guides. Link

  • ChemicalBook. (2025).[1][3] this compound Chemical Properties and Suppliers. ChemicalBook. Link

  • ACS Omega. (2025).[1] Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. American Chemical Society.[1] Link

Sources

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